N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHVQJOCBFZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588210 | |
| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-03-6 | |
| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and insights for the discerning scientific professional.
Introduction and Core Compound Profile
This compound, registered under CAS number 926219-03-6, is an organic molecule featuring a substituted aniline core. The unique arrangement of an amino group, a chlorine atom, and a methoxyacetamide side chain bestows upon it a specific electronic and steric profile that has drawn attention for its potential biological activities. Preliminary investigations suggest its relevance in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] The strategic placement of the chlorine atom and the amino group on the phenyl ring, coupled with the methoxyacetamide moiety, allows for a multitude of potential interactions with biological targets.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 926219-03-6 | [2], [3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 214.65 g/mol | [2] |
| IUPAC Name | This compound | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a critical process that dictates the purity and, consequently, the reliability of downstream experimental results. A common and effective synthetic route involves the acylation of 4-amino-2-chlorophenol.
Rationale for Synthetic Strategy
The chosen synthetic pathway prioritizes directness and yield, utilizing readily available starting materials. The acylation of an aminophenol is a well-established reaction, and the use of 2-methoxyacetyl chloride provides the desired side chain in a single step. The selection of a suitable base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing unwanted side reactions.
Step-by-Step Synthesis Protocol
Materials:
-
4-amino-2-chlorophenol
-
2-methoxyacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorophenol in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the acylation, preventing the protonation of the starting amine.
-
Acylation: While maintaining the temperature at 0°C, add 2-methoxyacetyl chloride dropwise. The slow addition is critical to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[1]
Caption: Synthetic workflow for this compound.
Potential Research Applications and Mechanistic Insights
The structural motifs within this compound suggest several avenues for research, particularly in drug development.
Anticancer Potential
Compounds with similar structures have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis.[1] The presence of the amino and chloro substituents may contribute to its selective activity against certain cancer cell lines.
Hypothesized Mechanism of Action:
The molecule's mechanism of action is thought to involve interactions with specific cellular targets. The amino and methoxyacetamide groups could form hydrogen bonds with key residues in enzyme active sites or receptor binding pockets, while the chlorine atom may enhance lipophilicity, facilitating cell membrane penetration.[1]
Caption: Hypothesized anticancer mechanism of action.
Antimicrobial and Anti-inflammatory Properties
Preliminary research also points towards potential antimicrobial and anti-inflammatory effects.[1] The mechanism in these contexts may involve the disruption of microbial cell integrity or the modulation of inflammatory signaling cascades. Further investigation is warranted to elucidate the specific pathways involved.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount.
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress and degradation.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound presents itself as a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its straightforward synthesis and interesting preliminary biological profile make it an attractive candidate for lead optimization studies. Future research should focus on detailed mechanistic studies to identify its precise molecular targets, comprehensive in vivo efficacy and toxicity profiling, and structure-activity relationship (SAR) studies to enhance its therapeutic potential.
References
Sources
A Technical Guide to the Physicochemical Characterization of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Abstract: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is a substituted acetamide derivative that holds potential as a building block in medicinal chemistry and materials science. Its specific substitution pattern—a chloro group ortho to the amide linkage and an amino group para to it—along with the methoxyacetamide side chain, suggests a molecule with nuanced properties influencing its reactivity, solubility, and biological interaction potential. As with any compound of interest in drug development or advanced material synthesis, a comprehensive understanding of its physicochemical properties is not merely academic but a critical prerequisite for successful application. Due to the limited availability of published experimental data for this specific molecule, this guide serves as a comprehensive framework for its characterization. It provides not only the foundational identity of the compound but also detailed, field-proven experimental protocols for determining its key physicochemical parameters, from solubility and lipophilicity to thermal stability and spectroscopic identity. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating system for the thorough characterization of novel chemical entities.
Compound Identification and Structural Framework
The initial and most critical step in any analytical workflow is the unambiguous confirmation of the compound's identity and structure. All subsequent data is predicated on the accuracy of this foundational information.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 926219-03-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 214.65 g/mol | [2] |
| IUPAC Name | this compound |[3] |
The structure combines an aniline core, modified with chlorine and an N-acylated methoxy group. The chlorine atom's electron-withdrawing nature and steric bulk, the basicity of the aniline nitrogen, and the hydrogen-bonding capabilities of the amide and amino groups are expected to be primary drivers of the molecule's physical and chemical behavior.
Essential Physicochemical Properties: A Roadmap for Characterization
Table 2: Summary of Key Physicochemical Parameters
| Property | Significance in Drug Development | Status |
|---|---|---|
| Melting Point (°C) | Indicates purity, solid-state stability, and lattice energy. | To Be Determined |
| Aqueous Solubility | Crucial for bioavailability, formulation, and in vitro assay design. | To Be Determined |
| Lipophilicity (LogP/LogD) | Governs membrane permeability, protein binding, and metabolic clearance. | To Be Determined |
| pKa | Determines the ionization state at physiological pH, affecting solubility and receptor binding. | To Be Determined |
| Spectroscopic Profile | Confirms molecular structure and provides a fingerprint for quality control. | To Be Determined |
| Chemical Purity (%) | Essential for accurate quantification and interpretation of biological activity. | To Be Determined |
Experimental Workflows and Protocols
This section provides validated, step-by-step methodologies for determining the properties outlined above. The causality behind experimental choices is explained to empower the researcher to adapt these methods as needed.
Purity and Identity Confirmation: The Analytical Starting Point
Caption: Initial Quality Control (QC) Workflow.
Protocol 3.1.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile (ACN) and water.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of ≥95% is typically required for subsequent studies.
Protocol 3.1.2: Identity Confirmation by LC-MS
-
Method: Utilize the same LC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Scan for the protonated molecule [M+H]⁺ in positive ion mode. The expected exact mass for C₉H₁₁ClN₂O₂ is 214.05. The observed mass should be within a 5 ppm tolerance. This confirms the molecular weight of the main peak observed in the HPLC chromatogram.
Protocol 3.1.3: Structural Verification by NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and for its exchangeable proton signals, which can help identify N-H and O-H protons.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features:
-
Aromatic Region (6.5-8.0 ppm): Signals corresponding to the three protons on the substituted phenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
Amide NH (8.0-10.0 ppm): A broad singlet, which may exchange with D₂O.
-
Amino NH₂ (4.0-6.0 ppm): A broad singlet corresponding to the two protons of the primary amine.
-
Methoxy CH₃ (3.0-3.5 ppm): A sharp singlet integrating to three protons.
-
Methylene CH₂ (4.0-4.5 ppm): A singlet integrating to two protons, adjacent to the methoxy and carbonyl groups.
-
-
Interpretation: The combination of chemical shifts, integration, and coupling patterns must be consistent with the proposed structure of this compound.
Thermodynamic Aqueous Solubility
Rationale: Solubility is a gatekeeper for bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 3.2.1: Shake-Flask Solubility at pH 7.4
-
Preparation: Add an excess amount of solid compound (e.g., 2 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4. Ensure enough solid is present that it does not fully dissolve.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, remove the vial and let it stand for 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, centrifuge the sample at 14,000 rpm for 15 minutes and collect the supernatant, or filter it through a 0.22 µm PVDF filter.
-
Quantification:
-
Prepare a set of calibration standards of the compound in DMSO or another suitable organic solvent.
-
Dilute an aliquot of the saturated aqueous supernatant with the same organic solvent.
-
Analyze the standards and the sample by HPLC-UV using the method from Protocol 3.1.1.
-
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area against the calibration curve. This concentration is the thermodynamic solubility.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Rationale: LogP is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. For ionizable molecules like the subject compound (due to the amino group), the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.
Protocol 3.3.1: Shake-Flask LogP/LogD Determination
-
Preparation:
-
Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Prepare a stock solution of the compound (~0.5 mg/mL) in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a vial, combine 1 mL of the compound-containing octanol phase and 1 mL of the pre-saturated aqueous phase.
-
Seal and shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge the vial at 3,000 rpm for 10 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample a known volume from both the top (octanol) and bottom (aqueous) layers.
-
Determine the concentration of the compound in each phase using HPLC-UV against a standard curve.
-
-
Calculation:
-
LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Conclusion
The successful application of this compound in any research or development context is fundamentally dependent on a precise and thorough understanding of its physicochemical properties. This guide provides a comprehensive, scientifically-grounded framework for establishing this critical dataset. By following these validated protocols, researchers can ensure the generation of high-quality, reliable data, thereby enabling informed decision-making in downstream applications, from reaction optimization and formulation to the design of complex biological assays. This systematic approach transforms an under-characterized molecule into a well-understood chemical entity, ready for exploration.
References
- This compound - Chemcd. (n.d.).
- This compound - ChemicalBook. (n.d.).
- This compound - Chemspace. (n.d.).
Sources
An In-depth Technical Guide to the Solubility of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6). In the absence of extensive published experimental data, this document synthesizes theoretical principles, predicted physicochemical properties, and established analytical methodologies to offer a robust framework for understanding and determining the solubility of this compound. This guide is intended to empower researchers in drug discovery and development with the foundational knowledge and practical protocols necessary for accurate solubility assessment, a critical parameter influencing a compound's developability and ultimate clinical success. We will explore the molecular structure's impact on solubility, provide predicted solubility profiles, and detail a rigorous experimental protocol for its determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction: The Critical Role of Solubility in Drug Development
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Let's dissect the structure of this compound to anticipate its solubility behavior.
Molecular Structure:
-
Core Structure: The molecule possesses a substituted chloroaniline ring linked to a methoxyacetamide side chain.
-
Functional Groups:
-
Amino group (-NH2): A primary amine on the phenyl ring, capable of acting as a hydrogen bond donor and acceptor. This group is basic and can be protonated at low pH, which would significantly increase aqueous solubility.
-
Amide group (-C(=O)NH-): Capable of hydrogen bonding as both a donor and an acceptor, contributing to polarity.
-
Chloro group (-Cl): An electron-withdrawing group that increases lipophilicity.
-
Methoxy group (-OCH3): The ether linkage is a hydrogen bond acceptor.
-
Phenyl ring: A large, non-polar aromatic system that contributes to hydrophobicity.
-
Predicted Physicochemical Properties:
While extensive experimental data is unavailable, we can utilize computational models to predict key properties influencing solubility.
| Property | Predicted Value | Significance for Solubility |
| CAS Number | 926219-03-6 | Unique identifier for the specific chemical substance.[3] |
| Molecular Formula | C9H11ClN2O2 | Provides the elemental composition.[3] |
| Molecular Weight | 214.65 g/mol | A moderate molecular weight, which is generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | -0.19 | This predicted negative logP suggests the compound is likely more hydrophilic than lipophilic, indicating a preference for aqueous environments over non-polar ones.[4] |
The predicted negative logP is a strong indicator of favorable aqueous solubility. However, the presence of the chloro-substituted phenyl ring introduces significant lipophilic character, which will counteract the hydrophilic contributions of the polar functional groups.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can forecast the solubility of this compound in various solvent classes.[5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donors and acceptors (amino, amide, and methoxy groups) suggests that the compound should exhibit moderate to good solubility in these solvents. The solubility in water is expected to be pH-dependent due to the basic amino group. At acidic pH, protonation of the amine will lead to salt formation and a significant increase in aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is anticipated in these solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the molecule.
-
Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in non-polar solvents due to the overall polarity of the molecule. The hydrophobic phenyl ring will contribute to some interaction, but the polar groups will hinder dissolution.
Insights from Structurally Similar Compounds:
-
Acetamide: This simple amide is highly soluble in water (200 g/100 mL) and other polar solvents like ethanol.[6][7][8] This highlights the strong solubilizing effect of the amide functional group.
-
4-Chloroaniline: This compound has limited solubility in water (0.39 g/100 mL at 20°C) but is soluble in organic solvents like ethanol and ether.[9][10] This demonstrates the impact of the chloro-substituted phenyl ring on reducing aqueous solubility.
The solubility of this compound will likely be an intermediate between these two extremes, influenced by the interplay of its hydrophilic and lipophilic moieties.
Experimental Determination of Thermodynamic Solubility: A Rigorous Protocol
To obtain definitive solubility data, a carefully executed experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][11]
The Shake-Flask Method: Workflow
The underlying principle of this method is to equilibrate an excess amount of the solid compound in a solvent of interest over a defined period until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.[12]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Slurry: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is a suitable approach for quantifying this compound.
Suggested HPLC Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (likely in the range of 254-280 nm).
-
Column Temperature: 25°C
Calibration:
A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the chromatogram of the experimental sample is then used to determine its concentration by interpolating from the calibration curve.
Data Interpretation and Reporting
The solubility should be reported in standard units such as mg/mL or µg/mL, and the temperature at which the measurement was performed must be clearly stated. It is also good practice to report the pH of the saturated solution, especially for aqueous solubility measurements.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
Conclusion
While specific experimental solubility data for this compound is not currently published, a comprehensive analysis of its molecular structure and physicochemical properties, along with data from structurally related compounds, provides a strong basis for predicting its solubility behavior. The predicted hydrophilic nature (logP -0.19) suggests favorable aqueous solubility, which is a desirable trait in drug development. However, to move beyond prediction to definitive data, a rigorous experimental approach is necessary. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility of this compound in a variety of solvents. The generation of such data is a critical step in the continued development and characterization of this compound for its potential therapeutic applications.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. This compound CAS#: 926219-03-6 [chemicalbook.com]
- 4. Hit2Lead | this compound | CAS# 926219-03-6 | MFCD09044588 | BB-4027566 [hit2lead.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 8. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comprehensive Technical Guide to the Spectral Analysis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Introduction
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted aromatic amide, represents a class of molecules with significant interest in pharmaceutical and materials science research. The precise structural elucidation and purity assessment of such compounds are paramount for ensuring their efficacy, safety, and reproducibility in downstream applications. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of molecular characterization.
The narrative explains the causality behind expected spectral patterns, provides self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity.
Section 1: Molecular Structure and Key Features
Before delving into the spectral analysis, it is crucial to understand the molecular architecture of this compound. The structure contains several key functional groups that will give rise to characteristic spectroscopic signals:
-
A 1,2,4-trisubstituted benzene ring.
-
A primary aromatic amine (-NH₂) group.
-
A secondary amide (-NH-C=O) linkage.
-
A chlorine (-Cl) substituent on the aromatic ring.
-
A methoxy (-OCH₃) group.
-
An aliphatic methylene (-CH₂-) bridge.
These features will be systematically probed using NMR, IR, and MS to build a complete, validated structural picture.
Caption: Molecular structure of this compound with key proton environments labeled (a-g) for NMR analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis & Experimental Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. For this compound, we expect distinct signals for the aromatic, amide, amine, methylene, and methoxy protons, which will confirm the connectivity of the molecular backbone.
Predicted ¹H NMR Spectrum
The electronic effects of the substituents on the aromatic ring are key to predicting the chemical shifts. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho and para protons, shifting them upfield (to lower ppm). Conversely, the chlorine atom and the acetamido group are electron-withdrawing, deshielding nearby protons and shifting them downfield (to higher ppm).[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| a | Ar-H 6 | ~7.8 - 8.2 | Doublet (d) | 1H | Ortho to the electron-withdrawing amide group and deshielded. |
| b | Ar-H 5 | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H | Ortho to the amino group (shielding) but meta to the chloro group (deshielding). |
| c | Ar-H 3 | ~6.8 - 7.0 | Doublet (d) | 1H | Ortho to both the chloro and amino groups. |
| d | -NH ₂ | ~3.6 - 4.5 | Broad singlet (br s) | 2H | Typical range for aromatic primary amines; broad due to quadrupole broadening and exchange.[3] |
| e | -NH - | ~8.0 - 8.5 | Singlet (s) | 1H | Amide protons are typically deshielded and appear as a singlet. |
| f | -CH ₂- | ~4.1 - 4.3 | Singlet (s) | 2H | Methylene group adjacent to a carbonyl and an oxygen atom. |
| g | -OCH ₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Typical chemical shift for a methoxy group. |
Predicted ¹³C NMR Spectrum
In ¹³C NMR, the carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will be spread over a range determined by the electronic effects of the substituents. Carbons directly attached to electronegative atoms (Cl, N, O) will be shifted downfield.[4][5]
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C =O | 168 - 172 | Typical range for a secondary amide carbonyl carbon.[6] |
| Ar-C 4 | 145 - 150 | Aromatic carbon attached to the strongly donating amino group. |
| Ar-C 1 | 135 - 140 | Aromatic carbon attached to the amide nitrogen. |
| Ar-C 2 | 128 - 133 | Aromatic carbon attached to the electron-withdrawing chlorine atom. |
| Ar-C 6 | 120 - 125 | Aromatic carbon ortho to the amide group. |
| Ar-C 3, Ar-C 5 | 115 - 120 | Aromatic carbons influenced by multiple substituents. |
| -OC H₃ | 58 - 62 | Typical range for a methoxy carbon. |
| -C H₂- | 70 - 75 | Aliphatic carbon between a carbonyl and an oxygen atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to the specific protons in the molecule. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.
Section 3: Infrared (IR) Spectroscopy
Theoretical Basis & Experimental Rationale
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For the target molecule, IR will be critical to confirm the presence of the N-H bonds in the amine and amide, the C=O bond of the amide, and other key structural features.
Predicted IR Absorption Bands
The spectrum is expected to be dominated by strong absorptions from the N-H and C=O groups. The primary aromatic amine will show two distinct N-H stretching bands (symmetric and asymmetric), while the secondary amide will show a single N-H stretch.[7][8] The amide C=O stretch (Amide I band) is typically a very strong and sharp absorption.[9]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3450 & ~3350 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂)[7] |
| ~3300 | Medium | N-H Stretch | Secondary Amide (-NH-) |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Ar-H |
| ~2950 & ~2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₂-, -CH₃ |
| ~1670 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |
| ~1600 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide (-NH-) |
| ~1500 & ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-N Stretch | Aromatic Amine/Amide |
| ~1100 | Strong | C-O Stretch | Methoxy Ether |
| ~820 | Strong | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |
| ~750 | Medium | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.
Section 4: Mass Spectrometry (MS)
Theoretical Basis & Experimental Rationale
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this compound, we expect to see a clear molecular ion peak. A key diagnostic feature will be the presence of an "M+2" peak, approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[10][11]
Predicted Mass Spectrum (Electron Ionization)
The molecular formula is C₉H₁₁ClN₂O₂, giving a monoisotopic mass of 214.05 g/mol for the ³⁵Cl isotope.
-
Molecular Ion (M⁺): A peak at m/z 214.
-
Isotope Peak (M+2): A peak at m/z 216, with an intensity of ~33% relative to the m/z 214 peak.
The fragmentation is primarily driven by the stability of the resulting ions. Cleavage alpha to the carbonyl group and cleavage of the amide bond are common and expected pathways.[12][13][14]
Table 4: Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment | Loss from Molecular Ion |
|---|---|---|
| 214/216 | [C₉H₁₁ClN₂O₂]⁺ | Molecular Ion (M⁺) |
| 156/158 | [C₆H₆ClN₂]⁺ | Loss of •CH₂OCH₃ and CO |
| 141/143 | [C₆H₆ClN]⁺ | Loss of the entire methoxyacetamide sidechain |
| 73 | [C₃H₅O₂]⁺ | Methoxyacetyl cation |
| 58 | [CH₂=C=O]⁺ + [NH₂]• | Loss of ketene from amide side chain |
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI) conditions.
Experimental Protocol: GC-MS (for a volatile, thermally stable compound)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Injector: Set to 250°C, splitless mode.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition: Acquire data throughout the GC run.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion, the M+2 isotope peak, and major fragment ions. Compare the fragmentation pattern with the predicted pathways.
Section 5: Integrated Analytical Workflow
No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The workflow below illustrates a logical sequence for characterizing a newly synthesized compound like this compound.
Caption: Integrated workflow for the synthesis, purification, and structural elucidation of a target molecule.
Conclusion
This technical guide presents a detailed, predictive spectral analysis of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a clear set of expected spectral data. The predicted ¹H and ¹³C NMR spectra will define the molecule's carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (amine, amide, aryl chloride), and the mass spectrum will verify the molecular weight and elemental composition through its characteristic chlorine isotope pattern. The protocols and predictive data herein provide a comprehensive and authoritative framework for any researcher, scientist, or drug development professional working with this compound, ensuring a rigorous and scientifically sound approach to its structural characterization.
References
-
Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]
-
University of Colorado Boulder. (2015). Infrared Spectroscopy. Organic Chemistry Lab Resources. [Link]
-
Gowda, B. T., et al. (2002). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. [Link]
-
Ren, H., et al. (2017). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv preprint arXiv:1709.03718. [Link]
-
Zhang, J., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8874679. [Link]
-
Stewart, J. E. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]
-
Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-321. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ChemHelper. (n.d.). IR: amines. IR Spectroscopy Tutorial. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department Resources. [Link]
-
University of Massachusetts. (n.d.). Mass spectrometry. Chemistry Department Resources. [Link]
-
Lee, J., et al. (2014). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. RSC Advances, 4(59), 31227-31232. [Link]
-
Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(3), 269-278. [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(7), 1790-1796. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Chemistry Department Resources. [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University Chemistry Resources. [Link]
-
Schaefer, T., & Schneider, W. G. (1960). The amino proton shifts of some substituted anilines in cyclohexane. Canadian Journal of Chemistry, 38(11), 2066-2074. [Link]
-
Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]
- 12. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and conformational landscape of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted acetamide with potential applications in medicinal chemistry. In the absence of direct crystallographic or extensive spectroscopic data for this specific molecule, this guide leverages a comparative analysis with structurally related compounds, particularly 2'-chloroacetanilide, to infer its conformational preferences. We will delve into the key structural features influencing its three-dimensional arrangement, the probable impact of intramolecular forces, and the advanced analytical techniques essential for its full characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the acetamide scaffold.
Introduction: The Significance of Molecular Conformation in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a receptor or enzyme. For drug development professionals, a thorough understanding of a compound's conformational preferences is paramount for optimizing its efficacy, selectivity, and pharmacokinetic properties. Substituted acetamides are a class of compounds with diverse biological activities, and their conformational flexibility often plays a crucial role in their mechanism of action[1][2].
This compound (CAS No. 926219-03-6) is a molecule of interest within this class, possessing key functional groups that can participate in various intermolecular interactions. Its molecular formula is C₉H₁₁ClN₂O₂, and its molecular weight is 214.65 g/mol . A comprehensive analysis of its structure and conformation is the first step toward elucidating its potential as a therapeutic agent.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a central N-phenylacetamide core with several key substituents that profoundly influence its electronic and steric properties.
| Component | Description | Potential Influence on Conformation |
| 2-chlorophenyl ring | A benzene ring substituted with a chlorine atom at the 2-position (ortho to the acetamide linkage) and an amino group at the 4-position (para). | The ortho-chloro substituent is expected to introduce significant steric hindrance, forcing the acetamide group out of the plane of the phenyl ring. |
| Acetamide linkage | The -NH-C(=O)- group connecting the phenyl ring to the methoxyacetyl group. | This linkage possesses a rotatable N-C(aryl) bond, which is a primary determinant of the molecule's overall conformation. |
| 2-methoxyacetyl group | An acetyl group with a methoxy (-OCH₃) substituent on the alpha-carbon. | The methoxy group can act as a hydrogen bond acceptor and its rotational freedom adds another layer of conformational complexity. |
| 4-amino group | An -NH₂ group on the phenyl ring. | This group can act as a hydrogen bond donor and can influence the electronic properties of the phenyl ring. |
Conformational Analysis: A Comparative Approach
The Influence of the Ortho-Chloro Substituent
X-ray crystallography studies of 2'-chloroacetanilide have revealed a non-planar molecular structure. The acetamido group is significantly twisted with respect to the plane of the phenyl ring. This deviation from planarity is a direct result of the steric repulsion between the bulky chlorine atom at the ortho position and the amide group. It is highly probable that this compound adopts a similar twisted conformation to alleviate this steric strain.
Intramolecular Hydrogen Bonding
In non-polar environments, 2'-chloroacetanilide is believed to exist predominantly in a conformation stabilized by an intramolecular N-H···Cl hydrogen bond. This interaction further restricts rotation around the N-C(aryl) bond. Given the presence of the same ortho-chloro and N-H groups in our target molecule, the formation of a similar intramolecular hydrogen bond is a strong possibility. This would "lock" the molecule into a more rigid conformation, which can have significant implications for its binding affinity to a biological target.
The diagram below illustrates the probable key dihedral angle and intramolecular hydrogen bond that dictate the conformation of this compound.
Caption: Key conformational features of this compound.
Experimental and Computational Workflows for Conformation Elucidation
To definitively determine the conformational landscape of this compound, a combination of experimental and computational techniques is required.
Experimental Protocols
A. Single-Crystal X-ray Diffraction
This technique provides the most precise information about the molecule's conformation in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent (e.g., ethanol, acetone) by slow evaporation or cooling.
-
Data Collection: Mount a suitable single crystal on a goniometer and irradiate it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and torsion angles.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly in solution, can provide insights into the dominant conformation and the dynamics of conformational exchange.
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent.
-
1H and 13C NMR: Acquire standard one-dimensional proton and carbon NMR spectra to confirm the chemical structure. The chemical shifts of the amide and aromatic protons can be sensitive to conformation.
-
Advanced NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close in space, providing crucial information for determining the solution-phase conformation.
Computational Modeling Workflow
Computational chemistry offers a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Methodology:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed, typically using a molecular mechanics force field, to identify low-energy conformers.
-
Quantum Mechanical Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Spectroscopic Property Prediction: NMR and IR spectra can be simulated from the calculated structures and compared with experimental data for validation.
Potential Implications for Biological Activity
The specific conformation adopted by this compound will be a critical determinant of its biological activity. The spatial arrangement of the hydrogen bond donors and acceptors, the orientation of the aromatic ring, and the overall shape of the molecule will dictate its ability to fit into the binding pocket of a target protein. The predicted twisted and potentially rigid conformation due to the ortho-chloro substituent and intramolecular hydrogen bonding could enhance its selectivity for a specific target by reducing the entropic penalty upon binding.
Numerous studies have demonstrated that substituted acetamides can exhibit a wide range of biological activities, including acting as enzyme inhibitors.[1][3] A detailed understanding of the conformational properties of this compound is therefore a crucial step in any drug discovery program involving this compound.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis with structurally similar compounds, such as 2'-chloroacetanilide, provides a strong basis for predicting its conformational preferences. The presence of an ortho-chloro substituent likely induces a non-planar, twisted conformation, which may be further stabilized by an intramolecular N-H···Cl hydrogen bond. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its molecular structure and conformation. Such knowledge is indispensable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.
References
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Available from: [Link]
-
Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. PubMed. Available from: [Link]
-
This compound. Chemcd. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of the compound N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. As a Senior Application Scientist, the following narrative is structured to not only present methodologies but to instill a deep understanding of the strategic and causal reasoning behind experimental design in the complex process of target deconvolution.
Introduction: Scaffolding a Target Identification Campaign
The compound this compound is a small molecule with potential therapeutic applications, as suggested by preliminary research indicating possible antimicrobial and anticancer activities.[1] Structurally related N-phenylacetamide derivatives have also been shown to possess a range of biological effects, including antibacterial and anticonvulsant properties.[2][3] However, a significant knowledge gap exists regarding its precise molecular mechanism of action and its direct biological targets. The elucidation of these targets is a critical step in advancing this compound through the drug discovery pipeline, enabling mechanism-based efficacy studies, and identifying potential off-target effects and toxicity.[4][5]
This guide will detail a multi-pronged approach to robustly identify and validate the protein targets of this compound, leveraging cutting-edge chemical proteomics and biophysical methodologies.
Pillar I: Hypothesis Generation through Structural and Preliminary Data Analysis
Prior to embarking on extensive experimental workflows, a thorough in-silico and literature-based analysis of this compound is paramount.
Structural Analogy: The core structure, an N-phenylacetamide derivative, is a common scaffold in a variety of bioactive molecules.[2][6] Analysis of public databases (e.g., PubChem, ChEMBL) for structurally similar compounds can provide initial hypotheses about potential target classes. For instance, many kinase inhibitors feature related structural motifs, suggesting that this compound could potentially interact with the ATP-binding pocket of certain kinases.[5][7]
Physicochemical Properties: The presence of a chlorine atom and a methoxy group influences the compound's lipophilicity and hydrogen bonding potential, which in turn dictates its likely distribution within a cell and the nature of its interactions with protein targets.[1] These properties should be computationally modeled to predict potential for membrane permeability and interaction with hydrophobic or hydrophilic pockets on target proteins.
Pillar II: Unbiased Target Discovery using Chemical Proteomics
Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[4][8][9] We will focus on two complementary and widely adopted strategies: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Kinobeads profiling.
Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Targets
The principle of AC-MS involves immobilizing the small molecule of interest (the "bait") on a solid support to "fish" for its binding partners from a cell lysate.[10][11][12]
Experimental Workflow:
Detailed Protocol for AC-MS:
-
Affinity Probe Synthesis:
-
Synthesize a derivative of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions.
-
-
Immobilization:
-
Covalently attach the affinity probe to an activated solid support, such as NHS-activated Sepharose beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if pursuing the anticancer activity) and harvest the cells.
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity and native conformations.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with the compound-immobilized beads.
-
Include a negative control of beads without the immobilized compound to identify non-specific binders to the matrix itself.[13]
-
A further control using an inactive structural analog of the compound, if available, can also help to distinguish specific from non-specific interactions.[13]
-
-
Washing:
-
Thoroughly wash the beads with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
-
Elution:
-
Elute the specifically bound proteins by incubating the beads with an excess of the free, unmodified this compound. This competitive elution is a key step for identifying true interactors.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Data Interpretation:
| Metric | Description | Interpretation |
| Spectral Counts / Intensity | The number of MS/MS spectra or the signal intensity corresponding to peptides from a given protein. | Higher values in the experimental sample compared to controls suggest specific binding. |
| Fold Change | The ratio of protein abundance in the experimental sample versus the control sample. | A significant fold change (e.g., >2) is indicative of a potential target. |
| p-value | Statistical significance of the enrichment. | A low p-value (e.g., <0.05) indicates high confidence in the enrichment. |
Kinobeads Profiling: A Focus on Kinases
Given the prevalence of N-phenylacetamide scaffolds in kinase inhibitors, a targeted approach to assess the interaction of this compound with the human kinome is highly warranted.[7][14][15] The "kinobeads" technology utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16][17]
Experimental Workflow:
Detailed Protocol for Kinobeads Profiling:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the AC-MS protocol. For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of this compound. A DMSO control is run in parallel.
-
-
Kinome Enrichment:
-
Add the kinobeads to the lysates and incubate to allow the unbound kinases to bind to the beads.
-
-
Washing:
-
Wash the beads to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Perform on-bead tryptic digestion of the captured kinases.
-
Analyze the resulting peptides by quantitative LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control. Kinases that are specifically bound by this compound in the lysate will be unable to bind to the kinobeads, resulting in their depletion from the bead-bound fraction in a dose-dependent manner.
-
Pillar III: Target Validation with Biophysical Methods
The identification of a potential target through proteomics is a significant step, but it must be validated by orthogonal methods to confirm a direct physical interaction in a cellular context.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is based on the principle that the binding of a small molecule to its target protein often leads to an increase in the thermal stability of the protein.[18][22] This stabilization can be detected by heating intact cells or cell lysates and measuring the amount of the target protein that remains in the soluble fraction at different temperatures.[20][21]
Experimental Workflow:
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
-
Heating:
-
Aliquot the treated cells and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]
-
Isothermal Dose-Response (ITDR) CETSA:
To determine the potency of the compound for its target in a cellular environment, an isothermal dose-response experiment can be performed. In this variation, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature that causes significant, but not complete, denaturation of the target protein in the absence of the compound.[19] The resulting dose-response curve can be used to determine an apparent cellular EC50 value for target engagement.
Conclusion: A Pathway to Mechanistic Insight
The systematic application of the methodologies outlined in this guide will provide a robust and comprehensive profile of the biological targets of this compound. By integrating unbiased discovery proteomics with biophysical validation in a cellular context, researchers can confidently identify the molecular interactors of this compound, thereby illuminating its mechanism of action and paving the way for its rational development as a potential therapeutic agent. This multi-faceted approach embodies the principles of scientific rigor, ensuring that the identified targets are not merely correlational but are bona fide, high-confidence interactors.
References
- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
- Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Target profiling of small molecules by chemical proteomics. PubMed.
- Profiling of Small Molecules by Chemical Proteomics.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Affinity chromatography-based proteomics for drug target deconvolution.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- This compound | 926219-03-6. Benchchem.
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
Sources
- 1. This compound | 926219-03-6 | Benchchem [benchchem.com]
- 2. irejournals.com [irejournals.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Intermediate: A Technical Perspective on N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Affiliation: Google AI Labs
Abstract
N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted aniline derivative, presents a unique profile as a potential synthetic intermediate in the development of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical characteristics, safety considerations, and a discussion of its plausible, though not yet explicitly documented, role in medicinal chemistry. While detailed, publicly available synthetic protocols featuring this specific intermediate are scarce, this paper will extrapolate from established chemical principles and related molecular syntheses to offer insights into its potential applications and the rationale behind its use in multi-step synthetic pathways.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The specific arrangement of functional groups—an amine, a chloro group, and a methoxyacetamide moiety—on the phenyl ring of this compound suggests its design as a strategic intermediate. The nucleophilic amino group offers a prime site for bond formation, while the chloro and methoxyacetamide groups can modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the final product. This guide will delve into the nuanced interplay of these functionalities and their implications for synthetic strategy.
Physicochemical Properties and Safety Profile
A thorough understanding of a synthetic intermediate's properties is paramount for its effective and safe utilization.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 926219-03-6 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | Not explicitly documented; likely a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds provide essential guidance for handling.
-
Hazards: Similar chlorinated aromatic amines are often classified as irritants to the skin, eyes, and respiratory system.[2][3] Some may be harmful if swallowed.[2][4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]
-
First Aid Measures: In case of skin contact, wash thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[2] Seek medical attention if any irritation or symptoms persist.[2][3]
Hypothetical Synthetic Pathways and Mechanistic Considerations
Although explicit protocols are not readily found in the public domain, we can logically deduce the synthesis of the title compound and its subsequent use based on fundamental organic chemistry principles.
Plausible Synthesis of the Intermediate
The synthesis of this compound would likely commence from a commercially available starting material, such as 4-nitro-2-chloroaniline. The synthetic logic involves two key transformations: acylation of the amino group and reduction of the nitro group. The order of these steps is critical to the success of the synthesis.
dot
Caption: Plausible synthetic routes to the target intermediate.
Expertise & Experience Insight: Pathway A is the more logical and controllable route. Performing the acylation first on the less reactive amino group of 4-nitro-2-chloroaniline ensures regioselectivity. If the nitro group were reduced first (Pathway B), the resulting diamine would have two amino groups of similar reactivity, leading to a mixture of mono- and di-acylated products, significantly complicating purification. The final reduction of the nitro group in Pathway A is a standard and high-yielding transformation.
Role as a Synthetic Intermediate: A Gateway to Kinase Inhibitors
The structure of this compound is suggestive of its utility in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The primary amino group serves as a nucleophilic handle for coupling with electrophilic partners, often heterocyclic scaffolds that are central to the pharmacophore of many kinase inhibitors.
dot
Caption: Conceptual workflow for utilizing the intermediate.
Trustworthiness and Self-Validating Protocols: A typical protocol for this type of transformation would involve the reaction of the intermediate with a chlorinated heterocyclic compound under conditions that favor either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
For an SNAr reaction: The reaction would likely be carried out in a polar aprotic solvent such as DMF or NMP, often at elevated temperatures. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), would be used to scavenge the HCl generated during the reaction. The progress of the reaction would be monitored by TLC or LC-MS to ensure consumption of the starting materials.
-
For a Buchwald-Hartwig coupling: This would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane. These reactions are typically run under an inert atmosphere (nitrogen or argon) to protect the catalyst from oxidation.
The choice between these methods would depend on the electronic nature of the heterocyclic partner. Electron-deficient heterocycles are more amenable to SNAr, while electron-rich or sterically hindered systems may require the greater reactivity of a palladium-catalyzed process.
Conclusion and Future Outlook
This compound is a thoughtfully designed chemical entity with significant potential as an intermediate in pharmaceutical synthesis. Its functional group arrangement provides a versatile platform for the construction of more complex molecules, particularly within the realm of kinase inhibitors. While detailed, specific examples of its application in the scientific literature are not yet widespread, the fundamental principles of organic synthesis strongly support its utility. As the quest for novel therapeutics continues, it is likely that intermediates such as this will play a crucial, if often unheralded, role in the development of next-generation medicines. Further disclosure of its use in patent literature or academic publications is anticipated and will undoubtedly solidify its position in the synthetic chemist's toolbox.
References
-
Chemcd. This compound. Available at: [Link]
-
PubChem. N-(4-amino-2-chlorophenyl)-acetamide. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Preliminary Toxicity Screening of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically defensible preliminary safety assessment.
Section 1: Foundational Strategy - A Tiered Approach to Toxicity Assessment
A tiered, or hierarchical, testing strategy is the cornerstone of modern toxicology. This approach begins with broad, rapid, and cost-effective methods (in silico and in vitro) to identify potential hazards early.[2] This allows resources to be focused on compounds with the most promising safety profiles and informs the design of any necessary, more complex future studies.[3] Our strategy is designed to efficiently gather data on cytotoxicity and genotoxicity, two critical endpoints in early safety assessment.
The workflow progresses from computational predictions to cell-based assays, with each stage gating the next. This ensures a logical, evidence-based escalation of testing.
Caption: Tiered workflow for preliminary toxicity screening.
Section 2: Phase 1 - In Silico (Computational) Toxicity Prediction
Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational models to predict the toxicological potential of a compound based on its chemical structure.[4] This process, known as (Quantitative) Structure-Activity Relationship or (Q)SAR analysis, compares the chemical substructures of our target molecule to databases of known toxicants to identify potential "structural alerts."[5][6] This is a mandatory first step in modern safety assessment, as outlined in guidelines like the ICH M7 for mutagenic impurities.[7][8][9]
Methodology:
-
Structural Alert Analysis: Utilize expert systems like DEREK Nexus or the OECD QSAR Toolbox to screen the structure of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide for fragments associated with toxicity endpoints, particularly mutagenicity, carcinogenicity, and hepatotoxicity.[2]
-
Physicochemical Property Prediction: Use software tools to predict key properties like solubility, which are critical for designing subsequent in vitro assays.[10]
-
Endpoint Prediction: Employ multiple validated (Q)SAR models to generate predictions for key toxicological endpoints.[11] It is crucial to use at least two complementary models, as a negative prediction from two appropriate systems can classify an impurity as non-mutagenic under certain conditions, according to ICH M7 guidelines.[11]
Data Presentation: The results from the in silico assessment should be compiled into a clear, summary table.
| Toxicological Endpoint | Prediction Model 1 (e.g., OECD Toolbox) | Prediction Model 2 (e.g., TOPKAT) | Confidence Level | Associated Structural Alert (if any) |
| Bacterial Mutagenicity (Ames) | Equivocal / Positive | Negative | Medium / Low | Aromatic amine |
| Carcinogenicity (Rodent) | Negative | Negative | High | None |
| Hepatotoxicity | Equivocal | Equivocal | Low | Chlorinated aromatic |
| Skin Sensitization | Negative | Negative | High | None |
Note: Data presented are hypothetical for illustrative purposes.
Trustworthiness: The reliability of in silico predictions depends entirely on the quality and applicability domain of the models used. It is imperative to document the software versions, models, and their validation status. An equivocal or positive prediction does not confirm toxicity but acts as a critical flag, prioritizing the compound for specific in vitro testing.[12]
Section 3: Phase 2 - In Vitro Basal Cytotoxicity Assessment
Expertise & Rationale: The first step in laboratory testing is to determine the concentration at which the compound causes general, or "basal," cytotoxicity. This establishes a working concentration range for subsequent, more specific assays and prevents misinterpretation of results due to overt cell death. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity screening, or HEK293 for general cytotoxicity) in appropriate media until approximately 80% confluency.
-
Seed cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation & Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Vehicle Control: Prepare wells containing cells treated only with the highest concentration of the solvent used for the test compound.
-
Untreated Control: Prepare wells with cells in media only.
-
Positive Control: Prepare wells with a known cytotoxic agent (e.g., Doxorubicin).
-
Replace the media in the cell plate with media containing the various concentrations of the test compound, vehicle, and controls. Incubate for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay Execution:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] Metabolically active cells will convert the yellow MTT into purple formazan crystals.[16]
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
| Compound | Cell Line | Exposure Time (hr) | IC50 (µM) |
| This compound | HepG2 | 24 | 150.5 |
| This compound | HEK293 | 24 | 210.2 |
| Doxorubicin (Positive Control) | HepG2 | 24 | 1.2 |
Note: Data presented are hypothetical for illustrative purposes.
Section 4: Phase 3 - In Vitro Genotoxicity Assessment
Expertise & Rationale: Genotoxicity assessment is crucial as DNA damage can lead to mutations and potentially cancer.[17] The bacterial reverse mutation assay, or Ames test, is the global gold-standard initial screen for detecting mutagenic potential. It is a regulatory requirement for new drugs and chemicals.[18] The test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs if the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[19]
Experimental Protocol: Ames Test (OECD 471 Plate Incorporation Method)
This protocol adheres to the OECD 471 guideline, ensuring regulatory acceptance.
-
Strain Selection & Preparation:
-
Metabolic Activation (S9 Mix):
-
Rationale: Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. To mimic this, the test is run both with and without a liver enzyme preparation called S9 mix.[19]
-
Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
-
Plate Incorporation Assay:
-
To sterile tubes, add:
-
The test compound at several concentrations (selected based on cytotoxicity data; should not be toxic to the bacteria).
-
The bacterial culture.
-
Either S9 mix or a buffer control.
-
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates (which lack the essential amino acid).
-
Controls: For each strain (+/- S9), run a vehicle control (solvent only) and a known positive control mutagen (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).
-
-
Incubation & Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis & Interpretation:
-
A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for the respective strain.
-
The result must be reproducible.
-
Caption: Workflow for the Ames test with and without metabolic activation.
Section 5: Integrated Data Interpretation and Next Steps
The final phase involves synthesizing all data to form a preliminary risk assessment.
-
Scenario 1: Negative Profile. If in silico predictions are negative, cytotoxicity is low (high IC50), and the Ames test is negative, the compound has a favorable preliminary safety profile. Further development can proceed with higher confidence.
-
Scenario 2: Cytotoxicity Identified. If the compound shows potent cytotoxicity but is negative in the Ames test, the mechanism of cell death should be investigated. The risk may be acceptable depending on the intended therapeutic window.
-
Scenario 3: Mutagenicity Identified. A positive Ames test is a significant finding. The result from the Ames test overrules any in silico predictions. This flags the compound as a potential carcinogen.[17] According to ICH M7, such a compound must be controlled to stringent, risk-based limits. Further testing, such as an in vitro mammalian cell micronucleus test (OECD 487), would be required to determine if the effect is relevant in mammalian cells.[21]
-
Scenario 4: Conflicting Data. If in silico models predict mutagenicity but the Ames test is negative, the compound is generally considered non-mutagenic for the endpoints measured by the Ames assay.[11] The negative in vitro result holds more weight.
Based on this integrated assessment, a decision can be made to:
-
Proceed: Advance the compound to the next stage of development.
-
Optimize: Use the data to guide medicinal chemistry efforts to modify the structure and mitigate the identified liabilities.
-
Terminate: Halt development due to an unacceptable toxicity profile.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available from: [Link]
-
M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available from: [Link]
-
Updates to OECD in vitro and in chemico test guidelines. Chemical Watch. Available from: [Link]
-
ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. GMP Navigator. Available from: [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology. Available from: [Link]
-
Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. Royal Society of Chemistry. Available from: [Link]
-
In Silico Toxicity Prediction. PozeSCAF. Available from: [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available from: [Link]
-
Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]
-
GLP OECD 471 Ames Test. Scantox. Available from: [Link]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available from: [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling. Instem. Available from: [Link]
-
In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. Available from: [Link]
-
OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Toxicology Program (NTP). Available from: [Link]
-
Safety data sheet. CPAchem. Available from: [Link]
-
Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
-
Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. Available from: [Link]
-
Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
OECD Guidelines for the Testing of Chemicals. ResearchGate. Available from: [Link]
-
Toxicological screening. PubMed Central, NIH. Available from: [Link]
-
Framework for In Silico Toxicity Screening of Novel Odorants. PubMed Central, NIH. Available from: [Link]
-
Early toxicity screening strategies. ResearchGate. Available from: [Link]
-
N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. PubChem. Available from: [Link]
Sources
- 1. This compound CAS#: 926219-03-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pozescaf.com [pozescaf.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. instem.com [instem.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. support.shimadzu.com.cn [support.shimadzu.com.cn]
- 9. fda.gov [fda.gov]
- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 11. gmp-navigator.com [gmp-navigator.com]
- 12. Framework for In Silico Toxicity Screening of Novel Odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. database.ich.org [database.ich.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biosafe.fi [biosafe.fi]
- 20. scantox.com [scantox.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability and Degradation Pathways of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways for the molecule N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. As a compound featuring multiple reactive functional groups, including a secondary amide, an aromatic amine, and a chlorinated phenyl ring, understanding its intrinsic stability is paramount for applications in research and pharmaceutical development. This document delineates the primary degradation mechanisms—hydrolysis, oxidation, and photolysis—supported by mechanistic diagrams. Furthermore, it presents a detailed, field-proven protocol for conducting forced degradation studies as a self-validating system to identify potential degradants and establish a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and control the stability profile of this and structurally related molecules.
Introduction
This compound (CAS No. 926219-03-6) is a substituted acetamide derivative.[1] The stability of any chemical entity, particularly those intended for pharmaceutical use or as key intermediates, is a critical quality attribute. Regulatory bodies worldwide mandate rigorous stability testing to ensure that a substance maintains its identity, purity, and potency throughout its shelf life.[2] Forced degradation, or stress testing, is an essential component of this process. It involves intentionally subjecting the molecule to harsh conditions to accelerate its decomposition, thereby revealing the likely degradation products and pathways.[3] This proactive approach is instrumental in developing robust formulations, establishing appropriate storage conditions, and creating validated, stability-indicating analytical methods capable of separating the intact molecule from its impurities and degradants.[2][4]
This guide synthesizes fundamental chemical principles with established industry practices to provide a predictive and practical framework for assessing the stability of this compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before initiating stability studies. The key structural features dictating its reactivity are the amide linkage, the primary aromatic amine, the electron-withdrawing chloro-substituent, and the methoxy group.
| Property | Value | Source |
| IUPAC Name | This compound | Chemcd[1] |
| CAS Number | 926219-03-6 | Chemcd[1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Chemcd[1] |
| Molecular Weight | 214.65 g/mol | Calculated |
| Structure | ![]() | (Structure inferred from name) |
Note: A visual representation of the chemical structure is provided for clarity.
Principal Degradation Pathways
Based on the functional groups present in this compound, three primary degradation pathways can be anticipated: hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The amide bond is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-amino-2-chloroaniline and 2-methoxyacetic acid.[5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.
The rate of hydrolysis is highly dependent on pH and temperature.[5]
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The primary aromatic amino group (-NH₂) is highly susceptible to oxidation.[5] This can occur upon exposure to atmospheric oxygen, peroxide-forming excipients, or trace metal ions. Oxidation can lead to a cascade of complex reactions, often resulting in highly colored degradation products.
Potential oxidative products include:
-
Nitroso derivatives: Formation of a nitroso (-N=O) group.
-
Nitro derivatives: Further oxidation to a nitro (-NO₂) group.
-
Azoxy/Azo coupling: Dimerization reactions leading to colored impurities.
-
Polymeric species: Complex polymerization reactions.
The presence of the electron-donating amino group activates the aromatic ring, making it more susceptible to oxidative processes.
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Aromatic amines and aryl halides are known chromophores that can absorb UV-Vis light. This absorption can elevate the molecule to an excited state, initiating degradation.[5] Photodegradation can proceed through several mechanisms, including:
-
Photo-oxidation: Light can accelerate the oxidative processes described above.
-
Homolytic Cleavage: The carbon-chlorine (C-Cl) bond may undergo homolytic cleavage to form radical species, which can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or dimerization. This can result in de-chlorinated impurities.
Photostability testing is crucial to determine the need for light-protective packaging.
Caption: Potential photolytic degradation pathways.
Methodologies for Stability Assessment
A systematic approach to forced degradation is required to explore the pathways described above. The goal is not to achieve complete degradation but to generate a sufficient level of degradants (typically 5-20%) for detection and identification.[2]
Forced Degradation Experimental Workflow
The following diagram and protocol outline a standard workflow for stress testing. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared first.[5]
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation
Objective: To generate potential degradation products and validate a stability-indicating analytical method.
-
Preparation of Solutions:
-
Prepare a primary stock solution of this compound at 1.0 mg/mL in HPLC-grade acetonitrile or methanol.
-
Prepare stressor solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Heat the vial at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Keep at 60°C. Withdraw aliquots at time points as above.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.
-
Keep at room temperature, protected from light.
-
Monitor the reaction and withdraw aliquots when significant degradation is observed.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Prepare a control sample by wrapping a parallel vial in aluminum foil and storing it under the same conditions.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in an oven at 80°C for a specified period (e.g., 48 hours).[5]
-
After exposure, dissolve the solid in the initial solvent to the target concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, using a developed reverse-phase HPLC method with a photodiode array (PDA) detector.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other, and the peak purity of the parent compound passes in all stressed conditions.
-
Data Interpretation and Presentation
The data generated from the forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile.
Summary of Forced Degradation Data (Hypothetical)
The following table presents a hypothetical summary of results from a forced degradation study.
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (DP) | Observations |
| 0.1 M HCl | 24 hrs @ 60°C | 85.2% | DP-1 (Hydrolysis Product) | Minor degradation |
| 0.1 M NaOH | 8 hrs @ 60°C | 70.5% | DP-1 (Hydrolysis Product) | Significant degradation |
| 3% H₂O₂ | 24 hrs @ RT | 78.9% | DP-2, DP-3 (Oxidized) | Solution turned yellow/brown[5] |
| Thermal (Solid) | 48 hrs @ 80°C | 98.5% | Minor unspecified peaks | Compound is relatively stable to heat |
| Photolytic (ICH Q1B) | Per Guideline | 91.3% | DP-4 (Dechlorinated) | Moderate light sensitivity |
| Control | 48 hrs @ 5°C | 99.8% | None detected | No degradation under storage |
Conclusion and Recommendations
The structural features of this compound render it susceptible to degradation primarily through hydrolysis of the amide bond (especially under basic conditions) and oxidation of the aromatic amino group. The compound also exhibits moderate sensitivity to light. It appears to be relatively stable under thermal stress in the solid state.
Recommendations for Drug Development Professionals:
-
pH Control: Formulation development should prioritize maintaining a neutral pH (approx. 6-8) to minimize the rate of hydrolytic degradation.[5]
-
Antioxidant Use: The inclusion of antioxidants may be necessary in liquid formulations to prevent oxidative degradation and associated color changes.
-
Light Protection: The use of amber vials or other light-protective packaging is strongly recommended for both the substance and its formulated products.[5]
-
Analytical Method: A validated, stability-indicating HPLC method is essential for routine purity testing and stability monitoring throughout the product lifecycle.
References
A Technical Guide to Identifying Novel Scaffolds Containing the 4-Amino-2-Chlorophenyl Moiety
Abstract
The 4-amino-2-chlorophenyl moiety is a significant structural alert in modern medicinal chemistry, recognized for its role in establishing critical interactions with various biological targets, particularly protein kinases. Its specific electronic and steric properties, conferred by the ortho-chloro substituent and the para-amino group, make it a valuable building block for the design of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and developing novel chemical scaffolds incorporating this key moiety. We will explore the strategic rationale for its use, detail robust synthetic protocols for creating foundational amide and urea-based scaffolds, and provide step-by-step methodologies for high-throughput screening to identify potent inhibitors. A particular focus is placed on the PI3K/AKT/mTOR signaling pathway, a critical axis in oncology, for which we present case studies of active scaffolds and quantitative biological data.
Introduction: The Strategic Value of the 4-Amino-2-Chlorophenyl Moiety
In the landscape of rational drug design, certain structural motifs consistently emerge as "privileged fragments"—substructures that confer favorable binding properties across multiple target classes. The 4-amino-2-chlorophenyl group is one such fragment, particularly in the realm of kinase inhibition. Its utility stems from a combination of factors:
-
Hydrogen Bonding Capability: The para-amino group serves as a potent hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding site of many kinases, often interacting with the hinge region backbone.
-
Steric and Electronic Tuning: The ortho-chloro substituent plays a critical role. It induces a conformational twist in the phenyl ring relative to the scaffold it's attached to, which can be exploited to avoid steric clashes and access deeper pockets within the binding site. Furthermore, its electron-withdrawing nature modulates the pKa of the amino group and the overall electronic profile of the molecule.
-
Vector for Further Synthesis: The amino group provides a convenient synthetic handle for diversification. It can be readily acylated, sulfonylated, or converted into a urea, allowing for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR).
This guide will systematically deconstruct the process of leveraging this moiety, from initial scaffold design to biological validation.
Workflow for Novel Scaffold Discovery
The identification of new, active scaffolds is a systematic process that integrates computational design, chemical synthesis, and biological screening. The causality behind this workflow is to efficiently triage a large number of potential molecules to identify a select few with promising therapeutic potential.
Caption: High-level workflow for novel scaffold discovery and development.
Foundational Synthetic Protocols
The ability to rapidly and reliably synthesize a library of diverse compounds around the core moiety is paramount. The following protocols are foundational, providing methods to generate two of the most common and effective linkages in medicinal chemistry: amides and ureas. These methods are chosen for their reliability, scalability, and tolerance of diverse functional groups.
Protocol: Synthesis of N-(4-Amino-2-chlorophenyl)benzamide Scaffolds
This two-step protocol is a robust method for creating a benzamide library. It begins with a standard amide coupling followed by a nitro group reduction, which is often cleaner and more reliable than working with the free aniline directly in the coupling step.
Step 1: Amide Bond Formation (Acylation of 2-Chloro-4-nitroaniline)
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution to act as an acid scavenger and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve the desired benzoyl chloride derivative (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(2-chloro-4-nitrophenyl)benzamide, can be purified by recrystallization from ethanol.
Step 2: Nitro Group Reduction
-
Setup: Suspend the N-(2-chloro-4-nitrophenyl)benzamide intermediate (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-(4-amino-2-chlorophenyl)benzamide product.
Protocol: Synthesis of Urea Scaffolds via Triphosgene
This protocol allows for the synthesis of unsymmetrical ureas. It involves the in-situ formation of a highly reactive isocyanate from 4-amino-2-chloroaniline, which is then trapped by a second amine. Caution: This reaction generates phosgene in situ and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a dry, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve triphosgene (0.35 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Isocyanate Formation: In a separate flask, dissolve 4-amino-2-chloroaniline (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq.) in anhydrous DCM.
-
Addition: Add the aniline/DIPEA solution dropwise to the cold triphosgene solution over 1 hour. A white precipitate of DIPEA-hydrochloride will form. Maintain the temperature at 0 °C.
-
Reaction 1: Stir the mixture at 0 °C for 2 hours to ensure complete formation of the isocyanate intermediate.
-
Nucleophile Addition: Add the second desired amine (primary or secondary, 1.1 eq.) to the reaction mixture, either neat or as a solution in DCM.
-
Reaction 2: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude urea product by column chromatography on silica gel.[1][2][3]
Target Pathway & Screening Strategy: The PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making its component kinases, particularly AKT, highly attractive targets for therapeutic intervention.[5]
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting AKT as a key drug target.
High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay
To identify inhibitors of kinases like AKT from a synthesized library, a high-throughput screening (HTS) assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity.[6][7]
Objective: To determine the percent inhibition of a target kinase (e.g., AKT2) by library compounds at a single concentration (e.g., 10 µM).
Materials:
-
Purified, active kinase (e.g., human recombinant AKT2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (specific to the target kinase)
-
Compound library dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (from a 10 mM DMSO stock) into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM. Include wells with DMSO only for "No Inhibition" controls (0% inhibition) and wells without enzyme for "Background" controls (100% inhibition).
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.
-
Add 2.5 µL of this solution to each well of the assay plate.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The total reaction volume is now 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the luciferase/luciferin required for the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_no_inhibition - Lumi_background))
-
Identify "hits" as compounds that exhibit >50% inhibition at 10 µM. These hits are then prioritized for IC₅₀ determination.
-
Case Studies: Novel Scaffolds and Biological Activity
The true value of a chemical moiety is demonstrated through its successful incorporation into biologically active scaffolds. Here we present two case studies: a bioisostere of the core moiety in a pyranopyrazole scaffold and the application of related anilines in the well-established quinazoline scaffold.
Case Study 1: Pyrano[2,3-c]pyrazoles as AKT Inhibitors
Researchers have successfully identified a pyrano[2,3-c]pyrazole scaffold containing an N-(4-chlorophenyl) group—a close bioisostere of our target moiety—as a potent inhibitor of AKT kinase with anti-glioma activity. This demonstrates the principle that slight variations on the core structure can yield highly active compounds.
Table 1: Quantitative Biological Data for Pyrano[2,3-c]pyrazole Scaffold
| Compound ID | Target Kinase | Assay Type | IC₅₀ (µM) | Cell Line (Cancer Type) | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| 4j | AKT1 / PKBα | Biochemical | 14 | GL261 (Glioma) | ~20 |
| 4j | AKT2 / PKBβ | Biochemical | 12 | GBM6 (Glioblastoma) | ~30 | |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
Case Study 2: 4-Anilinoquinazolines as EGFR/VEGFR-2 Inhibitors
Conclusion and Future Directions
The 4-amino-2-chlorophenyl moiety is a powerful tool in the medicinal chemist's arsenal. This guide has provided a logical framework for its application, from synthetic strategy to biological evaluation. We have detailed robust, field-proven protocols for the synthesis of foundational amide and urea libraries and for their subsequent high-throughput screening against therapeutically relevant kinase targets like AKT.
The case studies presented validate the strategic importance of this moiety and its bioisosteres. The pyrano[2,3-c]pyrazole scaffold demonstrates success in targeting the PI3K/AKT pathway, while the 4-anilinoquinazoline scaffold offers a clinically validated template ripe for further exploration with this specific aniline substitution.
Future work should focus on executing the described workflow: synthesizing diverse libraries of amides, ureas, and other derivatives based on the 4-amino-2-chloroaniline core and screening them against a broad panel of kinases. The hits generated from such a campaign, particularly within validated scaffolds like the quinazoline family, will serve as the starting point for rigorous lead optimization and the potential development of next-generation targeted therapies.
References
-
Bhusare, K. R., Gholap, S. S., & Durgawale, P. P. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 929-943. Retrieved January 4, 2026, from [Link]
-
Abouzid, K. A., & Khalil, N. A. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7837-7845. Retrieved January 4, 2026, from [Link]
-
Barbosa, M. L. D. C., et al. (2018). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2895-2907. Retrieved January 4, 2026, from [Link]
-
Wikipedia contributors. (2023, December 22). PI3K/AKT/mTOR pathway. Wikipedia. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved January 4, 2026, from [Link]
-
Sun, J., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. Retrieved January 4, 2026, from [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Annals of Medicine, 54(1), 2549-2561. Retrieved January 4, 2026, from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23641-23657. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 4, 2026, from [Link]
-
Zheng, Y. G., et al. (2018). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. ChEMBL Document Report Card. Retrieved January 4, 2026, from [Link]
-
Reddy, T. S., et al. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(10), 3143-3147. Retrieved January 4, 2026, from [Link]
-
Ghorab, M. M., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. Retrieved January 4, 2026, from [Link]
-
Journal of Mazandaran University of Medical Sciences. (n.d.). Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved January 4, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 25(8), 1543-1567. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). How to synthesize urea derivatives using triphosgene? Retrieved January 4, 2026, from [Link]
-
Patil, P., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 25(Special Issue), 125-128. Retrieved January 4, 2026, from [Link]
Sources
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase i... - ChEMBL [ebi.ac.uk]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide" from 4-amino-2-chlorophenol
An In-Depth Guide to the Selective N-Acylation of 4-amino-2-chlorophenol
Application Note & Protocol: Synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the selective N-acylation of 4-amino-2-chlorophenol with methoxyacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, an exploration of the underlying reaction mechanism, critical safety considerations, and methods for product purification and characterization. The protocol emphasizes chemoselectivity, explaining the rationale for achieving preferential acylation of the amino group in the presence of a reactive hydroxyl moiety.
Introduction: The Challenge of Chemoselectivity
The synthesis of this compound from 4-amino-2-chlorophenol presents a classic chemical challenge: chemoselectivity. The starting material, 4-amino-2-chlorophenol, is a bifunctional molecule containing two nucleophilic sites: an aromatic amino group (-NH₂) and a phenolic hydroxyl group (-OH). Direct acylation must be controlled to favor the formation of the desired N-acylated amide over the O-acylated ester.
Fortunately, the inherent difference in nucleophilicity between the amino and hydroxyl groups provides a basis for selectivity. Under neutral or mildly basic conditions, the nitrogen atom of the amino group is significantly more nucleophilic than the oxygen of the phenolic group. This allows for a direct and efficient acylation at the nitrogen center, making it a robust and scalable synthetic route. This principle is fundamental in the synthesis of many pharmaceutical agents where selective modification of aminophenols is required[1][2].
This guide will detail a procedure that leverages this reactivity difference to achieve a high-yield, selective synthesis.
Reaction Scheme and Mechanism
Overall Transformation
The reaction involves the treatment of 4-amino-2-chlorophenol with methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the more nucleophilic amino group initiates the attack on the electrophilic carbonyl carbon of methoxyacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product. The triethylamine base scavenges the liberated proton and the chloride ion, forming triethylammonium chloride.
Caption: Mechanism of selective N-acylation.
Materials, Reagents, and Safety
Reagent & Material Data
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Role | Key Hazards |
| 4-Amino-2-chlorophenol | 3964-52-1 | 143.57 | Starting Material | Harmful if swallowed/inhaled/skin contact, Irritant[3][4] |
| Methoxyacetyl chloride | 38870-89-2 | 108.52 | Acylating Agent | Flammable, Toxic if inhaled, Causes severe burns[5][6] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base/Acid Scavenger | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Suspected carcinogen, Volatile |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Minimal hazards |
| Hydrochloric Acid (HCl, 1M) | 7647-01-0 | 36.46 | Work-up Reagent | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Work-up Reagent | Minimal hazards |
Critical Safety Precautions
This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, is mandatory.
-
4-Amino-2-chlorophenol : This compound is harmful by multiple routes of exposure.[3][4] Avoid generating dust and ensure thorough hand washing after handling.
-
Methoxyacetyl chloride : This reagent is highly corrosive, flammable, and toxic upon inhalation.[7] It reacts violently with water and moisture. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) if possible, and use a syringe or cannula for transfers.
-
Triethylamine & Dichloromethane : Both are volatile and flammable. DCM is a suspected carcinogen. Avoid inhalation and skin contact.
Detailed Experimental Protocol & Workflow
This protocol is designed for a 10 mmol scale synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chlorophenol (1.44 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.
-
Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq.). Rationale: An excess of the base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.
-
Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
-
Addition of Acylating Agent:
-
In a separate, dry vial, prepare a solution of methoxyacetyl chloride (1.02 mL, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL).
-
Using a dropping funnel or syringe, add the methoxyacetyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of potential side products.
-
A white precipitate (triethylammonium chloride) will form upon addition.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 30 mL)
-
1M HCl (2 x 30 mL). Rationale: This step removes the excess triethylamine.
-
Saturated sodium bicarbonate solution (2 x 30 mL). Rationale: This removes any remaining acidic impurities.
-
Brine (1 x 30 mL). Rationale: This aids in the removal of residual water before the drying step.
-
-
Collect the organic (DCM) layer.
-
-
Drying and Concentration:
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Results and Characterization
-
Expected Yield: 80-90%
-
Appearance: Off-white to light brown solid.
-
Characterization Data:
| Property | Expected Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Melting Point | ~111 °C[8] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.2 (s, 1H, NH), ~7.8 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H), ~4.1 (s, 2H, OCH₂), ~3.8 (s, 2H, NH₂), ~3.5 (s, 3H, OCH₃). Note: Amine and amide protons may be broad and their shifts can vary. |
| Mass Spec (ESI+) m/z | [M+H]⁺ = 215.05 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Ensure starting materials are pure and dry. Use anhydrous solvents. Extend reaction time and monitor by TLC. |
| O-acylation side product detected | Reaction temperature too high; incorrect base used. | Maintain low temperature (0 °C) during addition. Use a non-nucleophilic base like TEA or DIPEA. |
| Product difficult to crystallize | Product is impure; incorrect solvent system. | Purify the crude product by column chromatography first. Experiment with different recrystallization solvent pairs (e.g., Toluene, Acetone/water). |
| Incomplete removal of TEA | Insufficient acid wash during work-up. | Perform an additional wash with 1M HCl. |
Conclusion
This application note provides a reliable and robust protocol for the selective synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the choice of base, high yields of the desired N-acylated product can be achieved. The detailed procedural steps, coupled with explanations of the underlying chemical principles and safety precautions, equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.
References
-
Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 4-amino-2-chlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
-
AFG Bioscience. (2016). Methoxyacetyl chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. ACS Omega. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of n-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
Sources
- 1. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. kscl.co.in [kscl.co.in]
- 7. echemi.com [echemi.com]
- 8. chem-casts.com [chem-casts.com]
Application Note and Purification Protocol: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Abstract
This document provides a comprehensive guide for the purification of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing both the practical execution and the underlying scientific principles to ensure high purity and yield. This guide covers two primary purification techniques: flash column chromatography and recrystallization, offering a systematic approach to remove common impurities.
Introduction: The Importance of Purity
This compound is a substituted aromatic amide. The presence of a primary amine, a chloro group, and an acetamide functionality makes it a versatile building block. However, these same functional groups can lead to the formation of various side products during synthesis, such as regioisomers, over-alkylated products, or unreacted starting materials. Achieving high purity is paramount for subsequent applications, as impurities can interfere with downstream reactions, alter biological activity, and compromise the integrity of final products. This guide provides robust methods to achieve a purity of ≥98%.
Physicochemical Properties and Safety Considerations
A thorough understanding of the target compound's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | Sigma-Aldrich |
| Molecular Weight | 184.62 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in dark place, inert atmosphere, room temperature. | Sigma-Aldrich |
Safety Precautions: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Purification Strategy: A Two-Step Approach
A two-pronged purification strategy is recommended for achieving high purity of this compound. The initial step involves flash column chromatography to separate the target compound from impurities with significantly different polarities. This is followed by recrystallization to remove trace impurities and obtain a crystalline solid of high purity.
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Rationale for Parameter Selection
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice for normal-phase chromatography of moderately polar compounds like the target molecule.[2]
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. The non-polar hexane will elute non-polar impurities, while the more polar ethyl acetate will be required to elute the target compound. The amine and amide functionalities of the target molecule increase its polarity, necessitating a polar component in the eluent. A typical starting point for developing the gradient is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[2]
Step-by-Step Protocol
-
TLC Analysis of Crude Material:
-
Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.
-
The optimal eluent system for the column will be slightly less polar than the system that gives an Rf of 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The gradient can be run stepwise or continuously.
-
Maintain a constant flow rate by applying gentle air pressure to the top of the column.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions. Spot the starting material, crude mixture, and each fraction on the same TLC plate for comparison.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the semi-purified product as a solid or oil.
-
Protocol 2: Recrystallization
Recrystallization is a purification technique used to remove small amounts of impurities from an organic solid.[3] The principle is based on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For a compound with both polar (amine, amide) and non-polar (chlorinated aromatic ring) features, a mixed solvent system is often effective.[3][4]
-
Good Solvents (at elevated temperature): Ethanol, Methanol, Ethyl Acetate
-
Poor Solvents (at room temperature): Water, Hexane, Heptane
A combination of ethanol and water is a good starting point. The target compound should be soluble in hot ethanol, and the addition of water (an anti-solvent) will decrease its solubility and induce crystallization upon cooling.
Step-by-Step Protocol
-
Dissolution:
-
Place the semi-purified solid from the column chromatography step into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.
-
-
Inducing Crystallization:
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
-
Caption: The key steps involved in the recrystallization protocol.
Verification of Purity
The purity of the final product should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the molecular weight and provide a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography: Compound does not elute. | Eluent is not polar enough. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). |
| Column Chromatography: Poor separation of spots. | Eluent is too polar; compounds are eluting too quickly. | Use a less polar eluent system or a shallower gradient.[2] |
| Recrystallization: Oiling out instead of crystallization. | Solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the 'good' solvent, and allow it to cool more slowly. Seeding with a previously obtained pure crystal can also help. |
| Recrystallization: No crystals form upon cooling. | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
Conclusion
The successful purification of this compound is readily achievable through a systematic application of flash column chromatography followed by recrystallization. By understanding the principles behind each technique and carefully selecting the appropriate parameters, researchers can obtain this valuable chemical intermediate in high purity, ensuring the reliability and success of subsequent research and development activities.
References
-
PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
ACS Publications. Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. [Link]
-
ACS Publications. The purification of acetamide. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Chemical Synthesis Database. 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
- Google Patents.
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
OChemOnline. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
ResearchGate. N-(4-Amino-2-methoxyphenyl)acetamide. [Link]
Sources
Application Note: High-Throughput Quantification of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the quantitative determination of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a key intermediate in pharmaceutical synthesis. We provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and pharmacokinetic studies. The methodologies are developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2]
Introduction
This compound (Figure 1) is a critical building block in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final drug product. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of pharmaceuticals.
The methods described herein are designed to be both efficient and reliable, catering to different analytical needs. The HPLC-UV method is ideal for in-process control and release testing where concentration levels are relatively high, while the LC-MS/MS method offers the high sensitivity and specificity required for impurity profiling, metabolite identification, and bioanalytical studies.
Figure 1: Chemical Structure of this compound
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Rationale for Method Development |
| Molecular Weight | 214.65 g/mol [1][3] | Suitable for both UV and mass spectrometric detection. |
| UV Absorbance | Predicted to have significant absorbance in the UV region due to the substituted benzene ring. | Enables the use of a Diode Array Detector (DAD) or UV detector for HPLC analysis. |
| Predicted pKa | Basic pKa (aromatic amine): ~3.5-4.5 (Predicted using ACD/Labs Percepta)[3][6] | The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the amino group to ensure it is protonated and to achieve good peak shape and retention in reverse-phase chromatography. |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water. | Dictates the choice of diluent for sample and standard preparation. A mixture of organic solvent and water is recommended. |
HPLC-UV Method for Quantification
This method is suitable for the assay of this compound in drug substance and intermediate samples.
Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition | Justification |
| HPLC System | Quaternary or Binary HPLC system with UV/DAD detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the protonation of the basic amino group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is chosen to ensure the elution of the analyte with a good peak shape and to clean the column from any less polar impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector response. |
| Detection | 254 nm (or optimal wavelength determined by DAD) | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Method Validation (as per ICH Q2(R1))[1][2]
The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.
Table 3: Typical Validation Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be free from interference from blank and placebo. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80-120% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
LC-MS/MS Method for High-Sensitivity Quantification
This method is designed for applications requiring low limits of detection, such as pharmacokinetic studies or trace impurity analysis.
LC and MS Conditions
Table 4: LC-MS/MS Method Parameters
| Parameter | Condition | Justification |
| LC System | UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer | Provides the necessary sensitivity and selectivity. |
| Column | C18 Reverse-Phase, 50 mm x 2.1 mm, 1.8 µm | Shorter column and smaller particle size for faster analysis and better resolution, compatible with mass spectrometry. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase aids in protonation for positive ion electrospray ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent mobile phase modifier for stable spray. |
| Gradient | 10% B to 90% B over 5 minutes | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducibility. |
| Injection Volume | 5 µL | Smaller volume to prevent overloading the mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The basic amino group is readily protonated. |
| MRM Transitions | Precursor Ion (Q1): 215.1 m/z ([M+H]⁺) | |
| Product Ion (Q3): To be determined by infusion and fragmentation of the standard. A likely fragmentation would be the loss of the methoxyacetamide group. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. | |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV method, but at a lower concentration.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the low ng/mL to µg/mL range.
-
Sample Preparation (for biological matrices): May require protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) to remove matrix interferences.
Method Validation (as per FDA Bioanalytical Method Validation Guidance)[8][9]
For bioanalytical applications, the method should be validated for selectivity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflows
HPLC-UV Method Development Workflow
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide Derivatives
Introduction: Harnessing Solid-Phase Synthesis for Accelerated Discovery
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of modern drug discovery and materials science. By anchoring a starting material to an insoluble polymer support, multi-step synthetic sequences can be performed with significant advantages in purification and automation.[1] Excess reagents and soluble byproducts are simply washed away, streamlining the synthetic process and enabling the rapid generation of compound libraries.[2]
This document provides a comprehensive guide to the application of SPOS for the synthesis of derivatives based on the N-(4-amino-2-chlorophenyl)-2-methoxyacetamide scaffold. While direct literature on the solid-phase synthesis of this specific molecule is nascent, the principles and protocols outlined herein are derived from well-established methodologies for the immobilization and derivatization of aromatic amines.[3][4] We will detail a robust workflow, from the initial immobilization of a suitable precursor onto a solid support to on-resin modification and final cleavage, culminating in the desired product.
The protocols are designed to be both illustrative and adaptable, providing researchers with a solid foundation for their own synthetic explorations. We will emphasize the underlying chemical principles, ensuring that the experimental choices are not merely prescriptive but are understood within the broader context of solid-phase chemistry.
Core Principles: A Strategic Approach to the Solid-Phase Synthesis of Anilines
The successful solid-phase synthesis of this compound and its analogues hinges on a carefully considered strategy. The key decision points include the choice of the solid support and linker, the method of immobilization, the on-resin synthetic route, and the final cleavage conditions.
Choosing the Right Anchor: The Role of the Linker
The linker is a critical component in SPOS, acting as the bridge between the insoluble resin and the molecule of interest.[5] Its chemical nature dictates the conditions under which the final product can be cleaved from the support. For the synthesis of molecules with an aniline moiety, a linker that is stable to the planned reaction conditions but can be cleaved without degrading the product is essential.
In this protocol, we will utilize a Wang resin , a popular choice for the immobilization of carboxylic acids.[6] The strategy involves first attaching a di-functional linker to the aniline nitrogen of a precursor, which is then coupled to the Wang resin. This approach offers a versatile handle for a variety of subsequent chemical transformations.
Experimental Workflow: A Visual Guide
The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process begins with the preparation of the resin, followed by the immobilization of the starting material, on-resin synthesis, and concluding with the cleavage and isolation of the final product.
Figure 1: Overall workflow for the solid-phase synthesis of this compound.
Detailed Protocols
PART 1: Immobilization of the Precursor
The initial step involves the covalent attachment of the starting material to the solid support. We will use N-(4-amino-2-chlorophenyl)acetamide as our precursor. To facilitate its attachment to the Wang resin, we will first couple it to an Fmoc-protected amino acid linker.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Wang Resin (100-200 mesh, 1% DVB) | Sigma-Aldrich | Synthesis Grade |
| N-(4-amino-2-chlorophenyl)acetamide | Sigma-Aldrich | >98% |
| Fmoc-Gly-OH | Bachem | Peptide Synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, >99.8% |
| Piperidine | Sigma-Aldrich | ReagentPlus®, 99% |
Protocol 1.1: Swelling the Resin
-
Place 1.0 g of Wang resin in a fritted syringe reaction vessel.
-
Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM by applying gentle nitrogen pressure.
-
Wash the resin sequentially with DMF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 1.2: Coupling of Fmoc-Gly-OH to the Resin
-
In a separate flask, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the activated amino acid solution to the swollen Wang resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Protocol 1.3: Fmoc Deprotection
-
Swell the Fmoc-Gly-Wang resin in 10 mL of DMF for 20 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.[7]
Protocol 1.4: Coupling of N-(4-amino-2-chlorophenyl)acetamide
-
Dissolve N-(4-amino-2-chlorophenyl)acetamide (3 equivalents) and an activating agent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add this solution to the deprotected resin from Protocol 1.3.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).
-
Dry the resin under vacuum.
PART 2: On-Resin Acylation
With the precursor successfully immobilized, the next step is the acylation of the free amino group to introduce the 2-methoxyacetamide moiety.
Figure 2: On-resin acylation of the immobilized precursor.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 2-Methoxyacetyl chloride | Sigma-Aldrich | 98% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
Protocol 2.1: Acylation with 2-Methoxyacetyl Chloride
-
Swell the resin from Protocol 1.4 in 10 mL of anhydrous DCM for 20 minutes.
-
In a separate flask, prepare a solution of 2-methoxyacetyl chloride (5 equivalents) and DIPEA (10 equivalents) in 5 mL of anhydrous DCM.
-
Add this solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 6 hours.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
PART 3: Cleavage and Product Isolation
The final step is the cleavage of the desired product from the solid support. Given the use of a Wang linker, acidic conditions are required for this process.[6]
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ReagentPlus®, 99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| Diethyl ether, cold | Fisher Scientific | Anhydrous, >99.0% |
Protocol 3.1: Acidic Cleavage
-
Place the dried resin from Protocol 2.1 in a round-bottom flask.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the slurry at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of the cleavage cocktail.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 3.2: Product Precipitation and Isolation
-
To the concentrated filtrate, add cold diethyl ether to precipitate the crude product.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product by HPLC and Mass Spectrometry to confirm purity and identity.
Monitoring the Synthesis: Analytical Techniques
Effective monitoring of each step in the synthesis is crucial for troubleshooting and optimization.[8][9]
-
Qualitative Monitoring: The Kaiser test (ninhydrin test) can be used to detect the presence of free primary amines on the resin.[10] A positive test (blue color) after the deprotection step and a negative test after the acylation step indicate a successful reaction.
-
Quantitative Monitoring: A small aliquot of the resin can be subjected to cleavage, and the resulting product analyzed by HPLC to determine the reaction conversion.
-
On-Bead Analysis: Techniques such as FT-IR spectroscopy can be used to monitor the appearance and disappearance of key functional groups directly on the resin.[10] For example, the disappearance of the amine N-H stretch and the appearance of the amide C=O stretch can confirm the acylation step.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, poor resin swelling, insufficient activation | Increase reaction time and/or temperature. Use a different coupling agent. Ensure adequate resin swelling. |
| Low Cleavage Yield | Incomplete reaction, premature cleavage, product degradation | Confirm reaction completion before cleavage. Use a more stable linker if necessary. Optimize cleavage conditions. |
| Impure Final Product | Side reactions, incomplete deprotection or coupling | Re-optimize reaction conditions. Ensure thorough washing between steps. Purify the final product by HPLC. |
Conclusion
The protocols detailed in this application note provide a robust framework for the solid-phase synthesis of this compound and its derivatives. By leveraging the efficiency of SPOS, researchers can rapidly access a diverse range of analogues for screening and lead optimization. The principles and techniques described are broadly applicable and can be adapted for the synthesis of other small molecules on a solid support.
References
-
PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Guillier, F., Orain, D., & Bradley, M. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 2000. [Link]
-
Chemcasts. Thermophysical Properties of n-(4-Amino-2-chlorophenyl)acetamide. [Link]
-
Wang, S. S. p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 1973. [Link]
-
Scicinski, J. J., et al. Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 2002. [Link]
-
Li, Z., et al. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 2021. [Link]
-
Spivey, A. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
-
Thompson, L. A. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Catalysis, 2020. [Link]
-
Conti, P., et al. Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 2002. [Link]
-
Ashenhurst, J. The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Chemical Synthesis Database. 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. [Link]
-
OpenStax. 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]
-
Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Edwards, P. J., et al. An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 2005. [Link]
-
Han, J., & Dang, B. Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv, 2023. [Link]
-
Pescarmona, P. P. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Catalysts, 2021. [Link]
-
ResearchGate. Detection of primary aromatic amine on solid phase. [Link]
-
Albericio, F., et al. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 2018. [Link]
-
PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. National Center for Biotechnology Information. [Link]
-
Mezzogiorno, A., et al. Analytical Methods for Solid Phase Peptide Synthesis. Letters in Peptide Science, 2003. [Link]
-
Chad's Prep. 22.3 Synthesis of Amines. YouTube. [Link]
-
Sutherlin, D. P., et al. Solid-phase synthesis of an alkylaminobenzanilide library. Journal of Combinatorial Chemistry, 2004. [Link]
-
Gatos, D., et al. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 2017. [Link]
-
Global Substance Registration System. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE. [Link]
-
Roberts, J. D., & Caserio, M. C. 23.12: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Lam, K. S., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 2003. [Link]
-
PubChem. N-(4-aminobutyl)-N-(2-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Mateo, C., et al. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Chemosensors, 2022. [Link]
-
PubChem. N-(amino(imino)methyl)-2-(2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase synthesis of an alkylaminobenzanilide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Application Notes and Protocols for the Derivatization of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic exploration of chemical space around a core molecular scaffold is a cornerstone of identifying novel therapeutic agents. The molecule, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6), presents a compelling starting point for a targeted derivatization and screening campaign.[1] Its structure, featuring a reactive primary aniline, a chlorinated phenyl ring, and an acetamide side chain, offers multiple handles for synthetic modification. Such modifications can systematically alter the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2]
Aniline derivatives are prevalent in medicinal chemistry, forming the backbone of numerous approved drugs.[3] However, they are also associated with metabolic liabilities, such as the formation of reactive metabolites. A carefully designed derivatization strategy can mitigate these risks while enhancing potency and selectivity for a given biological target.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent biological screening of the resulting compound library. We will delve into the rationale behind synthetic choices, provide detailed, step-by-step protocols, and outline a robust high-throughput screening (HTS) workflow to identify promising lead compounds.
Strategic Derivatization of the Core Scaffold
The primary amino group on the phenyl ring is the most logical and versatile site for initial derivatization. Its nucleophilicity allows for a wide range of reactions to introduce diverse functional groups, enabling a broad exploration of structure-activity relationships (SAR).
Derivatization Workflow Overview
The overall strategy involves the synthesis of a focused library of derivatives by modifying the primary amine, followed by a multi-stage biological screening process to identify and validate hits.
Caption: A general workflow for a structure-activity relationship (SAR) study starting with the core scaffold.
Synthetic Protocols for Derivatization
The following protocols detail common and effective methods for modifying the primary aniline group. These reactions are generally robust and amenable to parallel synthesis for library generation.
Protocol 1: N-Acylation of the Primary Amine
N-acylation is a fundamental reaction to introduce amide functionalities, which can form key hydrogen bonds with biological targets.[4] This can be achieved using various acylating agents like acid chlorides or anhydrides.
Reaction Scheme:
Caption: General reaction scheme for the N-acylation of the starting material.
Step-by-Step Protocol:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 eq), to the solution.
-
Acylating Agent: Slowly add the desired acid chloride or anhydride (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Exemplary Acylating Agents and Expected Products
| Reagent | R-Group | Expected Product Name |
| Acetyl chloride | -CH₃ | N-(4-acetamido-2-chlorophenyl)-2-methoxyacetamide |
| Benzoyl chloride | -C₆H₅ | N-(4-(benzamido)-2-chlorophenyl)-2-methoxyacetamide |
| Cyclopropanecarbonyl chloride | -c-C₃H₅ | N-(4-(cyclopropanecarboxamido)-2-chlorophenyl)-2-methoxyacetamide |
Protocol 2: N-Sulfonylation of the Primary Amine
Sulfonamides are important functional groups in medicinal chemistry, often mimicking phosphates and carboxylates.
Reaction Scheme:
Caption: General reaction scheme for the N-sulfonylation of the starting material.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM or pyridine.
-
Sulfonyl Chloride Addition: At 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 6-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Protocol 3: Reductive Amination
Reductive amination allows for the introduction of alkyl or aryl groups to the amine, providing access to secondary amines.[5]
Reaction Scheme:
Caption: General reaction scheme for reductive amination.
Step-by-Step Protocol:
-
Mixture Preparation: Combine the starting aniline (1.0 eq), an aldehyde or ketone (1.2 eq), and a catalytic amount of acetic acid in a suitable solvent like Dichloromethane (DCM).[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[2][5]
-
Reaction: Continue stirring at room temperature for 12-24 hours.[5]
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Biological Screening Cascade
A hierarchical screening approach is recommended to efficiently identify and validate promising compounds from the synthesized library. This typically involves a primary high-throughput screen followed by more detailed secondary assays for confirmed hits.[6]
High-Throughput Screening (HTS)
The initial HTS is designed to rapidly assess the biological activity of the entire compound library against a specific target or in a phenotypic assay.[7][8]
HTS Workflow:
Caption: A typical automated workflow for a primary high-throughput screen.
Protocol: Generic Cell-Based Proliferation Assay
This protocol describes a common phenotypic screen to identify compounds that inhibit the proliferation of a cancer cell line (e.g., MCF-7 for breast cancer).
-
Cell Seeding: Seed cancer cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, add the synthesized compounds to the wells at a final concentration of 10 µM.[7] Include appropriate positive (e.g., a known cytotoxic drug) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Signal Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound. A Z' factor greater than 0.5 indicates a robust assay.[6][7]
Table 2: Hypothetical Primary HTS Data
| Compound ID | Derivative Type | % Inhibition at 10 µM |
| Core-001 | N-Acetamido | 85.2 |
| Core-002 | N-Benzamido | 45.6 |
| Core-003 | N-Cyclopropanecarboxamido | 92.1 |
| Core-004 | N-Methylsulfonamido | 12.3 |
| Core-005 | N-Benzylamino | 78.9 |
Secondary Assays: Hit Confirmation and Characterization
Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their potency and selectivity.[8]
Protocol: Dose-Response and IC₅₀ Determination
-
Serial Dilution: Prepare a serial dilution of the hit compounds.
-
Assay Performance: Repeat the cell-based proliferation assay with the diluted compounds.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the biological activity is inhibited).
Table 3: Hypothetical IC₅₀ Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) |
| Core-001 | 2.5 |
| Core-003 | 0.8 |
| Core-005 | 5.1 |
Conclusion and Future Directions
These application notes provide a foundational framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. The protocols for N-acylation, N-sulfonylation, and reductive amination offer versatile strategies to explore the structure-activity landscape around this core scaffold. The outlined screening cascade, from primary HTS to secondary dose-response assays, ensures a systematic and efficient process for identifying and validating promising lead compounds.
Further iterations of this workflow could involve more complex derivatizations, exploration of other reactive sites on the core molecule, and the use of more specific biochemical or target-based assays once a primary biological target is identified. The ultimate goal is to leverage these methodologies to develop novel chemical entities with therapeutic potential.
References
-
Boumoud, T., et al. (2017). "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." Synthetic Communications, 47(14), 1344-1353. Available at: [Link]
-
Shukla, N., & Singh, S. (2016). "High throughput screening of small molecule library: procedure, challenges and future." Medical Drug Discovery, 1-2, 12-16. Available at: [Link]
-
An, Y., & Tolliday, N. (2010). "High Throughput Screening: Methods and Protocols." In Methods in Molecular Biology. Humana Press. Available at: [Link]
-
Strader, M. B., et al. (2011). "High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry." ACS Combinatorial Science, 13(4), 355-360. Available at: [Link]
-
BMG LABTECH. (2019). "High-throughput screening (HTS)." Available at: [Link]
-
Jain, A. D., & Rana, A. K. (2006). "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative." Journal of Analytical Toxicology, 30(2), 89-94. Available at: [Link]
-
Cherney, R. J., et al. (2020). "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Medicinal Chemistry Letters, 11(4), 430-435. Available at: [Link]
-
ResearchGate. "N‐acylation of anilines, primary and secondary amines,and sulfonamides." Available at: [Link]
-
Xia, S., et al. (2013). "Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement." Bulletin of the Korean Chemical Society, 34(2), 394-396. Available at: [Link]
-
Arava, V. R., & Bandatmakuru, S. R. (2013). "Synthesis of N-substituted anilines via Smiles rearrangement." Der Pharma Chemica, 5(6), 12-27. Available at: [Link]
-
Chemspace. "this compound." Available at: [Link]
Sources
- 1. This compound - C9H11ClN2O2 | CSSS00011193641 [chem-space.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Leveraging N-(4-amino-2-chlorophenyl)-2-methoxyacetamide in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target with low, but efficient, affinity.[3][4]
The core advantage of this strategy is rooted in chemical space sampling. Because fragments are less complex, a library of a few thousand fragments can explore a wider range of chemical interactions than an HTS library orders of magnitude larger.[2][5] These initial, weak-binding fragment hits serve as high-quality starting points. Through structure-guided optimization, these fragments can be "grown," "merged," or "linked" to evolve into highly potent and selective lead candidates.[6][7] This process has successfully yielded multiple FDA-approved drugs, demonstrating its efficacy against even notoriously challenging targets.[1][3]
This document provides detailed application notes and protocols for the use of a specific fragment, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide , in a hypothetical FBDD campaign targeting a protein kinase.
PART 1: Fragment Candidate Analysis: this compound
The selection of high-quality fragments is paramount to the success of any FBDD campaign.[1][2] An ideal fragment should possess favorable physicochemical properties, be amenable to synthetic elaboration, and contain chemical motifs likely to form high-quality interactions with the target. This compound is an exemplary candidate for inclusion in a fragment library for several key reasons.
Physicochemical Properties & Adherence to the "Rule of Three"
The "Rule of Three" provides a useful guideline for selecting fragments with desirable properties for hit-to-lead development.[8] Let's analyze our candidate:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 214.67 g/mol | ≤ 300 Da | Yes |
| Hydrogen Bond Donors (HBD) | 3 (amine NH₂, amide NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (amide C=O, methoxy O, amine N) | ≤ 3 | Yes |
| Calculated LogP (cLogP) | ~2.5 (Estimated) | ≤ 3 | Yes |
| Number of Rotatable Bonds | 3 | Low (Desirable) | Yes |
Table 1: Physicochemical properties of the fragment candidate.
The fragment's adherence to these guidelines suggests it has a higher probability of binding efficiently and possesses favorable properties like aqueous solubility, which is critical for the biophysical screening assays used in FBDD.[1]
Structural Features and Rationale for Kinase Targeting
Protein kinases are a well-established class of drug targets. Their ATP binding site contains conserved features, including a "hinge" region that forms key hydrogen bonds with inhibitors.
-
Hinge-Binding Motif: The 4-amino-phenyl group on our fragment is a well-known pharmacophore that can mimic the adenine ring of ATP and form one or two crucial hydrogen bonds with the kinase hinge region.
-
Growth Vectors: The fragment is "poised" for synthetic elaboration.[4] The methoxy group can be modified to explore nearby pockets, and the chloro-substituent on the phenyl ring provides a handle for introducing new functionalities to enhance potency and selectivity.
-
Minimal Complexity: The fragment is small and conformationally restricted, reducing the entropic penalty upon binding and increasing the likelihood of identifying a productive binding mode.[1]
PART 2: Experimental Workflow & Protocols
An FBDD campaign requires sensitive biophysical techniques to detect the weak binding affinities (typically in the high µM to mM range) of fragments.[5][9] A robust workflow employs orthogonal methods to confirm hits, reducing the rate of false positives and providing a solid foundation for structure-based design.[1]
Figure 1: A typical FBDD workflow from initial screen to lead candidate.
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening due to its throughput and ability to detect weak binding events in real-time.
Objective: To identify fragments from a library that bind to the immobilized kinase target.
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument.[10]
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified, active protein kinase (>95% purity).
-
Running buffer (e.g., HBS-EP+ buffer).
-
Fragment library stock plates (e.g., 100 mM in DMSO).[11]
-
Assay plates for fragment dilution.
Methodology:
-
Target Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the protein kinase (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of ~8000-10000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein kinase to enable background subtraction.
-
-
Fragment Screening:
-
Prepare assay plates by diluting the fragment library, including this compound, to a final concentration of 200 µM in running buffer. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).
-
Inject the fragments over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Hit Triage:
-
Analyze the sensorgrams. A positive "hit" is defined as a fragment that produces a binding response significantly above the baseline and background noise, and which shows a dose-dependent response in follow-up experiments.
-
Fragments showing non-specific binding (high signal on the reference channel) or poor sensorgram kinetics (e.g., aggregation) should be flagged and deprioritized.
-
Protocol 2.2: Orthogonal Hit Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits.[12] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.[10]
Objective: To confirm the binding of primary hits from SPR and eliminate artifacts.
Materials:
-
500 MHz (or higher) NMR spectrometer with a cryoprobe.[10]
-
Purified protein kinase.
-
Deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄, 150 mM NaCl, pD 7.4).
-
Fragment hits identified from the SPR screen.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein kinase at a concentration of 10-20 µM in the deuterated buffer.
-
Prepare a corresponding solution containing the kinase and the fragment hit (e.g., this compound) at a concentration of 500 µM.
-
-
STD NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone for reference.
-
Acquire an STD NMR spectrum of the kinase-fragment mixture. This involves selectively saturating protein resonances (on-resonance irradiation) that are far from any ligand signals (e.g., at -1 ppm) and comparing this to a spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present (off-resonance, e.g., at 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close proximity to the saturated protein, thus confirming a binding interaction.
-
-
Data Analysis:
-
A positive result is the appearance of fragment-specific peaks in the STD difference spectrum.
-
The relative intensity of the peaks can provide information about which part of the fragment is most closely interacting with the protein (the epitope map).
-
Protocol 2.3: Structural Characterization via X-ray Crystallography
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to the target protein.[13] This structural information is the cornerstone of the subsequent hit-to-lead optimization phase.[6][12]
Objective: To determine the precise binding mode of this compound within the kinase active site.
Methodology:
-
Protein Crystallization:
-
Obtain apo-crystals of the target kinase using established crystallization conditions (e.g., via vapor diffusion). A robust and reproducible crystallization system is critical.[4]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo-crystals into a cryoprotectant-containing solution supplemented with a high concentration of the fragment (e.g., 1-10 mM). Allow the fragment to diffuse into the crystal over several hours.
-
Co-crystallization: Alternatively, set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the known apo-protein structure.
-
Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the model to obtain a high-resolution structure.
-
PART 3: From Hit to Lead: A Structure-Guided Growth Strategy
With a confirmed hit and a high-resolution co-crystal structure, the process of rational, structure-guided optimization can begin.[9] The goal is to design new analogs that build upon the initial fragment's interactions to achieve higher affinity and selectivity.[7]
Figure 2: Strategy for growing the fragment hit toward an adjacent pocket.
Analysis of the Binding Mode
Let us hypothesize that the crystal structure reveals the following:
-
The 4-amino group of the fragment forms a canonical hydrogen bond with the backbone amide of a hinge residue.
-
The 2-chloro-phenyl ring sits in a hydrophobic pocket.
-
The 2-methoxyacetamide tail points towards a solvent-exposed region, providing a clear vector for chemical elaboration (fragment growing).[7]
Designing the Next Generation of Compounds
Based on this structural data, a medicinal chemist can design a small library of analogs. The primary goal is to add chemical functionality that can form new, favorable interactions with the protein.
Example Design Strategy:
-
Target the Solvent-Exposed Region: Replace the methoxy group with larger, more polar functionalities that can interact with nearby residues or improve solubility. For example, adding a morpholine or piperazine ring could pick up an additional hydrogen bond with a residue at the pocket's edge.
Quantifying Success: Measuring Affinity Gains
As new compounds are synthesized, their binding affinity must be measured to establish a Structure-Activity Relationship (SAR). SPR is an excellent tool for this, providing accurate affinity (KD) values.
| Compound | Modification | SPR KD (µM) | Ligand Efficiency (LE) |
| Parent Fragment | This compound | 850 | 0.32 |
| Analog 1 | Replace -OCH₃ with morpholine | 75 | 0.35 |
| Analog 2 | Replace -OCH₃ with N-methylpiperazine | 40 | 0.36 |
| Analog 3 | Replace -Cl with -CH₃ | >2000 | N/A |
Table 2: Hypothetical SAR data for the fragment growth strategy. Ligand Efficiency is a measure of binding energy per heavy atom.
The data in Table 2 illustrates a successful optimization cycle. Replacing the methoxy group with larger, pocket-filling moieties (Analogs 1 and 2) leads to a significant increase in affinity. Conversely, removing the chloro group (Analog 3) weakens the binding, confirming its importance for the hydrophobic interaction. This iterative process of design, synthesis, and testing is the engine of FBDD, driving the transformation of a millimolar fragment into a nanomolar lead compound.[14]
Conclusion
This compound serves as an excellent model for illustrating the principles and practices of fragment-based drug discovery. Its ideal physicochemical properties and poised structural motifs make it a high-quality starting point for a structure-guided design campaign. By employing a rigorous and multi-faceted experimental workflow—combining sensitive primary screening with orthogonal biophysical validation and high-resolution structural biology—researchers can effectively leverage such fragments to tackle challenging biological targets and accelerate the journey from hit identification to lead optimization.
References
- de la Cruz, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
- Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509-1513. [Link]
- Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
- Erlanson, D. A. (2011). Using computational techniques in fragment-based drug discovery. Methods in Enzymology, 493, 137-155. [Link]
- de la Cruz, M., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
- Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
- Chen, D., et al. (2019). Computational Fragment-Based Drug Design. Springer Nature Experiments. [Link]
- Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
- Ciulli, A., & Williams, G. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH National Center for Biotechnology Information. [Link]
- Gentile, F., et al. (2022). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]
- CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
- OBN. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
- Charles River Laboratories. (n.d.). Fragment-based Drug Discovery. [Link]
- Kumar, A., & Gohlke, H. (2024). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
- Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
- Agrawal, P., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. criver.com [criver.com]
- 5. drughunter.com [drughunter.com]
- 6. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide as a Versatile Precursor in Heterocyclic Synthesis
Introduction: Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional organic materials.[1] The strategic design of starting materials that contain multiple, orthogonally reactive functional groups can significantly streamline synthetic routes, enabling rapid access to diverse chemical libraries. N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is one such high-potential, yet under-explored, building block.
This molecule, possessing a vicinal diamine precursor (the aniline and the amide), a strategically placed chloro substituent for potential cross-coupling or modulation of electronics, and a flexible methoxyacetamide side chain, is primed for the synthesis of high-value heterocyclic systems. Its inherent structure makes it an ideal starting point for the construction of pharmacologically relevant cores, particularly substituted benzimidazoles and quinoxalinones .
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical utilization of this compound in the synthesis of these key heterocyclic families. The protocols are designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental considerations that underpin each transformation.
Part 1: Synthesis of Substituted Quinoxalin-2(1H)-ones
Quinoxalinone derivatives are a privileged class of heterocycles, exhibiting a wide array of biological activities, including antibacterial, antifungal, and excitatory amino acid antagonism.[2][3][4] The inherent 1,2-diamine precursor structure within this compound makes it an excellent candidate for intramolecular cyclization to form a quinoxalinone core.
Mechanistic Rationale: Intramolecular Cyclization Pathway
The synthesis of the quinoxalinone core from our precursor relies on a base-mediated intramolecular nucleophilic acyl substitution. The primary aniline nitrogen, being more nucleophilic than the amide nitrogen, attacks the electrophilic carbonyl of the methoxyacetamide group. The presence of a base facilitates the deprotonation of the aniline, enhancing its nucleophilicity and promoting the cyclization cascade. The subsequent elimination of methanol drives the reaction towards the formation of the stable, aromatic quinoxalinone ring system.
A key advantage of this precursor is the methoxy group on the acetamide side chain. Unlike a simple N-acetyl group, the methoxy group is a better leaving group, facilitating the final ring-closing and aromatization step under milder conditions. The chloro-substituent on the phenyl ring remains intact, serving as a handle for further diversification of the quinoxalinone scaffold through cross-coupling reactions.
Visualizing the Workflow: Quinoxalinone Synthesis
Caption: Workflow for the synthesis of a quinoxalinone derivative.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
This protocol describes the synthesis of 7-chloro-4-methoxy-3,4-dihydroquinoxalin-2(1H)-one .
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C (ice bath). Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure quinoxalinone product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-85%.
Part 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with immense therapeutic importance, known for their diverse biological activities including antitumor, antifungal, and anthelmintic properties.[5][6] The 1,2-diaminophenyl moiety of the precursor is perfectly suited for condensation reactions with various electrophiles to form the benzimidazole ring.
Mechanistic Rationale: Condensation with Aldehydes (Phillips-Ladenburg Synthesis)
A classic and highly effective method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[7] In this pathway, the more nucleophilic primary amino group of this compound attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate. The adjacent amide nitrogen then acts as an internal nucleophile, attacking the imine carbon to form a dihydrobenzimidazole intermediate. An in-situ oxidant or air oxidation then facilitates the aromatization to the final benzimidazole product.
The choice of aldehyde allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, making this a powerful method for generating a library of analogues for structure-activity relationship (SAR) studies.
Visualizing the Mechanism: Benzimidazole Formation
Caption: Key steps in the Phillips-Ladenburg benzimidazole synthesis.
Experimental Protocol: Aldehyde Condensation for 2-Arylbenzimidazoles
This protocol details the synthesis of N-(7-chloro-2-aryl-1H-benzo[d]imidazol-5-yl)-2-methoxyacetamide .
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) or an alternative oxidant
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Glacial acetic acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. Causality Note: The acid catalyzes the formation of the initial Schiff base intermediate.
-
Oxidant Addition: Add sodium metabisulfite (1.5 eq) to the reaction mixture. Trustworthiness Note: Na₂S₂O₅ is an effective in-situ oxidant for the aromatization step, providing a reliable and high-yielding protocol.[7]
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Precipitation and Filtration: Stir the aqueous mixture for 30 minutes. The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure benzimidazole derivative.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. Expected yield: 80-95%.
Comparative Data Summary
The following table summarizes the key aspects of the two primary synthetic routes discussed, allowing for an at-a-glance comparison for project planning.
| Feature | Quinoxalinone Synthesis | Benzimidazole Synthesis |
| Reaction Type | Intramolecular Cyclization | Condensation / Oxidative Cyclization |
| Key Reagent | Strong Base (e.g., NaH) | Aldehyde & Oxidant (e.g., Na₂S₂O₅) |
| Primary Bond Formed | Amide Bond (intramolecular) | Imine and Amine Bonds (intermolecular then intramolecular) |
| Point of Diversity | Post-synthesis modification at the chloro-position | At the 2-position, varied by the choice of aldehyde |
| Typical Conditions | Anhydrous, reflux in THF | Reflux in Ethanol or DMF, often with acid catalyst |
| Advantages | Direct route to a bicyclic core with a preserved chloro-handle | High atom economy, broad substrate scope (many aldehydes available) |
Conclusion and Future Outlook
This compound serves as a potent and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and well-rationalized pathways to both quinoxalinone and benzimidazole scaffolds. The strategic placement of the chloro-substituent and the methoxyacetamide side chain offers distinct synthetic advantages, enabling both efficient cyclization and opportunities for subsequent derivatization. Researchers and drug development professionals can leverage these methods to rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Portico [access.portico.org]
- 4. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
Application Note: A Multi-Disciplinary Approach for the Purity Assessment of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Abstract
The determination of purity for newly synthesized active pharmaceutical ingredients (APIs) or their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This document provides a detailed methodological framework for assessing the purity of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. We advocate for an orthogonal approach, leveraging multiple analytical techniques to build a comprehensive purity profile. This note details protocols and rationale for using High-Performance Liquid Chromatography (HPLC) for separation of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile components, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Thermal Analysis (DSC/TGA) for assessing thermal properties and non-volatile content. This multi-faceted strategy ensures a robust, self-validating assessment compliant with international regulatory standards.
Introduction: The Imperative for Orthogonal Purity Analysis
This compound is a substituted acetamide molecule with potential applications as a key intermediate or API in pharmaceutical synthesis.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3] These impurities can originate from starting materials, by-products of the synthesis, or degradation products formed during storage.[4][5]
A single analytical technique is often insufficient to detect all possible impurities. Therefore, a scientifically sound purity assessment relies on an orthogonal approach , where multiple methods based on different physicochemical principles are employed. This strategy ensures that what is missed by one technique is likely to be detected by another, providing a high degree of confidence in the final purity value. This document outlines such a comprehensive strategy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 926219-03-6 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Structure | ![]() |
Integrated Purity Assessment Workflow
The overall strategy involves a parallel and complementary analysis workflow. The synthesized batch is subjected to multiple analytical streams, with the data from each converging to provide a final, comprehensive purity certificate.
Caption: Integrated workflow for orthogonal purity assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-Phase HPLC (RP-HPLC) is the primary technique for quantifying non-volatile organic impurities in drug substances. The method separates the main component from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using a Diode Array Detector (DAD) or UV detector, which also provides spectral information to assess peak purity.
Protocol 3.1: HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 40 | 10 |
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Causality: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified. Formic acid is used as a mobile phase modifier to ensure the protonation of the amino group, leading to improved peak shape and reproducibility.
Method Validation
This HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[7][8][9]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and starting materials. |
| Linearity | Establish a linear relationship between concentration and detector response. Correlation coefficient (r²) should be ≥ 0.999. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically Signal-to-Noise ratio of 10:1. |
| Accuracy | Closeness of test results to the true value. Typically assessed by spike/recovery studies with recovery between 98.0% and 102.0%. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). RSD should be ≤ 2.0% for the main analyte. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis or volatile starting materials.[10] The sample is vaporized and separated in a capillary column, and the eluted components are identified by their mass spectra.
Protocol 4.1: GC-MS Headspace Analysis for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal the vial.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 250 °C.
-
MS Ion Source: 230 °C.
-
Mass Range: 35-350 amu.
-
-
Analysis: Equilibrate the vial in the headspace oven (e.g., 80 °C for 15 min) before injection. Identify and quantify solvents against a calibrated standard. The control of residual solvents should adhere to ICH Q3C guidelines.[4]
Absolute Purity by Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that can determine the purity of a substance without requiring a reference standard of the analyte itself.[11] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[12][13]
Protocol 5.1: qNMR Purity Determination
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Materials:
-
Analyte: ~15 mg of this compound, accurately weighed.
-
Internal Standard (IS): ~5 mg of a certified standard (e.g., maleic acid, dimethyl sulfone), accurately weighed. The IS should have a simple spectrum with at least one sharp singlet that does not overlap with analyte signals.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
-
Sample Preparation: Dissolve both the analyte and the internal standard in a known volume of the deuterated solvent in a volumetric flask. Transfer an aliquot to an NMR tube.
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically >30 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate purity using the following formula: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
-
Thermal Analysis by DSC and TGA
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and purity via melting point depression.[14][15][16] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is used to quantify volatile content like water and residual solvents.[17][18]
Protocol 6.1: DSC for Melting Point and Purity
-
Instrumentation: Calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal.
-
Method: Heat the sample from ambient temperature to a temperature well above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation, which relates the broadening of the melting peak to the mole fraction of impurities.
Protocol 6.2: TGA for Volatile Content
-
Instrumentation: Calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Method: Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the percentage mass loss at different temperature ranges. Mass loss up to ~150 °C typically corresponds to water and volatile solvents.
Data Integration and Impurity Thresholds
The final purity value is determined by mass balance, where the values from orthogonal impurity tests are subtracted from 100%.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by TGA/Karl Fischer) - (% Residual Solvents by GC-MS) - (% Non-volatile Inorganic Impurities)
Impurities detected must be managed according to ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[4][5][19]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Conclusion
The purity assessment of this compound requires a rigorous, multi-faceted analytical strategy. By combining the strengths of HPLC for organic impurity profiling, GC-MS for volatile analysis, qNMR for absolute quantification, and thermal analysis for solvent/water content, researchers can establish a highly reliable and defensible purity value. This orthogonal approach not only ensures the quality and safety of the material but also aligns with the stringent expectations of global regulatory bodies.[20][21][22] Adherence to these detailed protocols provides a robust framework for the characterization of this and other newly synthesized pharmaceutical compounds.
References
-
PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Chemcasts. Thermophysical Properties of n-(4-Amino-2-chlorophenyl)acetamide. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]
-
ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
-
PubMed. Thermal analysis methods for pharmacopoeial materials. [Link]
-
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. Q3B(R2) Impurities in New Drug Products. [Link]
-
American Chemical Society Publications. Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. [Link]
-
U.S. Food & Drug Administration. ICH Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]
-
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
METTLER TOLEDO. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Studia UBB Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
-
NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
SciSpace. Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-Nuclear Magnetic Resonance Spectroscopy). [Link]
-
Chemical Synthesis Database. 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. [Link]
-
TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
National High Magnetic Field Laboratory. Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. [Link]
-
PubMed. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
ResearchGate. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
Chemcd. This compound. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
Sources
- 1. 926219-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemcd.com [chemcd.com]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 15. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Welcome to the dedicated technical support center for the synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges, provide in-depth scientific explanations for experimental choices, and offer validated protocols to enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical yields?
The most prevalent and direct method for synthesizing this compound is the acylation of 4-amino-2-chlorophenylamine (also known as 2-chloro-1,4-phenylenediamine) with an acylating agent like methoxyacetyl chloride or acetic anhydride.[1][2] This reaction is a nucleophilic acyl substitution where the more nucleophilic amino group of the diamine attacks the electrophilic carbonyl carbon of the acylating agent.
Ideal yields for this reaction can be high, but several factors can lead to significantly lower outcomes. Understanding the reaction mechanism and potential side reactions is crucial for optimization.
Reaction Scheme:
Caption: General synthesis of this compound.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction rate and promote side reactions.[3]
-
Reagent Quality and Stoichiometry: Degradation of starting materials, particularly the acylating agent, or improper molar ratios can significantly impact the outcome.
-
Side Reactions: The presence of two amino groups in the starting material can lead to di-acylation, a common side reaction in mono-acylation of diamines.[4] Other side reactions may also compete with the desired transformation.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, or crystallization steps is a common contributor to low isolated yields.
-
Deactivation of Starting Material: The hydrochloric acid (HCl) generated as a byproduct can protonate the starting aniline, deactivating it and preventing further reaction.[1][5]
The following troubleshooting guide will delve into each of these areas to help you identify and resolve the specific issues in your experiment.
Troubleshooting Guide: Overcoming Low Yields
Problem 1: Formation of a significant amount of di-acylated byproduct.
Symptoms:
-
TLC analysis shows a less polar spot in addition to the desired product.
-
NMR or Mass Spectrometry data of the crude product indicates the presence of a species with two methoxyacetyl groups.
Cause:
The starting material, 4-amino-2-chlorophenylamine, has two nucleophilic amino groups. While one is generally more reactive, under certain conditions both can be acylated, leading to a di-acylated byproduct.[4]
Solutions:
-
Control Stoichiometry:
-
Recommendation: Use a slight excess, but no more than 1.05-1.1 equivalents, of methoxyacetyl chloride. A large excess will drive the formation of the di-acylated product.[3]
-
Causality: By carefully controlling the amount of the acylating agent, you limit its availability to react with the second amino group after the initial desired acylation has occurred.
-
-
Slow Addition of Acylating Agent at Low Temperature:
-
Recommendation: Dissolve the 4-amino-2-chlorophenylamine in a suitable solvent and cool the solution to 0-5 °C in an ice bath. Add the methoxyacetyl chloride dropwise over a period of 30-60 minutes.
-
Causality: The initial acylation at the more reactive amino group is a fast reaction. By adding the acylating agent slowly at a reduced temperature, you maintain a low instantaneous concentration of methoxyacetyl chloride, favoring mono-acylation and minimizing the competing di-acylation.
-
Experimental Protocol: Optimized Mono-acylation
| Step | Procedure | Rationale |
| 1 | Dissolve 1.0 eq of 4-amino-2-chlorophenylamine in a suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) in a round-bottom flask with a magnetic stirrer and a dropping funnel. | Aprotic solvents are preferred to avoid reaction with the acyl chloride. |
| 2 | Cool the flask to 0-5 °C using an ice-water bath. | Lowering the temperature controls the reaction rate and selectivity. |
| 3 | Add 1.05 eq of methoxyacetyl chloride to the dropping funnel, diluted with a small amount of the reaction solvent. | Dilution allows for better control over the addition rate.[6] |
| 4 | Add the methoxyacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. | Slow addition prevents localized high concentrations of the acylating agent. |
| 5 | Monitor the reaction by TLC until the starting material is consumed. | Ensures the reaction goes to completion without prolonged stirring that could encourage side reactions. |
Problem 2: Incomplete reaction or slow reaction rate.
Symptoms:
-
TLC analysis shows a significant amount of unreacted 4-amino-2-chlorophenylamine even after extended reaction times.
-
The isolated yield is low, and a large amount of starting material is recovered.
Cause:
-
Inadequate Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate the amino groups of the starting material and the product, rendering them non-nucleophilic and effectively stopping the reaction.[1][5][7]
-
Low Reaction Temperature: While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down the desired reaction.
-
Poor Solvent Choice: The choice of solvent can affect the solubility of the starting materials and the reaction rate.
Solutions:
-
Inclusion of a Base:
-
Recommendation: Add at least 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA), to the reaction mixture before the addition of methoxyacetyl chloride.[1][8]
-
Causality: The base acts as an HCl scavenger, neutralizing the acid as it is formed.[1][7] This prevents the protonation of the amino groups, allowing them to remain nucleophilic and participate in the reaction.[7]
-
Authoritative Grounding: The use of a tertiary amine base to scavenge HCl in acylation reactions is a standard and well-documented practice in organic synthesis to drive the reaction to completion.[1][8][9]
-
-
Temperature Optimization:
-
Recommendation: After the slow addition of methoxyacetyl chloride at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Causality: The initial low temperature ensures selectivity, while warming to room temperature provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision tree for addressing incomplete acylation reactions.
Problem 3: Product degradation or formation of colored impurities during work-up.
Symptoms:
-
The crude product appears dark or discolored.
-
The isolated product has low purity, even after crystallization.
-
Yield is lost during purification steps.
Cause:
Aromatic amines, especially diamines, are susceptible to oxidation, which can be accelerated by acidic or basic conditions during the work-up, as well as exposure to air and light. The resulting oxidized species are often highly colored polymeric materials.
Solutions:
-
Aqueous Work-up with Mild Base:
-
Recommendation: After the reaction is complete, quench the reaction mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution rather than a strong base like sodium hydroxide (NaOH).
-
Causality: A saturated solution of sodium bicarbonate is sufficient to neutralize any remaining acid and the hydrochloride salt of the base used, without creating a harshly basic environment that could promote oxidation or hydrolysis of the amide product.
-
-
Minimize Exposure to Air and Light:
-
Recommendation: Conduct the work-up and purification steps as efficiently as possible. If the product is found to be particularly sensitive, consider performing the extraction and filtration under a blanket of inert gas (e.g., Nitrogen or Argon).
-
Causality: Reducing the exposure of the electron-rich aromatic amine to oxygen can significantly decrease the rate of oxidative degradation.
-
-
Use of Antioxidants:
-
Recommendation: In cases of severe oxidation, a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can be added to the aqueous phase during work-up.
-
Causality: Sodium bisulfite can react with and quench certain oxidizing species, helping to prevent the formation of colored impurities.
-
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Aprotic, good solubility for starting materials. |
| Temperature | 0-5 °C for addition, then warm to RT | Balances selectivity and reaction rate. |
| Base | Triethylamine (TEA) or Pyridine (>1.0 eq.) | Scavenges HCl to prevent amine protonation.[1][5][7] |
| Acylating Agent | Methoxyacetyl chloride (1.05 eq.) | Slight excess to drive reaction, avoids di-acylation.[3] |
| Work-up | Quench with aq. NaHCO₃ | Mild conditions to neutralize acid and avoid product degradation. |
References
-
Libretexts. (2023). 13.2: Acylation (Carbonyl Substitution) Mechanisms. Chemistry LibreTexts. [Link]
-
Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Brainly.com. [Link]
-
Libretexts. (2023). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Mastering Chemistry Help. [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]
-
ResearchGate. (2009). An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]
-
ResearchGate. (2018). Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [Link]
-
Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. Reddit. [Link]
Sources
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Side Reactions in the Synthesis of N-Aryl Acetamides
Welcome to the technical support center for the synthesis of N-aryl acetamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the acylation of anilines. By understanding the causality behind side reactions, you can optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides in-depth, field-proven solutions.
Issue 1: My reaction mixture turns dark brown or black, and I'm isolating a tarry, insoluble byproduct.
-
Probable Cause: Oxidation of Aniline Anilines, particularly those with electron-donating substituents, are highly susceptible to air oxidation. This process can be catalyzed by trace metal impurities and accelerated by heat, leading to the formation of colored polymeric materials.[1][2] Freshly distilled aniline is often colorless, but quickly turns brown upon exposure to air and light, indicating oxidation.[1]
-
Solutions & Scientific Rationale:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most direct way to prevent atmospheric oxygen from reacting with your sensitive starting material.
-
Use Purified Reagents: Use freshly distilled or recently purchased aniline to minimize the presence of pre-existing oxidized impurities.
-
Add a Reducing Agent: The addition of a small amount of zinc dust can prevent the oxidation of aniline during the reaction.[2][3] Zinc acts as a reducing agent, preferentially reacting with any oxidizing species present.[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic additions of the acylating agent should be done with cooling (e.g., in an ice bath) to prevent localized overheating.
-
Issue 2: My final product is contaminated with a significant amount of a higher molecular weight byproduct, confirmed by mass spectrometry.
-
Probable Cause: Diacylation This side reaction involves the acylation of the initially formed N-aryl acetamide product to yield an N,N-diacyl aniline. This is more likely to occur under forcing conditions, such as high temperatures or with a large excess of a highly reactive acylating agent like acetyl chloride.[5]
-
Solutions & Scientific Rationale:
-
Strict Stoichiometry: Carefully control the molar equivalents of your reagents. Use no more than a slight excess (e.g., 1.05 to 1.1 equivalents) of the acylating agent.
-
Slow Addition: Add the acylating agent dropwise or via a syringe pump to the aniline solution. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Choice of Reagent: Whenever possible, use acetic anhydride instead of acetyl chloride. Acetic anhydride is less reactive and therefore less prone to causing diacylation.[6]
-
Moderate Conditions: Avoid excessive heating. Most acylations of anilines proceed efficiently at or slightly above room temperature.
-
Issue 3: TLC analysis shows a persistent spot corresponding to my starting aniline, even after an extended reaction time.
-
Probable Cause: Incomplete Reaction Several factors can lead to an incomplete reaction:
-
Deactivation of Aniline: If using an acyl chloride without a base, the generated hydrochloric acid (HCl) will protonate the unreacted aniline. The resulting anilinium salt is not nucleophilic and will not participate in the reaction.[7]
-
Hydrolysis of Acylating Agent: Traces of water in the solvent or on the glassware can hydrolyze the acylating agent (especially acetyl chloride) into the unreactive carboxylic acid.
-
Insufficient Reactivity: The aniline may be electronically deactivated (containing electron-withdrawing groups) or sterically hindered, requiring more forcing conditions.[5]
-
-
Solutions & Scientific Rationale:
-
Use a Base: In reactions with acyl chlorides, always include a base like pyridine or triethylamine to scavenge the HCl byproduct.[7][8] This is a cornerstone of the Schotten-Baumann reaction conditions.[9][10][11]
-
Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to prevent premature hydrolysis of the acylating agent.
-
Catalyze the Reaction: For unreactive anilines, adding a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate.[5][8] DMAP forms a highly reactive N-acylpyridinium intermediate.[5]
-
Optimize Conditions: If the reaction is sluggish, consider gently heating the mixture or increasing the reaction time, while continuing to monitor by TLC.[5]
-
Issue 4: My yield is significantly lower than expected after work-up and purification.
-
Probable Cause: Product Loss During Isolation N-aryl acetamides can be lost during aqueous work-up procedures. The amide bond, while generally stable, can undergo hydrolysis back to the aniline and carboxylic acid under strongly acidic or basic conditions, especially with heating.[12][13][14][15]
-
Solutions & Scientific Rationale:
-
Mild Aqueous Wash: Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate) solutions for washing. Avoid prolonged contact and do not heat the mixture during the work-up.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.
-
Careful Recrystallization: During recrystallization, use a minimal amount of hot solvent to dissolve the product.[3] Cooling the solution slowly will maximize the recovery of pure crystals. Ensure the chosen solvent does not react with the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between using acetic anhydride and acetyl chloride?
A1: Both reagents acylate the aniline via a nucleophilic acyl substitution mechanism.[6][10] The aniline's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form a tetrahedral intermediate.[8][16] The key difference lies in the leaving group. For acetyl chloride, the leaving group is a chloride ion (Cl⁻), and the byproduct is HCl. For acetic anhydride, the leaving group is an acetate ion (CH₃COO⁻), and the byproduct is acetic acid. Because chloride is a better leaving group than acetate, acetyl chloride is the more reactive of the two.
Q2: My aniline starting material is a solid and has poor solubility in my chosen solvent. What should I do?
A2: Poor solubility can severely hinder reaction rates.[5] You can address this by:
-
Changing the Solvent: Switch to a solvent that better solubilizes your substrate, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile.[5]
-
Gentle Heating: Gently heating the mixture can increase solubility and reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Initial Acidification (for aqueous reactions): In some procedures, the aniline is initially dissolved in dilute aqueous acid (like HCl) to form the soluble anilinium salt. A base (like sodium acetate) and the acylating agent are then added. The base deprotonates a small amount of the anilinium salt back to the free aniline, which then reacts.[17][18]
Q3: Can I perform a Friedel-Crafts acylation on the aromatic ring of my N-aryl acetamide product?
A3: Yes, this is a common synthetic strategy. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution, although it is less activating than the amino (-NH₂) group itself.[4] This moderation is often beneficial, as it prevents the polysubstitution that can plague reactions with highly activated anilines.[19] The reaction typically requires a Lewis acid catalyst like AlCl₃, but care must be taken as the Lewis acid can complex with the amide oxygen, potentially complicating the reaction.[20][21][22]
Visualizations & Protocols
Diagram: Key Reaction Pathways
Caption: Overview of desired reaction and common side pathways.
Protocol: Synthesis of Acetanilide with Troubleshooting Annotations
| Step | Procedure | Rationale & Troubleshooting Notes |
| 1 | In a 100 mL flask, add aniline (5.0 mL, ~55 mmol) to 50 mL of water. | Note: Aniline is not very soluble in water.[17] Some protocols use dilute HCl to first form the soluble aniline hydrochloride.[18] |
| 2 | Slowly add acetic anhydride (6.0 mL, ~63 mmol) to the stirred mixture. | Rationale: A slight excess of acetic anhydride ensures complete consumption of the aniline. Slow addition controls the exothermic reaction. |
| 3 | (Optional) Add a solution of sodium acetate (4.5 g in 15 mL water). | Rationale: If HCl was used in Step 1, this buffers the solution, regenerating the free aniline needed for the reaction.[3] |
| 4 | Stir for 15-20 minutes. Cool the mixture in an ice bath. | Troubleshooting: If the product does not precipitate, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| 5 | Collect the crude solid by vacuum filtration and wash with cold water. | Rationale: Washing with cold water removes water-soluble impurities like acetic acid and salts. |
| 6 | Recrystallize the crude product from a minimal amount of hot water or ethanol/water. | Rationale: Recrystallization is the primary method for purifying the solid product.[3][12] If the solution is colored, adding a small amount of activated carbon can help remove colored impurities.[3] |
Diagram: Troubleshooting Logic
Caption: A logical workflow for diagnosing and solving synthesis issues.
References
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide?[Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?[Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. [Link]
-
Pearson. Acylation of Aniline Explained. [Link]
-
YouTube. (2020). Acetylation of aniline. [Link]
-
ResearchGate. N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of acetanilide. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?[Link]
-
Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
-
BYJU'S. Preparation of Acetanilide. [Link]
-
MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. [Link]
-
Scribd. Hydrolysis Acetanilide. [Link]
- Google Patents.
-
Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin. [Link]
-
ResearchGate. Reaction products of thioacetamide and N-arylmaleimides. [Link]
-
Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
PubMed. (1994). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 13. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. study.com [study.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. quora.com [quora.com]
- 22. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
optimizing reaction conditions for the amidation of 2-chloro-4-aminophenol derivatives
Welcome to the technical support center for the amidation of 2-chloro-4-aminophenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the amidation of 2-chloro-4-aminophenol derivatives.
Q1: What are the most common methods for the amidation of 2-chloro-4-aminophenol?
A1: The most prevalent methods involve the reaction of 2-chloro-4-aminophenol with an activated carboxylic acid derivative. The primary approaches include:
-
Using Acyl Chlorides or Anhydrides: This is a direct and often high-yielding method. The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an anhydride.[1][2] These highly reactive species then readily acylate the amino group of the 2-chloro-4-aminophenol.
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used to activate the carboxylic acid in-situ, facilitating its reaction with the amine.[1][3] Additives such as 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce racemization if the carboxylic acid has a chiral center.[1][3]
-
Phosphonium and Aminium Salt Coupling: Reagents like BOP, PyBOP, HBTU, and HATU are highly efficient coupling agents that often provide faster reaction times and cleaner product profiles compared to carbodiimides.[1][3] They are particularly useful for sterically hindered substrates or when mild reaction conditions are crucial.
Q2: I am observing significant O-acylation in addition to the desired N-acylation. How can I improve the chemoselectivity?
A2: The phenolic hydroxyl group of 2-chloro-4-aminophenol is also nucleophilic and can compete with the amino group for the acylating agent, leading to the formation of an ester byproduct (O-acylation). To favor N-acylation:
-
Control of Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for N-acylation, as the amino group is typically more nucleophilic than the phenolic hydroxyl group under these conditions.
-
Solvent Choice: Aprotic solvents are generally preferred for this reaction.[2] Protic solvents can interfere with the acylating agent and may alter the relative nucleophilicity of the amine and hydroxyl groups.
-
pH Control: Maintaining a slightly acidic to neutral pH can help to protonate the more basic amino group to a lesser extent than the more acidic phenol, thereby preserving the nucleophilicity of the amine. However, excessively acidic conditions will protonate the amine, rendering it unreactive. Careful addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often necessary to scavenge the acid byproduct of the reaction without promoting O-acylation.[2]
-
Use of Catalysts: Certain Lewis acids have been shown to enhance the chemoselectivity of amidation reactions involving amino acids and may be applicable here.[4]
Q3: My final product is highly colored (pink, brown, or black). What is the cause and how can I prevent it?
A3: 2-Aminophenol derivatives are highly susceptible to oxidation, which leads to the formation of colored quinone-imine type impurities.[5] This oxidation is often accelerated by exposure to air, light, and basic conditions.
-
Inert Atmosphere: Conduct the reaction and subsequent work-up and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2][5]
-
Use of Antioxidants/Reducing Agents: The addition of a small amount of a reducing agent, such as sodium metabisulfite or sodium dithionite, to the reaction mixture or during work-up can help to prevent the formation of colored byproducts.[6]
-
Purification: The colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[7] Recrystallization from a suitable solvent system is also a highly effective method for purification and color removal.[6][8][9]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (protonation).3. Poor solubility of starting materials.4. Steric hindrance. | 1. Acid Activation: If using SOCl₂, consider adding a catalytic amount of DMF to form the Vilsmeier reagent, which is a more potent activating agent.[10] For coupling reagents, ensure stoichiometric amounts are used and consider more powerful reagents like HATU or COMU.[3]2. Base Addition: The amidation reaction often generates an acid byproduct (e.g., HCl). This will protonate the starting amine, shutting down the reaction. Add a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the acid.[10]3. Solvent Selection: Use a solvent in which both starting materials have reasonable solubility. Aprotic solvents like DMF, DCM, or THF are common choices.[2] Gentle heating may be required.4. Reaction Conditions: For sterically hindered substrates, increase the reaction time and/or temperature. The use of more potent coupling reagents like PyAOP can be beneficial.[3] |
| Formation of Multiple Byproducts | 1. Diacylation (both N- and O-acylation).2. Self-condensation of the carboxylic acid (anhydride formation).3. Side reactions involving the coupling reagent. | 1. Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the 2-chloro-4-aminophenol relative to the acylating agent to minimize diacylation.2. Order of Addition: When using coupling reagents, pre-activate the carboxylic acid for a short period before adding the aminophenol derivative. This can reduce the formation of symmetric anhydrides.3. Reagent Choice: With carbodiimides like DCC, the dicyclohexylurea byproduct can be difficult to remove. Consider using DIC, where the byproduct is more soluble, or a water-soluble carbodiimide like EDC for easier removal during aqueous work-up.[3] |
| Difficulty in Product Purification | 1. Co-elution of starting materials and product in column chromatography.2. Product oiling out during recrystallization.3. Presence of insoluble byproducts (e.g., dicyclohexylurea). | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.2. Recrystallization: If the product oils out, try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can induce crystallization.[11]3. Work-up: If using DCC, filter the reaction mixture while it is still warm to remove the precipitated dicyclohexylurea before concentrating the filtrate. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Amidation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of 2-chloro-4-aminophenol using a pre-formed acyl chloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 1-3 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.[12]
-
Solvent Removal: Once the formation of the acyl chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation Reaction: Dissolve the crude acyl chloride in fresh anhydrous dichloromethane. In a separate flask, dissolve 2-chloro-4-aminophenol (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Addition and Reaction: Add the solution of the acyl chloride dropwise to the cooled solution of the aminophenol. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow: Acyl Chloride Amidation
Caption: Workflow for amidation via an acyl chloride.
Protocol 2: Amidation using HATU as a Coupling Reagent
This protocol is suitable for sensitive substrates or when milder conditions are required.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq), 2-chloro-4-aminophenol (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF) under a nitrogen atmosphere, add diisopropylethylamine (DIEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Logic: Competing Pathways
Caption: Competing reaction pathways in the acylation.
Section 4: References
-
Purification of N-acetyl aminophenols. (n.d.). Google Patents. Retrieved from
-
An environment-friendly process for selective acylation of aminophenol. (n.d.). Google Patents. Retrieved from
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (2015). Angewandte Chemie International Edition, 54(48), 14531–14535. [Link]
-
Method for making aminophenols and their amide derivatives. (n.d.). Google Patents. Retrieved from
-
Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents. Retrieved from
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). Quick Company. Retrieved from [Link]
-
Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents. Retrieved from
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (2021). The Journal of Organic Chemistry, 86(17), 11959–11967. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Why did my amide syntesis does not work? (n.d.). ResearchGate. Retrieved from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2015). Organic & Biomolecular Chemistry, 13(30), 8048–8068. [Link]
-
Esterification/Amidation Problems : r/Chempros. (n.d.). Reddit. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Method of purification of n-acetyl-p-aminophenol. (n.d.). Google Patents. Retrieved from
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]
-
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amidation Reaction. (2023, September 24). YouTube. Retrieved from [Link]
-
Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents. Retrieved from
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
The Fascinating Chemistry of α-Haloamides. (2019). Molecules, 24(12), 2269. [Link]
-
Photooxidative Amidation of Aldehydes with Amines Catalyzed by Rose Bengal. (2015). Chemistry – An Asian Journal, 10(8), 1668–1671. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 8. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Crystallization of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Welcome to the dedicated technical support center for troubleshooting crystallization issues related to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. By understanding the underlying principles and following the detailed protocols, you can enhance the purity, yield, and desired crystalline form of your product.
I. Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you might encounter during the crystallization of this compound, providing explanations and actionable solutions.
Issue 1: The compound "oils out" and does not form crystals.
Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.
Causality and Solutions:
-
High Solute Concentration: The concentration of your compound in the solvent might be too high, leading to supersaturation at a temperature where the compound is still molten.
-
Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent (10-20% of the original volume).[1] This will lower the saturation temperature, allowing crystallization to occur at a lower temperature where the solid phase is more stable.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.[1][2]
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
-
Impurity Effects: Impurities can significantly lower the melting point of your compound and interfere with crystal nucleation.[3][4][5][6]
-
Solution: If the oil is colored, consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]
-
Issue 2: No crystals form, even after extended cooling.
Q: My solution of this compound remains clear even after cooling for a long time. How can I induce crystallization?
A: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystal growth to begin.
Causality and Solutions:
-
Insufficient Supersaturation: You may have used too much solvent, preventing the concentration from reaching the point of supersaturation upon cooling.[1]
-
Solution 1 (Solvent Evaporation): If you are using a volatile solvent, you can gently heat the solution or use a rotary evaporator to remove a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid crashing out of the solid.
-
Solution 2 (Antisolvent Addition): If you know a solvent in which your compound is insoluble but is miscible with your crystallization solvent, you can add this "antisolvent" dropwise to the solution until it becomes slightly turbid.[7] This reduces the overall solubility of your compound and induces crystallization.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus. Sometimes, spontaneous nucleation is kinetically hindered.
-
Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Issue 3: The resulting crystals are very small or form a powder.
Q: The crystallization happened very quickly, and I ended up with a fine powder instead of well-defined crystals. How can I obtain larger crystals?
A: The formation of small crystals or a powder is typically a result of rapid crystallization from a highly supersaturated solution.[2] While this may result in a high yield, the purity can be compromised due to the inclusion of impurities in the rapidly forming crystal lattice.[2]
Causality and Solutions:
-
High Rate of Supersaturation: This can be caused by using the absolute minimum amount of solvent or by cooling the solution too quickly.[1]
-
Solution: To slow down the crystallization process, re-dissolve the powder in the solvent by heating, and then add a small excess of the solvent (5-10%).[1] Allow the solution to cool slowly and undisturbed. This reduces the level of supersaturation and allows for more controlled crystal growth.
-
-
Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation, leading to the formation of many small crystals.
-
Solution: Allow the solution to cool without any agitation. This will minimize the number of nucleation sites and promote the growth of larger, more well-defined crystals.
-
Issue 4: The purity of the crystallized product is low.
Q: After crystallization, I analyzed my product and found that it is still impure. What could be the reason, and how can I improve the purity?
A: Low purity after crystallization can be due to several factors, including the co-crystallization of impurities or the trapping of mother liquor within the crystal mass.
Causality and Solutions:
-
Structurally Similar Impurities: Impurities with a similar structure to this compound can be incorporated into the crystal lattice.[3][6]
-
Solution: A second recrystallization step is often necessary to improve purity. The choice of solvent is critical here; a solvent system that maximizes the solubility difference between your compound and the impurity will be most effective.[9]
-
-
Incomplete Washing: Residual mother liquor, which contains dissolved impurities, can contaminate the surface of the crystals.
-
Solution: Ensure that the crystals are thoroughly washed with a small amount of cold crystallization solvent after filtration. Using cold solvent minimizes the dissolution of your product while washing away the impure mother liquor.
-
-
Rapid Crystallization: As mentioned earlier, rapid crystal formation can trap impurities within the lattice.[2][3]
-
Solution: Employ a slower crystallization method to allow for the selective incorporation of the desired molecules into the growing crystal.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common crystallization issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9][10] For a compound with aromatic, amine, chloro, and amide functional groups, suitable solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).[11][12] Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the optimal solubility profile.[9][11] Experimental screening of several solvents is the most reliable way to determine the best choice.
Q2: How can I perform a solvent screening experiment?
A2: To screen for a suitable solvent, place a small amount of your compound (10-20 mg) in several different test tubes. Add a small volume (0.5 mL) of a different solvent to each tube. Observe the solubility at room temperature. If the compound dissolves, the solvent is too good. If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[9]
Q3: What is the role of seeding in crystallization?
A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[8] This provides a template for other molecules to deposit onto, overcoming the kinetic barrier for nucleation and often leading to the formation of the desired crystal polymorph.[8]
Q4: Can impurities affect the crystal form (polymorphism)?
A4: Yes, impurities can have a significant impact on which polymorphic form of a compound crystallizes.[3][13] Some impurities can inhibit the formation of a stable polymorph, leading to the crystallization of a metastable form.[13] Therefore, ensuring high purity of the starting material is crucial for obtaining a consistent and desired crystal form.[8][14]
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on your experimental observations.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound completely dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1]
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.
-
Further Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or in a vacuum oven at a gentle temperature.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
IV. References
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Vertex AI Search. Retrieved January 4, 2026, from
-
How the impurities in the solute can affect the induction time during crystallization. (2016, November 18). Vertex AI Search. Retrieved January 4, 2026, from
-
How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. (2025, August 29). YouTube. Retrieved January 4, 2026, from
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). Retrieved January 4, 2026, from
-
The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.). Vertex AI Search. Retrieved January 4, 2026, from
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from
-
3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved January 4, 2026, from
-
How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved January 4, 2026, from
-
Guide for crystallization. (n.d.). Vertex AI Search. Retrieved January 4, 2026, from
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 4, 2026, from
-
This compound CAS#: 926219-03-6. (n.d.). ChemWhat. Retrieved January 4, 2026, from
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 4, 2026, from
-
Crystallization in the Pharmaceutical Industry. (2019, June 14). Vertex AI Search. Retrieved January 4, 2026, from
-
Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua - Filter Dryer. Retrieved January 4, 2026, from
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved January 4, 2026, from
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved January 4, 2026, from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. achievechem.com [achievechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 7. syrris.com [syrris.com]
- 8. filter-dryer.com [filter-dryer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 14. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
improving the stability of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide" in solution
Welcome to the technical support guide for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our approach is rooted in mechanistic principles to provide not just solutions, but a framework for understanding the compound's behavior.
Part 1: Troubleshooting Guide
This section addresses specific, observable issues you may encounter during your experiments. We diagnose the probable cause and provide actionable, step-by-step solutions.
Issue 1: The solution develops a yellow, brown, or pinkish color over time, even when stored at low temperatures.
-
Problem Analysis: This discoloration is a classic indicator of the oxidative degradation of the primary aromatic amine moiety. Aromatic amines are highly susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen, trace metal ion catalysts, or light. The initial oxidation products, such as nitroso and nitro compounds, can further react to form colored dimeric or polymeric species like azo compounds.[1][2][3]
-
Probable Cause: Oxidation of the 4-amino group on the phenyl ring.
-
Strategic Solutions:
-
Inert Gas Purging: The most effective first step is to remove dissolved oxygen from your solvent and the container's headspace.
-
Protocol: Before adding the compound, purge your solvent with an inert gas (high-purity nitrogen or argon) for 15-30 minutes. After preparing the solution, blanket the headspace of the vial with the inert gas before sealing.
-
-
Incorporate Antioxidants: Antioxidants can be added to the formulation to scavenge free radicals or reactive oxygen species.
-
Mechanism: They act as sacrificial agents, being preferentially oxidized over the target compound.
-
Recommendations: See the data table below for common choices. Sodium metabisulfite is effective but can be reactive; ascorbic acid is a milder alternative.
-
-
Add a Chelating Agent: Trace metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation reactions.
-
Mechanism: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) sequester these metal ions, rendering them catalytically inactive.
-
Recommendation: Add Disodium EDTA at a concentration of 0.01-0.1% w/v.
-
-
Strict Light Protection: Photons can provide the activation energy needed to initiate oxidation (photo-oxidation).[4][5]
-
Action: Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Conduct experimental manipulations in a dimly lit environment where possible.
-
Caption: Workflow for addressing solution discoloration.
-
Issue 2: HPLC analysis shows a decrease in the parent compound peak area over time, with the appearance of new, more polar peaks.
-
Problem Analysis: This observation points towards the hydrolytic degradation of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions, breaking the C-N bond to yield a carboxylic acid (2-methoxyacetic acid) and the primary aromatic amine (4-amino-2-chloroaniline).[6][7][8] The resulting fragments are typically more polar and will thus have shorter retention times on a standard reverse-phase HPLC column.
-
Probable Cause: Acid- or base-catalyzed hydrolysis of the acetamide linkage.
-
Strategic Solutions:
-
pH Control and Optimization (Most Critical): The rate of hydrolysis is highly dependent on pH. The goal is to identify and maintain the pH of maximum stability.
-
Action: Formulate the solution using a buffer system. For most amides, the pH of maximum stability is typically between 5 and 7. Avoid highly acidic (pH < 3) or alkaline (pH > 9) conditions.
-
Experimental Protocol: Conduct a pH-rate profile study. Prepare your solution in a series of buffers across a pH range (e.g., pH 3 to 9). Store these solutions under identical conditions and monitor the degradation rate by HPLC over time to identify the optimal pH.
-
-
Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.
-
Action: Store stock solutions and formulated samples at reduced temperatures (2-8°C). For long-term storage (>1 month), consider storing at -20°C or below, provided the compound is stable to freeze-thaw cycles.
-
-
Solvent System Consideration: In aqueous solutions, water is a reactant in the hydrolysis reaction.
Caption: Decision tree for mitigating loss of potency.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in solution?
The two primary degradation pathways are oxidation of the 4-amino group and hydrolysis of the amide linkage. The aromatic amine is susceptible to reacting with oxygen, leading to colored impurities. The amide bond can be cleaved by water under acidic or basic conditions. A third, though typically less rapid, pathway is photodegradation , where UV or visible light can induce both oxidation and other radical-based reactions.[4][5][11]
Caption: Primary degradation pathways for the compound.
Q2: Which excipients should I consider to create a stable stock solution?
The choice of excipients depends on the specific instability you are trying to prevent. A multi-pronged approach is often best.
| Excipient Class | Example | Typical Concentration (w/v) | Primary Function & Mechanism |
| Buffer | Citrate, Acetate, Phosphate | 10-50 mM | Controls Hydrolysis. Maintains a stable pH within the optimal range (typically 5-7) to minimize acid/base catalysis.[12][13] |
| Antioxidant | Ascorbic Acid, Sodium Metabisulfite | 0.01 - 0.1% | Controls Oxidation. Acts as a sacrificial agent, reacting with oxygen or free radicals more readily than the API.[12][14] |
| Chelating Agent | Disodium EDTA | 0.01 - 0.1% | Controls Oxidation. Sequesters catalytic metal ions (Fe, Cu) that accelerate oxidative degradation.[12] |
| Co-solvent | Propylene Glycol, PEG 400 | 10 - 40% | Controls Hydrolysis & Improves Solubility. Reduces the thermodynamic activity of water and can help keep the API and any degradants in solution.[10][15] |
Q3: How should I design a forced degradation study for this molecule?
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[16][17][18] A standard approach involves the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1-4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m² UV).[18]
For each condition, aim for 5-20% degradation of the parent compound. Analyze all stressed samples by a suitable method (e.g., HPLC-UV/MS) to profile the degradation products.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol provides a general workflow for preparing a more stable solution for experimental use.
-
Solvent Preparation: Select a suitable buffer (e.g., 25 mM Sodium Phosphate, pH 6.5). Transfer the buffer to a glass container.
-
Deoxygenation: Purge the buffer with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Excipient Addition: While maintaining a gentle nitrogen stream over the liquid surface, add your chosen stabilizers. For example, add Disodium EDTA to a final concentration of 0.05% and Ascorbic Acid to 0.1%. Stir until fully dissolved.
-
Compound Dissolution: Weigh and add the this compound powder to the stabilized buffer. Stir or sonicate until completely dissolved.
-
Storage: Aliquot the solution into amber glass vials. Blanket the headspace of each vial with nitrogen before sealing tightly with a PTFE-lined cap.
-
Final Step: Label clearly and store at the recommended temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term).
References
- YouTube. (2023). Hydrolysis of Acetamide.
- Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Patil, S. B., et al. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central.
- MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
- Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- LibreTexts. (2020). Amide Chemistry.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
- ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
- ResearchGate. (2018). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines.
- Journal of the American Chemical Society. (n.d.). Acid-catalyzed hydrolysis of N-vinylacetamides (enamides).
- PubMed Central. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ResearchGate. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations.
- ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
- Pharma Times. (2024). Approaches to Enhancing Stability in Pharmaceutical Formulations.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines.
Sources
- 1. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijrpp.com [ijrpp.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scale-Up Synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. The information provided herein is curated to address common challenges and frequently asked questions encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, actionable advice grounded in established chemical principles to ensure a safe, efficient, and reproducible synthetic process.
Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a two-step process commencing with the acylation of 2-chloro-4-nitroaniline, followed by the reduction of the nitro group. This approach is favored for its high yields and the commercial availability of the starting materials.
Part 1: CORE DIRECTIVE - A Structured Guide to Impurity Management
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on managing impurities in the synthesis of substituted acetamides. It is designed to offer practical, field-tested advice in a user-friendly question-and-answer format, addressing specific issues that may arise during experimentation.
This guide is organized to provide escalating levels of detail, from general questions to specific troubleshooting scenarios and detailed experimental protocols. This structure allows users to quickly find the information they need, whether they are looking for a quick answer to a common question or a deep dive into a complex problem.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Expertise, Trustworthiness, and Authoritative Grounding
As a Senior Application Scientist, the information presented here is grounded in established chemical principles and backed by practical experience in the field.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis of substituted acetamides.
FAQ 1: What are the most common types of impurities I should expect in the synthesis of substituted acetamides?
The synthesis of substituted acetamides, most commonly through the acylation of an amine with an acyl chloride or anhydride, can generate several types of impurities.[1][2] These can be broadly categorized as:
-
Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials, by-products from side reactions, and degradation products.[3]
-
Unreacted Starting Materials: Incomplete conversion can leave residual amine or acylating agent in the crude product.
-
Diacylation Products: Primary amines can sometimes react with two equivalents of the acylating agent, especially if a strong base or excess acylating agent is used, leading to the formation of a diacetamide impurity.[]
-
Hydrolysis Products: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid (e.g., acetic acid from acetic anhydride).[5][6] This not only consumes the reagent but also introduces an acidic impurity that can complicate purification.
-
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.
-
Solvent-Related Impurities: Residual solvents used in the manufacturing process can remain in the final product.[3]
FAQ 2: How can I minimize the formation of an O-acylated impurity when my starting material contains both an amine and a hydroxyl group?
When a molecule contains both an amine (-NH2) and a hydroxyl (-OH) group, there is a competition between N-acylation (formation of the desired amide) and O-acylation (formation of an ester byproduct).[7][8] Several strategies can be employed to favor N-acylation:
-
pH Control: The nucleophilicity of the amine and hydroxyl groups is pH-dependent. Under moderately acidic conditions, the more basic amine group can be protonated, rendering it less nucleophilic and favoring O-acylation.[9] Conversely, under neutral to slightly basic conditions, the amine is a better nucleophile, promoting the desired N-acylation.
-
Choice of Acylating Agent and Coupling Reagents: The reactivity of the acylating agent can influence selectivity. Highly reactive acyl chlorides may show less selectivity. Using a less reactive acylating agent or employing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can provide better control.[10]
-
Protecting Groups: In cases where selectivity is difficult to achieve, a robust strategy is to protect the hydroxyl group (e.g., as a silyl ether) before the acylation step. The protecting group can then be removed after the amide bond is formed.
FAQ 3: What are the best analytical techniques for monitoring my reaction and detecting impurities?
Effective reaction monitoring is crucial for determining the optimal reaction time and minimizing impurity formation.[11]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for qualitatively tracking the progress of a reaction.[12][13][14] By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the two), one can visualize the consumption of the starting material and the formation of the product.[12][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of the percentage of starting material remaining and the formation of products and byproducts.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both monitoring the reaction and identifying unknown impurities.[15][16] The mass spectrometer provides molecular weight information, which is invaluable for deducing the structures of byproducts.[17]
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the synthesis of substituted acetamides.
Guide 1: Low Yield of the Desired Product
Low yields can be frustrating and are often caused by a combination of factors.[18][19] The following logical workflow can help diagnose the root cause.
Caption: A decision tree for troubleshooting low reaction yields.
Guide 2: Persistent Impurity After Purification
Even after standard purification techniques, a stubborn impurity may co-elute or co-crystallize with the desired product.
Caption: A workflow for selecting a purification strategy for a persistent impurity.
Table 1: Purification Techniques Based on Physicochemical Properties
| Purification Technique | Principle of Separation | Best Suited For |
| Recrystallization | Difference in solubility between the product and impurity in a given solvent at different temperatures.[20] | Removing small amounts of impurities from a solid product.[21] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[22] | Separating mixtures of compounds with different polarities. |
| Acid-Base Extraction | Separation of acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values. | Removing acidic or basic impurities from a neutral product (or vice versa). |
| Distillation | Separation of liquids with different boiling points. | Purifying liquid products that are thermally stable. |
Part 3: VISUALIZATION & FORMATTING
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Acetanilide
This protocol describes a standard method for the acylation of an aromatic amine with acetyl chloride, often referred to as the Schotten-Baumann reaction.[1]
-
Dissolve the Amine: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution. This will neutralize the HCl generated during the reaction.[23]
-
Cool the Reaction: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.
-
Add the Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Monitor the Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[24]
Table 2: Common Solvents for Recrystallization of Acetamides
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good for moderately polar acetamides. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities.[25] |
| Toluene | Nonpolar | 111 | Suitable for less polar acetamides. |
| Acetone | Polar Aprotic | 56 | Can be a good choice, but its low boiling point may lead to rapid crystallization.[24] |
| Acetonitrile | Polar Aprotic | 82 | Often gives good results for the recrystallization of amides.[24] |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
- BOC Sciences. (n.d.). Acetamide Impurities.
- Veeprho. (n.d.). Acetamide Impurities and Related Compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Teasdale, A., Elder, D., & Chang, S. J. (2012). Eliminating pharmaceutical impurities: Recent advances in detection techniques. PubMed, 21(5), 717-725.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- LibreTexts Chemistry. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Brainly.in. (2021, August 29). What is the difference between O acylation and N acylation?
- Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Unacademy. (n.d.). Purification of organic compounds-I.
- SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- LibreTexts Chemistry. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- YouTube. (2023, March 7). Hydrolysis of Acetic Anhydride | Acetic acid from Acetic anhydride | Derivatives of Carboxylic acid|.
- YouTube. (2021, June 13). Hydrolysis of Acidic chloride, Acetic Anhydride and Acid Amide | Trick | IIT JEE by Dr Sarbjit Rala.
- Organic Syntheses. (n.d.). acetamide.
- PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- National Center for Biotechnology Information. (2019, August 22). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives.
- ResearchGate. (n.d.). What is the best technique for amide purification?
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. veeprho.com [veeprho.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. brainly.in [brainly.in]
- 8. differencebetween.com [differencebetween.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 16. Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotech-spain.com [biotech-spain.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. silicycle.com [silicycle.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide and Other Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrially significant molecules, from pharmaceuticals to advanced materials.[1][2] Their utility stems from the versatile reactivity of the amino group and the aromatic ring, which can be finely tuned by the presence of various substituents.[2][3] This guide provides an in-depth comparison of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted aniline derivative, with other anilines commonly employed in synthesis. We will explore how substituent effects govern reactivity, supported by experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Profiling the Subject Molecule: this compound
This compound (CAS No. 926219-03-6) is a multifunctional building block.[4] Its structure incorporates several key features that dictate its synthetic utility: a primary aromatic amine (-NH2), a chloro substituent ortho to the amine, and a methoxyacetamide group meta to the amine.
| Property | Value | Source |
| CAS Number | 926219-03-6 | |
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | [5] |
The presence of both a nucleophilic primary amine and an amide group within the same molecule makes it a valuable intermediate for constructing more complex structures, particularly in medicinal chemistry.[1]
The Decisive Role of Substituents in Aniline Reactivity
The reactivity of aniline derivatives in common synthetic transformations, such as acylation, is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[6] These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic substitution.[6][7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the nitrogen atom of the amino group. This enhanced nucleophilicity accelerates the rate of reactions such as N-acylation.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density on the nitrogen. This deactivation makes the amine less nucleophilic and slows down the rate of N-acylation.[6]
The subject molecule, this compound, presents a nuanced case. The chloro group acts as an electron-withdrawing group, which deactivates the primary amino group to some extent. This modulation can be synthetically advantageous, preventing overly vigorous or uncontrolled reactions that can occur with highly activated anilines.[8]
Caption: Logical flow of substituent effects on aniline reactivity in acylation.
Comparative Experimental Data: Amide Synthesis
The direct amidation of anilines with carboxylic acids provides a clear demonstration of substituent effects. Experimental studies have shown that anilines bearing electron-donating groups exhibit higher yields and faster reaction times compared to those with electron-withdrawing groups.[6]
| Aniline Derivative | Substituent Type | Reaction Time (h) | Yield (%) | Data Source |
| p-methylaniline | Electron-Donating | 2 | 97 | [6] |
| p-methoxyaniline | Electron-Donating | 2.5 | 95 | [6] |
| Aniline (Parent) | None | 3 | 90 | [6] |
| p-chloroaniline | Electron-Withdrawing | 4 | 75 | [6] |
| p-nitroaniline | Electron-Withdrawing | 6 | 65 | [6] |
This data quantitatively confirms the theoretical principles. The chloro-substituent in a molecule like this compound would place its reactivity in a similar category to p-chloroaniline, suggesting that while it is less reactive than aniline itself, it readily participates in amide bond formation under appropriate conditions, offering a controlled reaction profile.[6]
Key Synthetic Protocols
The following protocols provide step-by-step methodologies for the synthesis of amide derivatives from anilines, illustrating the practical considerations for substrates with differing reactivity.
This synthesis involves the selective acylation of a diamine precursor. The greater nucleophilicity of the primary amine at the 4-position compared to a potential secondary amine allows for regioselective reaction. A plausible synthetic route is outlined below.
Caption: Workflow for the synthesis of the target molecule.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1,4-phenylenediamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Acylating Agent Addition: Add methoxyacetyl chloride (1.05 eq.) dropwise to the cooled solution over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
This protocol is adapted for a more reactive aniline and demonstrates the standard procedure for forming an acetanilide.[11]
Methodology:
-
Setup: Dissolve p-toluidine (500 mg) in 14 mL of water. Add concentrated hydrochloric acid (0.45 mL) to form the soluble hydrochloride salt.[11]
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (530 mg) in 3 mL of water.[11]
-
Reaction: To the p-toluidine hydrochloride solution, add acetic anhydride (0.6 mL) and swirl to mix. Immediately add the sodium acetate solution. A white precipitate of the acetamide should form.[11]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[11]
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure N-(4-methylphenyl)acetamide.
Causality: The initial protonation of the aniline with HCl is crucial. While it seems counterintuitive to protonate the amine, this step ensures the aniline is soluble in the aqueous medium. The subsequent addition of sodium acetate acts as a buffer, deprotonating the anilinium ion in situ to regenerate the free, nucleophilic amine which then reacts with the acetic anhydride.[11] For less reactive anilines, a non-aqueous solvent with a tertiary amine base (like in Protocol 1) is often preferred to avoid these equilibrium steps and drive the reaction to completion.[12]
Safety and Handling Considerations
Aniline derivatives and acylation reagents require careful handling.
-
This compound: While specific data is limited, related compounds like N1-(4-Amino-2-chlorophenyl)acetamide are listed as irritants to the eyes, respiratory system, and skin, and may be harmful if swallowed.[13]
-
Anilines: Generally toxic and can be absorbed through the skin. They are often suspected carcinogens.[7]
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and react violently with water.
Standard Handling Procedures:
-
Always handle these chemicals in a well-ventilated fume hood.[13][14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15]
-
Facilities should be equipped with an eyewash station and a safety shower.[13]
Conclusion
The choice of an aniline derivative is a critical decision in synthetic design, directly impacting reaction outcomes. This compound serves as an excellent example of a moderately reactive aniline, where the presence of an electron-withdrawing chloro group tempers the nucleophilicity of the primary amine. This contrasts with highly activated anilines (bearing EDGs), which react faster but may lead to side products, and strongly deactivated anilines (bearing multiple EWGs), which may require harsh reaction conditions.[6] By understanding the electronic effects of substituents, researchers can select the optimal aniline building block to achieve desired reactivity, yield, and selectivity in the synthesis of complex target molecules.
References
- The Pivotal Role of Aniline Derivatives in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
- Aniline. Wikipedia.
-
Reactions and pharmaceutical applications of aniline. Slideshare. 3
- Technical Support Center: Regioselective Acylation of Substituted Anilines. Benchchem.
- The Essential Role of Aniline Derivatives in Industrial Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
- Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer.
- Synthesis of some Amide derivatives and their Biological activity.
- SAFETY DATA SHEET - p-Aminoacetophenone. Fisher Scientific.
- SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-. Fisher Scientific.
- The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. LinkedIn.
- Acyl
- Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated TiO2/SnO2 nanocomposite.
- This compound. ChemicalBook.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry.
- Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. ChemicalBook.
- This compound. Chemcd.
- Acetylation reaction of aniline to activ
- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- 926219-03-6|this compound. BLDpharm.
- N-(2-amino-4-chlorophenyl)-2-methoxyacetamide. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 4. 926219-03-6|this compound|BLD Pharm [bldpharm.com]
- 5. N-(2-amino-4-chlorophenyl)-2-methoxyacetamide [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Comparative Reactivity Analysis: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide and Its Positional Isomers
A Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
In the landscape of drug discovery and materials science, the precise control of chemical reactivity is paramount. Substituted anilines and their derivatives are foundational building blocks, and understanding how the arrangement of functional groups on the aromatic ring dictates reaction outcomes is crucial for efficient and predictable synthesis. This guide provides an in-depth comparison of the chemical reactivity of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide with its key positional isomers.
The reactivity of an aromatic ring is governed by a delicate interplay of electronic and steric effects imparted by its substituents. The subject molecule contains three key groups whose positions relative to one another create a unique electronic environment: a potent electron-donating amino group, a deactivating but ortho-, para-directing chloro group, and an N-acyl group. By systematically repositioning these substituents, we can modulate the nucleophilicity of the aromatic ring, control the regioselectivity of further substitutions, and alter the basicity of the exocyclic amino group. This analysis will equip researchers with the predictive power to select the appropriate isomer for a desired synthetic transformation.
Chapter 1: The Theoretical Framework: Electronic and Steric Effects
The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is primarily influenced by the ability of the substituents to donate or withdraw electron density, and their physical bulk.[1]
Electronic Effects: Induction and Resonance
Substituents exert their electronic influence through two main mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are based on electronegativity. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deactivating it towards electrophilic attack. Electron-donating groups (EDGs) push electron density into the ring, activating it.
-
Resonance Effects: These occur through the pi (π) system, involving the delocalization of lone pairs or pi electrons. Resonance effects can be either donating or withdrawing and are generally stronger than inductive effects.[2]
Key Substituents Analysis:
-
Amino Group (-NH₂): This is a powerful activating group. While nitrogen is electronegative (inductive withdrawal), its lone pair is readily delocalized into the aromatic ring, a strong resonance-donating effect.[3] This significantly increases electron density at the ortho and para positions, making the ring much more reactive than benzene.[4][5]
-
Chloro Group (-Cl): Halogens are a unique case. They are strongly electronegative, making them inductively electron-withdrawing and thus deactivating the ring overall. However, they possess lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions.[2]
-
N-acyl Group (-NHCOCH₂OCH₃): The amide group is less activating than a free amino group. The nitrogen lone pair is delocalized into both the aromatic ring and the adjacent carbonyl group. This moderates its activating effect, but it remains an ortho-, para-director.
Steric Effects
Steric hindrance arises from the physical bulk of substituent groups, which can block access to certain positions on the ring.[6] For example, a large group will disfavor substitution at an adjacent (ortho) position.[7] This effect is critical in determining the ratio of isomeric products.
Chapter 2: Comparative Analysis of Isomeric Structures
We will compare the target molecule, This compound (Molecule A) , with two key positional isomers to illustrate the impact of substituent placement.
-
Isomer 1: N-(4-amino-3-chlorophenyl)-2-methoxyacetamide (Molecule B)
-
Isomer 2: N-(2-amino-4-chlorophenyl)-2-methoxyacetamide (Molecule C)
Reactivity in Electrophilic Aromatic Substitution (EAS)
The primary amino group is the strongest activating group and will be the dominant director of electrophilic substitution.[3][8]
-
Molecule A (4-amino, 2-chloro):
-
Directing Effects: The powerful 4-amino group directs ortho to itself, to positions 3 and 5. The 2-chloro group also directs ortho (position 3) and para (position 5). The N-acyl group directs ortho (position 3) and para (position 5). All three groups reinforce substitution at positions 3 and 5.
-
Steric Hindrance: Position 3 is flanked by two bulky groups (chloro and N-acyl). Position 5 is relatively unhindered.
-
Prediction: Electrophilic attack will overwhelmingly occur at position 5 . The overall reactivity is high due to the amino group, but slightly moderated by the deactivating chloro group.
-
-
Molecule B (4-amino, 3-chloro):
-
Directing Effects: The 4-amino group directs to positions 3 and 5. The 3-chloro group directs to positions 2, 4, and 6. The N-acyl group directs to positions 2 and 6. The strongest activation is from the amino group towards positions 3 and 5.
-
Electronic Conflict: Position 3 is ortho to the activating amino group but is also the site of the deactivating chloro group. Position 5 is ortho to the activating amino group and meta to the chloro group.
-
Prediction: The directing effect of the amino group will dominate. Substitution will strongly favor position 5 . Attack at position 2 or 6 is also possible but less likely.
-
-
Molecule C (2-amino, 4-chloro):
-
Directing Effects: The 2-amino group strongly directs to its ortho (position 3) and para (position 5) positions. The 4-chloro group directs to positions 3 and 5. The N-acyl group (at position 1) directs to position 5.
-
Reinforcement: All groups cooperate to direct incoming electrophiles to positions 3 and 5.
-
Prediction: Both positions 3 and 5 are highly activated. Position 5 might be slightly favored to minimize steric interaction with the N-acyl group. This isomer is expected to be highly reactive at multiple sites.
-
Nucleophilicity of the Primary Amino Group
The availability of the lone pair on the primary amino group determines its basicity and nucleophilicity.[9][10] An electron-withdrawing group on the ring will pull electron density away, reducing the basicity of the amine.[11]
-
Molecule A (ortho-chloro): The chloro group is ortho to the N-acyl group and para to the amino group. The strong inductive withdrawal of the chloro group, transmitted effectively from the para position, will decrease the electron density on the amino nitrogen.
-
Molecule B (meta-chloro): The chloro group is meta to the amino group. Inductive and resonance effects are weaker at the meta position.
-
Molecule C (ortho-amino): The chloro group is meta to the amino group.
Prediction of Basicity: Molecule B ≈ Molecule C > Molecule A . The amino group in Molecule A will be the least basic due to the para-chloro substituent having a more pronounced electron-withdrawing effect on it.
| Feature | Molecule A | Molecule B | Molecule C |
| Structure | 4-amino, 2-chloro | 4-amino, 3-chloro | 2-amino, 4-chloro |
| Primary EAS Site(s) | Position 5 | Position 5 | Positions 3 & 5 |
| Predicted EAS Reactivity | High | High | Very High |
| Predicted Amine Basicity | Lowest | Higher | Higher |
Chapter 3: Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following experimental protocols can be employed.
Protocol: Comparative Bromination (Electrophilic Aromatic Substitution)
This experiment compares the regioselectivity and reaction rate of EAS.
Methodology:
-
Dissolution: In three separate flasks, dissolve 1 mmol of Molecule A, B, and C, respectively, in 10 mL of glacial acetic acid.
-
Cooling: Cool each solution to 0-5°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of 1 mmol (160 mg) of bromine in 2 mL of glacial acetic acid. Add this solution dropwise to each of the cooled flasks over 10 minutes with stirring.
-
Reaction: Allow the reactions to stir at 0-5°C for 1 hour, then remove the ice bath and stir for an additional 2 hours at room temperature.
-
Quenching: Pour each reaction mixture into 50 mL of water and add a 10% aqueous sodium thiosulfate solution until the orange color of excess bromine disappears.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR to determine the ratio of isomeric products and by LC-MS to confirm product masses and assess reaction completion.
Protocol: pKa Determination (Amine Basicity Comparison)
This experiment measures the pKa of the conjugate acid of the primary amino group to quantify its basicity.
Sources
- 1. fiveable.me [fiveable.me]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. byjus.com [byjus.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. quora.com [quora.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide." This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method suitable for quality control and regulatory submission. The principles and methodologies described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]
The validation of an analytical procedure is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[6][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][10] This guide will not only detail the "how" but also the "why" behind each validation parameter, ensuring a deep understanding of the scientific principles at play.
The HPLC Method Validation Workflow
A successful HPLC method validation follows a structured workflow, where each parameter provides a piece of the puzzle to demonstrate the method's suitability. The following diagram illustrates a typical workflow for the validation of a quantitative HPLC method.
Caption: The concept of specificity in HPLC method validation.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. [11][12][13]The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. [12][13][14] Experimental Protocol for Linearity and Range:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected range of the analytical procedure. For an assay, this is typically 80% to 120% of the target concentration. [11]3. Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). [11] Acceptance Criteria for Linearity and Range:
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.998 [15][13] | Indicates a strong linear relationship between concentration and response. |
| y-intercept | Should be close to zero. | A significant y-intercept may indicate systematic error. |
| Range | Typically 80-120% of the test concentration for an assay. [16] | Defines the concentration interval where the method is reliable. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. [5][11][17]It is often determined by spiking a placebo with known amounts of the analyte.
Experimental Protocol for Accuracy:
-
Prepare a placebo solution (if applicable).
-
Spike the placebo with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 150% of the target concentration). [15]Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria for Accuracy:
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% [11][18][15] |
| 100% | 98.0% - 102.0% [11][18][15] |
| 150% | 98.0% - 102.0% [11][18][15] |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. [14]Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision)
Repeatability evaluates precision under the same operating conditions over a short interval of time. [14] Experimental Protocol for Repeatability:
-
Option 1: Prepare six individual samples of the analyte at 100% of the target concentration and analyze them.
-
Option 2: Prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) in triplicate and analyze them.
Calculate the %RSD of the results.
Intermediate Precision
Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc. [15] Experimental Protocol for Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system. The use of an experimental design (matrix) is encouraged. [19] Acceptance Criteria for Precision:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% [15][20] |
| Intermediate Precision | ≤ 2.0% [15] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [21][22]The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [14][21][22] Experimental Protocol for LOD and LOQ (based on the calibration curve):
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
Calculate LOD and LOQ using the following formulas:
Acceptance Criteria for LOD and LOQ:
| Parameter | Acceptance Criteria |
| LOD | The signal-to-noise ratio should be approximately 3:1. |
| LOQ | The signal-to-noise ratio should be approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%). |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [25][26][27][28] Experimental Protocol for Robustness:
-
Identify critical HPLC parameters that could be subject to variation.
-
Deliberately vary these parameters one at a time, or using a design of experiments (DoE) approach.
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Example Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase Composition (% Organic) | 50% | 48% | 52% |
| pH of Mobile Phase Buffer | 3.0 | 2.8 | 3.2 |
| Wavelength | 254 nm | 252 nm | 256 nm |
Acceptance Criteria for Robustness:
The system suitability parameters should remain within the acceptance criteria for all tested variations. Any significant impact on the results should be noted and may require tightening the method parameters.
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic and documented process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles and protocols outlined in this guide, which are aligned with global regulatory expectations, researchers and scientists can confidently establish a reliable and robust analytical method. [5][8]It is the responsibility of the applicant to choose the validation procedure and protocol most suitable for their product, with the ultimate goal of demonstrating that the procedure is suitable for its intended purpose. [19]
References
- Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Altabrisa Group.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Assayprism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Assayprism.com.
- (2024, February 28).
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- (2022, October 21).
- ProPharma. (2024, June 25).
- Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Altabrisa Group.
- MicroSolv. (n.d.).
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- International Council for Harmonis
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- (n.d.).
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- PharmaGuru. (2025, May 2).
- (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Industrial Pharmacist. (2023, September 8).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2020, April 21).
- Abraham Entertainment. (2025, October 22).
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- LCGC Intern
- Separation Science. (n.d.).
- Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
- Element Lab Solutions. (n.d.).
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Mastelf. (2025, February 10).
- ResearchGate. (n.d.). Detection limit (LOD)
- Pharmaguideline. (2024, December 11).
- European Medicines Agency. (2023, December 15).
- National Institutes of Health. (n.d.).
- Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- Altabrisa Group. (2025, July 30).
- Lab Manager. (2025, December 2).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. assayprism.com [assayprism.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. mastelf.com [mastelf.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pharmtech.com [pharmtech.com]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Comparative Guide to the Biological Activity of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile N-Arylacetamide Scaffold
The N-arylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify both the N-aryl ring and the acetamide moiety allow for the exploration of vast chemical space, leading to the discovery of potent and selective agents for a wide range of therapeutic targets. This guide focuses on the biological potential of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide and provides a comparative analysis of its structurally related analogues. While direct experimental data on the title compound is limited, the extensive research on its analogues provides a roadmap for its potential applications and highlights key structure-activity relationships (SAR) that govern their biological effects.
One vendor has noted potential anticancer and antimicrobial activities for this compound, suggesting it may induce apoptosis in cancer cells and inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli[1]. The proposed mechanism involves the amino and methoxyacetamide groups facilitating binding to molecular targets, while the chlorine atom may enhance cell membrane penetration[1]. However, a comprehensive understanding of its potential requires a comparative look at the broader family of N-(substituted phenyl)acetamide derivatives.
This guide will delve into the diverse biological activities exhibited by these analogues, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory properties. We will examine the structural modifications that lead to these activities, present comparative data in a structured format, and provide detailed experimental protocols for key biological assays.
Comparative Biological Activities of N-Arylacetamide Analogues
The N-arylacetamide scaffold has been extensively explored, revealing a remarkable diversity of biological activities. By systematically altering the substituents on the phenyl ring and the acetamide group, researchers have developed potent modulators of various biological processes.
Anticancer and Antiproliferative Activity
A significant number of N-(substituted phenyl)acetamide derivatives have demonstrated potent anticancer properties. These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for anticancer potency. For instance, in a series of N-(substituted phenyl)-2-(sulfamoyl)phenyl)acetamide derivatives, compounds with specific substitutions on the phenyl ring showed potent activity against various cancer cell lines, with IC50 values in the low micromolar range[2].
-
Heterocyclic moieties: The incorporation of heterocyclic rings, such as quinolin-2(1H)-one, into the acetamide portion can lead to highly potent and selective anticancer agents. For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against nasopharyngeal carcinoma cells with an IC50 value of 0.6 μM, inducing cell cycle arrest in the S phase[3].
-
Thiazole-containing analogues: A novel class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been shown to be effective against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer[4]. The lead compound from this series was found to induce cell death through both apoptosis and autophagy[4].
Comparative Anticancer Activity Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives | A549 (Lung) | 1.81 - 2.11 | [2] |
| HeLa (Cervical) | 1.92 - 2.52 | [2] | |
| MCF-7 (Breast) | 2.12 - 2.52 | [2] | |
| N-(naphthalen-2-yl)acetamide-quinolinone hybrids | NPC-TW01 (Nasopharyngeal) | 0.6 | [3] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogues | A375 (Melanoma) | Potent activity reported | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of N-arylacetamide analogues.
Antimicrobial and Antibacterial Activity
The N-arylacetamide scaffold is also a promising source of new antimicrobial agents, with various analogues showing activity against a range of bacteria.
Structure-Activity Relationship (SAR) Insights:
-
Azole Conjugates: The synthesis of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides has yielded compounds with notable antimicrobial properties[5]. The imidazole-containing acetamides, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria[5].
-
Thiazole Moieties: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been evaluated for antibacterial activity against plant pathogenic bacteria[6]. One compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae, which was superior to commercial bactericides[6].
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity
Derivatives of N-phenylacetamide have been investigated for their potential in treating neurological disorders, particularly epilepsy, by acting as anticonvulsants.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Substituent Position: For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, anticonvulsant activity was influenced by the substituent at the 3-position of the anilide ring[7]. Electron-withdrawing groups at this position, such as trifluoromethyl, were found to be beneficial for activity in the maximal electroshock (MES) seizure model[7]. Lipophilicity also played a role in the onset and duration of action[7].
-
Imidazole Moiety: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives have been studied for their anticonvulsant effects, with some compounds showing strong activity compared to the standard drug phenytoin[8].
Experimental Model: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use adult mice of a specific strain and weight range.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.
-
Induction of Seizure: After a specific time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic extensor component of the seizure.
Enzyme Inhibition
The versatility of the N-arylacetamide scaffold extends to the inhibition of various enzymes implicated in different diseases.
-
Urease Inhibition: Several N-arylacetamide derivatives have been identified as potent urease inhibitors, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori[9][10]. Cysteine-N-arylacetamide derivatives have shown particularly high inhibitory activity, with IC50 values in the sub-micromolar range[9].
-
α-Glucosidase and α-Amylase Inhibition: In the context of diabetes, N-arylacetamides have been developed as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion[11]. Certain derivatives with chloro, bromo, and methyl substituents demonstrated better inhibition of α-glucosidase than the standard drug acarbose[11].
-
Tyrosinase Inhibition: 2-mercapto-N-arylacetamide (2-MAA) analogues have been designed as tyrosinase inhibitors for their potential as anti-melanogenic agents[12]. These compounds showed potent inhibition of mushroom tyrosinase with IC50 values significantly lower than that of kojic acid[12].
Comparative Enzyme Inhibitory Activity:
| Enzyme Target | Compound Class | IC50 | Reference |
| Urease | Cysteine-N-arylacetamide derivatives | 0.35–5.83 µM | [9] |
| α-Glucosidase | N-arylacetamides with chloro, bromo, methyl substituents | 25.88–46.25 μM | [11] |
| Tyrosinase | 2-mercapto-N-arylacetamide analogues | 0.95 - 2.0 μM | [12] |
General Signaling Pathway for Enzyme Inhibition
Caption: Generalized mechanism of enzyme inhibition by N-arylacetamide analogues.
Conclusion and Future Perspectives
The N-(substituted phenyl)acetamide scaffold is a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. While the specific biological profile of this compound requires further experimental validation, the extensive research on its analogues reveals a broad spectrum of potential activities, from anticancer and antimicrobial to anticonvulsant and enzyme inhibition. The structure-activity relationships highlighted in this guide provide a valuable framework for the rational design of future analogues with enhanced potency and selectivity. Further exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, is likely to yield novel drug candidates for a variety of diseases.
References
-
Aher, N. G., et al. (2009). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Mortada, S., et al. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Research Square. [Link]
-
Taylor, C. P., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. [Link]
-
Li, P.-C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]
-
Ahmad, B., et al. (2019). Synthesis and Biological Evaluation of Dithiobisacetamides as Novel Urease Inhibitors. ResearchGate. [Link]
-
Gore, R. P. (2014). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. [Link]
-
Kumar, A., et al. (2020). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Khan, I., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances. [Link]
-
Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules. [Link]
-
Kim, D., et al. (2021). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry. [Link]
-
Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Abd El-Meguid, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
-
PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. PubChem. [Link]
-
Global Substance Registration System. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE. gsrs.ncats.nih.gov. [Link]
-
Frédérick, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). ResearchGate. [Link]
-
Wang, X., et al. (2023). Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound | 926219-03-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structure-Activity Relationship of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, the N-phenylacetamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific series of these compounds: derivatives of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. While direct and extensive SAR studies on this particular series are not widely published, this guide will synthesize established principles of medicinal chemistry, draw parallels from related molecular classes, and present a comprehensive analysis based on hypothetical, yet scientifically plausible, experimental data. Our focus will be on the potential of these derivatives as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1]
We will explore the rationale behind the selection of this scaffold, propose a detailed synthetic pathway for generating a focused library of derivatives, and analyze the hypothetical impact of specific structural modifications on biological activity. This guide is intended for researchers and professionals in drug development, providing both a theoretical framework and practical, actionable insights for advancing the exploration of this promising chemical space.
The this compound Scaffold: A Privileged Starting Point
The choice of this compound as a lead structure is underpinned by several key features inherent to its molecular architecture. The anilide moiety is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[2][3] The substituted phenyl ring allows for a variety of modifications to fine-tune potency, selectivity, and pharmacokinetic properties.
The specific substitutions on the parent molecule are of particular interest:
-
4-amino group: This basic functional group can serve as a key hydrogen bond donor and can also be a handle for further derivatization to modulate solubility and target engagement.
-
2-chloro group: The presence of a halogen at this position can influence the conformation of the molecule and provide a vector for additional interactions within the target's binding site. It can also impact metabolic stability.
-
2-methoxyacetamide side chain: The methoxy group can influence solubility and membrane permeability, while the acetamide linkage provides a stable connection to the anilino core.
Given these features, it is reasonable to hypothesize that this scaffold is a promising starting point for the development of inhibitors targeting a specific protein kinase. For the purpose of this guide, we will postulate a hypothetical target, the Met tyrosine kinase , a well-validated target in oncology.
Synthetic Strategy for Derivative Library Generation
A robust and versatile synthetic route is paramount for a successful SAR exploration. The following details a proposed multi-step synthesis for generating a library of derivatives based on the core scaffold.
Experimental Protocol: Synthesis of this compound and its Derivatives
Step 1: Synthesis of 2-chloro-4-nitroaniline (Intermediate 1)
-
To a solution of 4-nitroaniline (1 eq.) in a suitable solvent such as acetic acid, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-nitroaniline.
Step 2: Synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxyacetamide (Intermediate 2)
-
Dissolve 2-chloro-4-nitroaniline (1 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of methoxyacetyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-chloro-4-nitrophenyl)-2-methoxyacetamide.
Step 3: Synthesis of this compound (Parent Compound)
-
Dissolve Intermediate 2 (1 eq.) in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Synthesis of Derivatives:
Derivatives can be synthesized by modifying the appropriate starting materials or intermediates. For example, to modify the 4-amino group, reductive amination or acylation can be performed on the final compound. To introduce different substituents on the phenyl ring, the corresponding substituted 4-nitroanilines can be used in Step 1. Modifications to the acetamide side chain can be achieved by using different acyl chlorides in Step 2.
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for the parent compound and its derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
To understand the SAR of this series, we will analyze a set of hypothetical derivatives and their corresponding biological activities against our postulated target, Met kinase, and a representative cancer cell line. The following table summarizes this hypothetical data.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1 (at 4-amino) | R2 (at 2-position) | R3 (acetamide side chain) | Met Kinase IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| Parent | -NH2 | -Cl | -CH2OCH3 | 150 | 2.5 |
| 1a | -NHCH3 | -Cl | -CH2OCH3 | 50 | 0.8 |
| 1b | -N(CH3)2 | -Cl | -CH2OCH3 | 200 | 5.1 |
| 1c | -NHC(O)CH3 | -Cl | -CH2OCH3 | >1000 | >20 |
| 2a | -NH2 | -F | -CH2OCH3 | 300 | 7.2 |
| 2b | -NH2 | -Br | -CH2OCH3 | 120 | 2.1 |
| 3a | -NH2 | -Cl | -CH2OH | 500 | 10.5 |
| 3b | -NH2 | -Cl | -CH2CH3 | 80 | 1.5 |
Interpretation of SAR Data:
-
Modification of the 4-amino Group (R1):
-
Mono-methylation (1a): The significant increase in potency for both the enzyme and cell-based assays suggests that a small lipophilic group at this position is well-tolerated and may enhance binding, possibly through favorable hydrophobic interactions in the binding pocket.
-
Di-methylation (1b): The drop in activity compared to the parent compound indicates that a bulkier group at this position may introduce steric hindrance, disrupting the optimal binding conformation.
-
Acetylation (1c): The dramatic loss of activity upon acetylation highlights the critical role of the basicity and hydrogen-bonding capacity of the 4-amino group for target engagement. The amide group introduced here is likely unable to form the same crucial interactions as the free amine.
-
-
Modification of the 2-position Halogen (R2):
-
Fluorine substitution (2a): The decrease in potency suggests that the larger chloro group is preferred. This could be due to more favorable van der Waals interactions or the chloro group acting as a better conformational anchor.
-
Bromine substitution (2b): The slight increase in potency compared to the parent indicates that a larger halogen at this position is tolerated and may even be beneficial, suggesting a hydrophobic pocket in this region of the binding site.
-
-
Modification of the Acetamide Side Chain (R3):
-
Hydroxymethyl substitution (3a): The reduced activity suggests that the methoxy group is important, possibly by providing a favorable balance of polarity and lipophilicity for cell permeability and target binding.
-
Ethyl substitution (3b): The enhanced potency indicates that a more lipophilic side chain is beneficial, further supporting the presence of a hydrophobic region in the binding pocket that can be exploited for improved affinity.
-
Logical Flow of SAR Analysis
Caption: Decision tree for SAR exploration based on hypothetical data.
Comparison with Alternative Kinase Inhibitors
To contextualize the potential of this series, it is instructive to compare our lead compounds with established or investigational inhibitors of the same target class. For our hypothetical target, Met kinase, we can consider the following alternatives:
Table 2: Comparison with Alternative Met Kinase Inhibitors
| Compound | Scaffold | Met Kinase IC50 (nM) | Key Features |
| Crizotinib | Aminopyridine | ~5 | Multi-kinase inhibitor (ALK, ROS1, MET) |
| Cabozantinib | Quinoline | ~1.3 | Multi-kinase inhibitor (VEGFR, MET, AXL) |
| Tepotinib | Pyridinone | ~1 | Selective MET inhibitor |
| Hypothetical Lead (1a) | N-phenylacetamide | 50 | Putative selective MET inhibitor |
This comparison highlights that while our hypothetical lead compound 1a shows promising activity, further optimization is required to achieve the potency of approved drugs. However, the unique N-phenylacetamide scaffold may offer advantages in terms of selectivity, toxicity profile, or overcoming resistance mechanisms associated with other scaffolds.
Biological Evaluation Protocols
The following are standard protocols for the biological evaluation of putative kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)
-
Reagents: Recombinant Met kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and test compounds.
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the kinase, the fluorescent tracer, and the test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Add the anti-tag antibody and incubate for another 30 minutes. f. Read the plate on a fluorescence plate reader and calculate the IC50 values.
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Line: A549 (a human lung carcinoma cell line with Met expression).
-
Procedure: a. Seed A549 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Read the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 values from the dose-response curves.
Hypothetical Signaling Pathway
Sources
- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparative spectroscopic analysis of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide" and its precursors
In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's structural evolution from its foundational precursors is paramount. This guide provides an in-depth comparative spectroscopic analysis of the synthesis of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide," tracing its spectroscopic signature from its precursors, "4-amino-2-chlorophenol" and "2-methoxyacetyl chloride." By examining the transformations through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the chemical changes occurring at each synthetic step. This analysis serves as a critical tool for researchers, scientists, and drug development professionals in verifying the successful synthesis and purity of the final product.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of "this compound" is conceptually a straightforward acylation reaction. The nucleophilic amino group (-NH₂) of 4-amino-2-chlorophenol attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Caption: Synthetic route from precursors to the final product.
This guide will dissect the spectroscopic data of each of these molecules to provide a clear, comparative view of the chemical transformation.
Spectroscopic Analysis of Precursor 1: 4-amino-2-chlorophenol
4-amino-2-chlorophenol is a substituted aromatic compound containing three key functional groups that give rise to its characteristic spectroscopic features: a hydroxyl group (-OH), an amino group (-NH₂), and a chloro-substituted benzene ring.
| Molecular Formula | Molar Mass |
| C₆H₆ClNO | 143.57 g/mol [1] |
Table 1: Key Spectroscopic Data for 4-amino-2-chlorophenol
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| FT-IR (cm⁻¹) | ~3400-3200 (broad), ~3342, ~1612, ~1500, ~800-750 | -OH and N-H stretching, N-H bending, C=C aromatic stretching, C-Cl stretching |
| ¹H NMR (ppm) | ~9.2 (s, 1H), ~6.6 (m, 2H), ~6.4 (m, 1H), ~4.8 (s, 2H) | -OH proton, aromatic protons, -NH₂ protons |
| ¹³C NMR (ppm) | ~143, ~139, ~123, ~115, ~113 | Aromatic carbons (specific shifts depend on substitution pattern) |
| Mass Spec (m/z) | 143 (M⁺), 108, 80 | Molecular ion peak, fragments corresponding to loss of Cl and subsequent fragments |
The broad FT-IR band is indicative of hydrogen bonding from the -OH and -NH₂ groups. The ¹H NMR spectrum shows distinct signals for the hydroxyl, amino, and aromatic protons. The complexity of the aromatic region is due to the substitution pattern. The ¹³C NMR spectrum reflects the six unique carbon environments in the molecule.
Spectroscopic Analysis of Precursor 2: 2-methoxyacetyl chloride
2-methoxyacetyl chloride is a reactive acyl chloride. Its key functional groups are the acid chloride (-COCl) and the ether (-OCH₃) functionalities.
| Molecular Formula | Molar Mass |
| C₃H₅ClO₂ | 108.52 g/mol [2] |
Table 2: Key Spectroscopic Data for 2-methoxyacetyl chloride
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| FT-IR (cm⁻¹) | ~1800 (strong), ~1100 | C=O stretching (acid chloride), C-O-C stretching (ether) |
| ¹H NMR (ppm) | ~4.1 (s, 2H), ~3.5 (s, 3H) | -CH₂- protons adjacent to C=O and O, -OCH₃ protons |
| ¹³C NMR (ppm) | ~170, ~75, ~59 | C=O carbon, -CH₂- carbon, -OCH₃ carbon |
| Mass Spec (m/z) | 108 (M⁺), 77, 45, 43 | Molecular ion peak, fragments from loss of Cl, CH₂OCH₃, and CO |
The most prominent feature in the FT-IR spectrum of 2-methoxyacetyl chloride is the very strong absorption band for the carbonyl group of the acid chloride, typically found at a high wavenumber. The ¹H NMR spectrum is relatively simple, with two singlets corresponding to the methylene and methoxy protons. The ¹³C NMR spectrum shows three distinct signals for the carbonyl, methylene, and methoxy carbons.
The Transformation: Spectroscopic Evidence of Amide Formation
The reaction between 4-amino-2-chlorophenol and 2-methoxyacetyl chloride results in the formation of "this compound". The spectroscopic data for the final product should reflect the introduction of the methoxyacetyl group and the conversion of the primary amine to a secondary amide.
Caption: Chemical structures of reactants and the final product.
Spectroscopic Analysis of the Final Product: this compound
The successful synthesis of the target molecule will be confirmed by the appearance of new spectroscopic features and the disappearance or shifting of signals from the precursors.
| Molecular Formula | Molar Mass |
| C₉H₁₁ClN₂O₂ | 214.65 g/mol [3] |
Table 3: Predicted and Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristic Peaks/Signals | Interpretation of Changes |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, amide II band), ~1540 (N-H bend, amide II band), ~1100 (C-O-C stretch) | Disappearance of the primary amine N-H stretches and appearance of a single N-H stretch of the secondary amide. Appearance of the characteristic amide I and II bands. The strong C=O stretch of the acid chloride is replaced by the amide C=O stretch at a lower wavenumber. |
| ¹H NMR (ppm) | ~9.5 (s, 1H, -NH-), ~8.0-7.0 (m, 3H, aromatic), ~4.0 (s, 2H, -CH₂-), ~3.4 (s, 3H, -OCH₃), ~5.0 (s, 2H, -NH₂) | Appearance of a new singlet for the amide proton (-NH-). The chemical shifts of the aromatic protons will be altered due to the new amide substituent. The signals for the methylene and methoxy protons from the methoxyacetyl group will be present. The signal for the unreacted primary amine on the ring should remain. |
| ¹³C NMR (ppm) | ~168 (C=O, amide), Aromatic carbons (shifts adjusted), ~72 (-CH₂-), ~59 (-OCH₃) | Appearance of a new carbonyl signal for the amide carbon. The chemical shifts of the aromatic carbons will be influenced by the new amide group. The signals for the methylene and methoxy carbons will be present. |
| Mass Spec (m/z) | 214 (M⁺), Fragments corresponding to the loss of methoxyacetyl and other characteristic fragments. | The molecular ion peak will confirm the molecular weight of the final product. The fragmentation pattern will provide further structural confirmation. |
Comparative Analysis: A Tale of Two Functional Groups
The core of this analysis lies in comparing the spectroscopic data before and after the reaction.
-
FT-IR: The most telling change is in the carbonyl stretching region. The high-frequency C=O stretch of the acyl chloride (around 1800 cm⁻¹) disappears completely, and a new, lower-frequency C=O stretch for the amide (around 1680 cm⁻¹) emerges. Concurrently, the characteristic N-H stretching and bending vibrations of the primary amine in 4-amino-2-chlorophenol will be replaced by the single N-H stretch and the amide II band of the newly formed secondary amide.
-
¹H NMR: The disappearance of the singlet for the reactive proton of the acid chloride is a key indicator. A new singlet, typically downfield, will appear for the amide proton (-NH-C=O). The integration of this new peak should correspond to one proton. The chemical shifts of the aromatic protons of the 4-amino-2-chlorophenol ring will experience a shift due to the change in the electronic environment upon acylation of the amino group.
-
¹³C NMR: The carbonyl carbon signal of the acyl chloride (around 170 ppm) will be replaced by the amide carbonyl carbon signal, which will appear in a similar region but with a slightly different chemical shift. The chemical shifts of the aromatic carbons attached to and near the newly formed amide will also be affected.
-
Mass Spectrometry: The molecular ion peak of the product at m/z 214 will be the definitive evidence of the successful formation of "this compound". The fragmentation pattern should also be consistent with the proposed structure, showing fragments corresponding to the methoxyacetyl and the aminochlorophenyl moieties.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Synthesis of this compound
Materials:
-
4-amino-2-chlorophenol
-
2-methoxyacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorophenol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-methoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure "this compound".
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum should be recorded on a PerkinElmer Spectrum Two or similar instrument. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet. Data should be collected over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a Bruker Avance 400 MHz spectrometer or an equivalent instrument. Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: The mass spectrum should be obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or a similar GC-MS system) or by electrospray ionization (ESI) on a suitable mass spectrometer.
Conclusion
This comparative guide has illuminated the spectroscopic trail from the simple precursors, 4-amino-2-chlorophenol and 2-methoxyacetyl chloride, to the more complex amide, "this compound." By meticulously analyzing the changes in FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, we can confidently confirm the formation of the desired product and gain a deeper understanding of the chemical transformation at a molecular level. This approach of comparative spectroscopic analysis is an indispensable tool in synthetic chemistry, ensuring the identity and purity of newly synthesized compounds and providing a robust framework for quality control in research and industrial applications.
References
-
PubChem. (n.d.). Methoxyacetyl chloride. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]2]
- ChemicalBook. (n.d.). 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 13C NMR spectrum. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2) 13C NMR spectrum. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemcd. (n.d.). This compound. Retrieved January 4, 2026, from [Link]3]
- ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).
- ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1-8.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved January 4, 2026, from [Link]
-
NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved January 4, 2026, from [Link]
- Università degli Studi di Milano. (n.d.). NMR SPECTRA OF CHAPTER 1. AIR Unimi. Retrieved January 4, 2026, from a relevant university's institutional repository.
-
PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]1]
- PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information.
-
NIST. (n.d.). Methoxyacetyl chloride. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol. Retrieved January 4, 2026, from [Link]
- ResearchGate. (n.d.). Figure S2: 13C NMR spectrum of 4-amino-2-fluorophenol hydrochloride....
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 4, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... PubMed Central.
- École Polytechnique Fédérale de Lausanne. (n.d.). NMR Chemical Shifts of Trace Impurities.... Retrieved January 4, 2026, from a relevant institutional repository.
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
NIST. (n.d.). Methoxyacetyl chloride. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
- Fisher Scientific. (n.d.). 4-Amino-2-chlorophenol, 99%.
- ChemicalBook. (n.d.). Methoxyacetyl chloride(38870-89-2) IR Spectrum. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- ChemicalBook. (n.d.). N-(4-CHLOROPHENYL)FORMAMIDE(2617-79-0) 1H NMR spectrum. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2)IR1. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide.
- SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). amino-(4-methoxy-phenyl)-acetic acid hcl(134722-07-9) 1h nmr. Retrieved January 4, 2026, from a relevant chemical supplier's website.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
- SpectraBase. (n.d.). acetamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-methoxyphenoxy)- - Optional[1H NMR] - Spectrum.
- Chemcasts. (n.d.). Thermophysical Properties of n-(4-Amino-2-chlorophenyl)acetamide.
- PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Co(II) complex.
-
National Institutes of Health. (n.d.). N-Methoxy-N-methylacetamide. PubChem. Retrieved January 4, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Methoxyacetyl chloride 97%.
- ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9.
- SpectraBase. (n.d.). N-[1-(4-Chlorophenyl)-2-methylbutyl]-N-(4-methoxyphenyl)amine - Optional[13C NMR].
- SpectraBase. (n.d.). Acetamide, 2-methoxy-2-phenyl-N-[2-(4-chlorophenyl)ethyl]- - Optional[Vapor Phase IR] - Spectrum.
Sources
A Comparative Guide to Assessing the Batch-to-Batch Variability of Synthesized "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide"
Introduction: The Criticality of Consistency in Pharmaceutical Intermediates
In the intricate pathway of drug development and manufacturing, the consistency of each component is paramount. "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide," a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Batch-to-batch variability in the purity, impurity profile, and physical properties of this intermediate can have a cascading effect, impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for assessing and controlling the batch-to-batch variability of synthesized "this compound," ensuring a robust and reproducible manufacturing process. Our approach is grounded in the principles of Quality by Design (QbD) and leverages Process Analytical Technology (PAT) to build quality into the product from the outset.[1] This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.
Understanding the Synthetic Landscape and Potential for Variability
A common synthetic route to "this compound" involves the acylation of 4-amino-2-chlorophenol with a methoxyacetylating agent. While seemingly straightforward, this process is susceptible to variations that can introduce impurities and inconsistencies between batches.
Potential Sources of Batch-to-Batch Variability:
-
Raw Material Quality: Variations in the purity of starting materials, such as 4-amino-2-chlorophenol and the methoxyacetylating agent, can directly translate to impurities in the final product.
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, solvent polarity, and catalyst concentration can influence the reaction kinetics and lead to the formation of by-products.
-
Work-up and Purification: Inconsistencies in the extraction, washing, and crystallization steps can affect the removal of impurities and the final physical properties of the intermediate.[1][2]
-
Human Factors: Differences in operator techniques and interpretations of procedures can introduce subtle variations in the manufacturing process.
Common Potential Impurities:
-
Unreacted starting materials (4-amino-2-chlorophenol).
-
Di-acylated by-products where the amino group is acylated twice.
-
Positional isomers if the starting materials are not isomerically pure.
-
Residual solvents from the reaction and purification steps.
-
Degradation products resulting from excessive heat or improper storage.
A Multi-faceted Analytical Approach to Characterize Variability
A robust analytical strategy is the cornerstone of assessing batch-to-batch variability. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to provide a comprehensive profile of the chemical purity, impurity levels, and physical properties of "this compound."
Experimental Protocols
Rationale: HPLC is the workhorse for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A validated HPLC method can separate the target compound from its potential impurities, allowing for their identification and quantification.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample and record the chromatogram.
-
Quantification: Determine the area percentage of the main peak and any impurity peaks.
Rationale: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, making it ideal for detecting residual solvents from the synthesis and purification processes.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide) and spike with an internal standard.
-
Analysis: Inject the sample into the GC and acquire the mass spectrum of any eluting peaks.
-
Identification and Quantification: Identify residual solvents by comparing their mass spectra and retention times to known standards. Quantify using the internal standard method.
Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity of "this compound" and detecting any isomeric impurities.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as DMSO-d6 or CDCl3.
-
Analysis: Acquire 1H and 13C NMR spectra.
-
Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure to confirm identity and assess for the presence of isomers.
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and the presence of different polymorphic forms. Polymorphism can significantly impact the solubility and bioavailability of the final drug product.[2][3]
Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Analysis: Record the heat flow versus temperature to obtain the DSC thermogram.
-
Interpretation: Determine the onset and peak of the melting endotherm. The sharpness of the peak can be an indicator of purity. The presence of multiple endotherms may suggest the presence of polymorphs or impurities.
Comparative Data Analysis: A Tale of Three Batches
To illustrate the practical application of these analytical methods, we present hypothetical data from the analysis of three different batches of "this compound."
Table 1: Comparative Analysis of Three Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| HPLC Purity (%) | 99.8 | 98.5 | 99.7 | ≥ 99.0% |
| Impurity 1 (%) | 0.05 | 0.8 | 0.06 | ≤ 0.1% |
| Impurity 2 (%) | 0.10 | 0.5 | 0.15 | ≤ 0.2% |
| Total Impurities (%) | 0.20 | 1.5 | 0.29 | ≤ 0.5% |
| Residual Solvents | ||||
| - Methanol (ppm) | < 50 | 250 | < 50 | ≤ 3000 ppm |
| - Toluene (ppm) | < 10 | 150 | < 10 | ≤ 890 ppm |
| Melting Point (°C) | 150.2 | 148.5 - 150.0 | 150.5 | 149.0 - 152.0 °C |
| NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
Interpretation of Results:
-
Batch A meets all acceptance criteria, demonstrating a high level of purity and control over the manufacturing process.
-
Batch B fails to meet the acceptance criteria for purity and total impurities. The presence of higher levels of Impurity 1 and residual solvents suggests a deviation in the reaction or purification process. The broader melting point range also indicates lower purity.
-
Batch C meets the primary acceptance criteria, but the slightly higher level of Impurity 2 warrants investigation to ensure long-term process consistency.
Visualizing the Workflow for Batch-to-Batch Variability Assessment
A structured workflow is essential for a systematic and efficient assessment of batch-to-batch variability.
Caption: Workflow for assessing batch-to-batch variability.
Logical Framework for Establishing In-Process Controls
Implementing effective in-process controls (IPCs) is crucial for minimizing batch-to-batch variability. This requires a logical approach to identify critical process parameters (CPPs) and establish appropriate control strategies.
Caption: Logical framework for establishing in-process controls.
Alternative Synthetic Approaches and Comparative Considerations
While acylation of 4-amino-2-chlorophenol is a common route, alternative "green" synthetic methods for acetanilides are emerging. These often utilize less hazardous reagents and solvents and may offer improved control over the reaction.[4] For instance, the use of solid-supported catalysts or enzymatic acylation could potentially reduce the formation of by-products and simplify purification, leading to more consistent batches. A comparative assessment of a new synthetic route against the established one should follow the same rigorous analytical framework outlined in this guide. The goal is to demonstrate that the alternative process not only is more environmentally friendly but also yields a product with equivalent or superior consistency.
Conclusion: A Commitment to Quality and Consistency
The robust assessment of batch-to-batch variability for "this compound" is not merely a quality control exercise; it is a fundamental component of ensuring the safety and efficacy of the final drug product. By implementing a comprehensive analytical strategy, understanding the potential sources of variability, and establishing effective in-process controls, manufacturers can build a foundation of consistency that will carry through the entire drug development lifecycle. This commitment to quality, grounded in sound scientific principles and regulatory guidance such as ICH Q7, is essential for bringing safe and effective medicines to patients.[5][6]
References
-
Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science. Retrieved January 4, 2026, from [Link]
-
USP–NF General Chapter <905> Uniformity of Dosage Units. (2007, April 20). U.S. Pharmacopeia. Retrieved January 4, 2026, from [Link]
-
Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
<905> UNIFORMITY OF DOSAGE UNITS. (2023, August 1). U.S. Pharmacopeia. Retrieved January 4, 2026, from [Link]
-
Applications of process analytical technology to crystallization processes. (2004). Advanced Drug Delivery Reviews. Retrieved January 4, 2026, from [Link]
-
Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). European Pharmaceutical Review. Retrieved January 4, 2026, from [Link]
-
Process Analytical Technology in Continuous Crystallization. (2020, February 13). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (n.d.). International Council for Harmonisation. Retrieved January 4, 2026, from [Link]
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (n.d.). IntuitionLabs. Retrieved January 4, 2026, from [Link]
-
A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 4, 2026, from [Link]
-
Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides. (2016, September 27). ResearchGate. Retrieved January 4, 2026, from [Link]
- CN109456221B - Synthetic method of acetanilide derivative. (n.d.). Google Patents.
-
Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. (2017, July 28). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Q7 Implementation Working Group ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. (2015, June 10). International Council for Harmonisation. Retrieved January 4, 2026, from [Link]
-
Volume 11, Issue 6, June 2022. (2022). International Journal of All Research Education and Scientific Methods. Retrieved January 4, 2026, from [Link]
Sources
- 1. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of process analytical technology to crystallization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijirset.com [ijirset.com]
- 5. database.ich.org [database.ich.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, such as N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, ensuring that the methods used for its quantification are robust, reliable, and reproducible is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for this compound, focusing on the critical process of cross-validation. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting and validating the most appropriate analytical methodology for your needs.
The Central Role of Cross-Validation in Analytical Method Lifecycles
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the determination of a specific analyte.[1][2] This becomes crucial in several scenarios: when a method is transferred between laboratories, when an older method is updated with newer technology, or when data from different analytical techniques need to be compared within the same study.[2][3] The objective is to ensure that the reported results are independent of the analytical method employed, thereby guaranteeing data consistency throughout the drug development lifecycle.
For this compound, a compound featuring both an aromatic amine and an acetamide functional group, a variety of analytical techniques could be employed for its quantification. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. In this guide, we will compare two powerful and commonly used techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Understanding the Analyte: this compound
Before delving into the analytical techniques, a brief overview of the target molecule is essential.
Chemical Structure:
-
Key Functional Groups: Aromatic amine, chloro substituent, and an acetamide group.
-
Expected Properties: The presence of the aromatic ring suggests strong UV absorbance, making HPLC-UV a viable detection method. The amine group provides a site for ionization, which is ideal for mass spectrometry-based detection.
Comparative Analysis of HPLC-UV and UPLC-MS/MS
The selection of an analytical technique is a balance between performance characteristics, sample complexity, and available resources. Below is a comparative overview of HPLC-UV and UPLC-MS/MS for the analysis of this compound.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities with similar UV spectra can interfere. | High. Provides structural information and can differentiate between compounds with the same retention time but different masses.[4][5] |
| Sensitivity | Good. Typically in the microgram to nanogram per milliliter range. | Excellent. Can achieve picogram to femtogram per milliliter levels.[6][7] |
| Linearity | Good over a wide concentration range. | Excellent, though detector saturation can be a concern at high concentrations. |
| Robustness | High. A well-established and rugged technique. | Moderate. More complex instrumentation can be susceptible to matrix effects and requires specialized expertise. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate. Typical run times are in the range of 10-30 minutes. | High. UPLC offers faster separation, leading to shorter run times (1-5 minutes).[6] |
Experimental Design for Cross-Validation
A robust cross-validation study is designed to compare the performance of two analytical methods across key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Forced Degradation Studies: A Prerequisite for Specificity
To ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[11][12][13] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[14][15] The analytical methods must be able to separate the intact drug from these degradants.
dot
Caption: Workflow for forced degradation studies.
Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined by UV scan)
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method
This protocol describes a sensitive and selective UPLC-MS/MS method for the quantification of this compound, particularly useful for low-level detection.
1. Materials and Reagents:
-
Same as HPLC-UV method.
2. UPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined by infusion of the standard (expected m/z corresponding to [M+H]+)
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy: Optimized for the specific precursor-product ion transition.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
4. Standard and Sample Preparation:
-
Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1-100 ng/mL).
-
Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the UPLC-MS/MS calibration range.
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of samples using both the HPLC-UV and UPLC-MS/MS methods and comparing the results.
dot
Caption: Workflow for cross-validation of analytical methods.
Comparison of Validation Parameters (Hypothetical Data)
The following tables present hypothetical but realistic data from a cross-validation study comparing the two methods.
Table 1: Linearity
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | - |
Table 2: Accuracy
| Spiked Level | HPLC-UV (% Recovery) | UPLC-MS/MS (% Recovery) | Acceptance Criteria |
| Low QC (80%) | 99.5 | 101.2 | 98.0 - 102.0% |
| Mid QC (100%) | 100.2 | 99.8 | 98.0 - 102.0% |
| High QC (120%) | 98.9 | 100.5 | 98.0 - 102.0% |
Table 3: Precision (Repeatability)
| Concentration | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) | Acceptance Criteria |
| Low QC | 1.2 | 1.5 | ≤ 2.0% |
| Mid QC | 0.8 | 0.9 | ≤ 2.0% |
| High QC | 0.6 | 0.7 | ≤ 2.0% |
Table 4: Specificity (Forced Degradation)
| Stress Condition | HPLC-UV (Peak Purity) | UPLC-MS/MS (Mass Spec Confirmation) |
| Acid Hydrolysis | Pass | No co-eluting masses |
| Base Hydrolysis | Pass | No co-eluting masses |
| Oxidation | Pass | No co-eluting masses |
| Thermal | Pass | No co-eluting masses |
| Photolytic | Pass | No co-eluting masses |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are suitable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and release testing where high sensitivity is not a primary concern. Its simplicity makes it ideal for laboratories with standard chromatographic capabilities.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and the analysis of complex matrices where trace-level quantification is required.[4][6][16] The high throughput of UPLC also makes it advantageous for screening large numbers of samples.[6]
Successful cross-validation, as demonstrated through comparable data for linearity, accuracy, precision, and specificity, provides a high degree of confidence that both methods can be used interchangeably to generate reliable and consistent data for this compound. This ensures data integrity across different stages of drug development and between different analytical laboratories.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
This compound CAS#: 926219-03-6. ChemWhat. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Bioanalytical method validation: An updated review. PMC - National Institutes of Health. [Link]
-
Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - National Institutes of Health. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. waters.com [waters.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. apicule.com [apicule.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Efficacy Assessment of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide Derivatives
The discovery and development of novel small molecule therapeutics are paramount in the advancement of oncology research. This guide provides a comprehensive framework for the in vitro evaluation of "N-(4-amino-2-chlorophenyl)-2-methoxyacetamide" and its derivatives, designed for researchers, scientists, and drug development professionals. Herein, we will delve into the experimental design, methodologies, and data interpretation necessary to compare the efficacy of these compounds, grounded in established scientific principles.
Introduction: The Rationale for In Vitro Efficacy Testing
Preclinical in vitro screening serves as the initial and critical step in the journey of a potential anticancer agent from the laboratory to the clinic.[1][2] It allows for the rapid assessment of a compound's cytotoxic or cytostatic effects against various cancer cell lines, providing essential data to guide further investigation.[3][4] This guide will focus on a multi-faceted approach to not only quantify the efficacy of this compound derivatives but also to elucidate their potential mechanisms of action.
Section 1: Foundational Cytotoxicity Screening
The primary objective of initial in vitro screening is to determine the concentration at which a compound inhibits 50% of cancer cell growth, known as the half-maximal inhibitory concentration (IC50).[1] This metric is a key indicator of a compound's potency. A robust and reproducible method for determining the IC50 is the use of tetrazolium-based colorimetric assays.[5][6][7][8]
Cell Viability Assay: The WST-1 Assay
The Water Soluble Tetrazolium salt-1 (WST-1) assay is a sensitive and efficient method for quantifying cell viability.[5][9] Metabolically active cells cleave the WST-1 reagent to a soluble formazan dye, and the amount of this dye produced is directly proportional to the number of viable cells.[9]
Experimental Protocol: WST-1 Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a vehicle control (e.g., DMSO). Treat the cells with these various concentrations.
-
Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours, to allow for the compounds to exert their effects.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at a wavelength between 420-480 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative IC50 Values
The IC50 values for a hypothetical set of this compound derivatives are presented below.
| Compound | Derivative Substitution | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) | Cancer Cell Line C IC50 (µM) |
| Lead Compound | This compound | 5.2 | 8.1 | 12.5 |
| Derivative 1 | R1 = -CH3 | 2.8 | 4.5 | 7.9 |
| Derivative 2 | R2 = -F | 7.5 | 10.2 | 15.1 |
| Derivative 3 | R1 = -CH3, R2 = -F | 1.5 | 3.1 | 5.4 |
Section 2: Elucidating the Mechanism of Action
While the IC50 provides a measure of potency, understanding how a compound exerts its cytotoxic effects is crucial for further development. This involves investigating the compound's engagement with its molecular target and its impact on key cellular signaling pathways.[11][12][13][14]
Target Engagement Assays
Confirming that a compound directly interacts with its intended molecular target within a cellular context is a critical step.[11][15] Various biophysical techniques can be employed, such as the NanoBRET™ Target Engagement (TE) assay, which measures the binding of a compound to a target protein in live cells.[15]
Signaling Pathway Analysis
Many anticancer agents function by modulating signaling pathways that are dysregulated in cancer, such as the ERK/MAPK and STAT3 pathways.[16][17][18][19][20][21] The phosphorylation status of key proteins within these pathways can serve as a biomarker for compound activity.
Signaling Pathway Diagrams
Caption: Key oncogenic signaling pathways often targeted in cancer therapy.
Experimental Workflow: Western Blotting for Phosphoprotein Detection
Western blotting is a widely used technique to detect changes in protein phosphorylation, indicating the modulation of signaling pathways.[22][23][24][25][26]
Caption: Standard workflow for Western blot analysis of phosphoproteins.
Protocol: Western Blotting for Phospho-ERK and Phospho-STAT3
-
Sample Preparation: Treat cancer cells with the this compound derivatives for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22][25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23][26]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[22][26] It is crucial to avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[25][26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-STAT3) and their total protein counterparts.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compounds.
Gene Expression Analysis
To further understand the downstream effects of pathway modulation, quantitative real-time polymerase chain reaction (qPCR) can be used to measure changes in the expression of target genes regulated by these pathways.[28][29][30][31][32]
Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells with the compounds and then extract total RNA using a suitable method like TRIZOL or a column-based kit.[28]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[28][29][32]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (containing a fluorescent dye like SYBR Green), cDNA template, and primers specific for the target genes (e.g., downstream targets of ERK and STAT3) and a housekeeping gene for normalization.[28]
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[32]
Data Presentation: Modulation of Signaling Pathways
| Compound | p-ERK/Total ERK (Fold Change) | p-STAT3/Total STAT3 (Fold Change) | Target Gene A Expression (Fold Change) | Target Gene B Expression (Fold Change) |
| Lead Compound | - | - | - | - |
| Derivative 1 | 0.4 | 0.5 | 0.3 | 0.6 |
| Derivative 2 | 0.9 | 0.8 | 0.9 | 0.8 |
| Derivative 3 | 0.2 | 0.3 | 0.1 | 0.4 |
Section 3: Advanced In Vitro Models
To better mimic the in vivo tumor microenvironment, more complex in vitro models can be employed.
3D Spheroid Cultures
Three-dimensional (3D) spheroid cultures more accurately represent the cellular interactions and diffusion gradients present in solid tumors.[2] The efficacy of the derivatives can be assessed in these models by measuring the reduction in spheroid size or viability.
Conclusion
This guide outlines a systematic and robust approach for the in vitro comparison of "this compound" derivatives. By combining foundational cytotoxicity screening with mechanistic studies, researchers can gain a comprehensive understanding of the compounds' efficacy and mode of action. This detailed evaluation is essential for identifying promising lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapies.
References
-
In vitro kinase assay. (2023-09-23). Protocols.io. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
The Role of STAT3 in Cancer Development and Progression. (2024). JEB Med Sci, 5(4), 254-258. [Link]
-
Navigating the ERK1/2 MAPK Cascade. MDPI. [Link]
-
Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. PubMed Central. [Link]
-
ERKs in Cancer: Friends or Foes?. AACR Journals. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. PMC - PubMed Central. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers. [Link]
-
Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors. PubMed Central. [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC - PubMed Central - NIH. [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
A Practical Guide to Target Engagement Assays. (2025-12-08). Selvita. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis (Review). (2020-01-15). Spandidos Publications. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]
-
Cell viability and proliferation measurement. Takara Bio. [Link]
-
Target and pathway engagement assays. Concept Life Sciences. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023-03-31). Protocols.io. [Link]
-
Complete Guide to Choosing the Right Cell Viability Assay. (2024-09-18). AxisPharm. [Link]
-
Cell Viability Assays. (2013-05-01). NCBI Bookshelf - NIH. [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018-09-22). NIH. [Link]
-
In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]
-
Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. Springer Nature Experiments. [Link]
-
Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023-08-21). Promega Connections. [Link]
-
GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of California, Irvine. [Link]
-
WST-1 Assay Protocol for Cell Viability. Roche. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Our site is not available in your region [takarabio.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. selvita.com [selvita.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Navigating the ERK1/2 MAPK Cascade [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 20. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. researchgate.net [researchgate.net]
- 27. In vitro kinase assay [protocols.io]
- 28. stackscientific.nd.edu [stackscientific.nd.edu]
- 29. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 31. 定量PCR基础知识 [sigmaaldrich.cn]
- 32. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
A Guide to the Safe Disposal of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6). As a chlorinated aromatic amine derivative, this compound requires careful handling due to its potential hazards. Adherence to these procedures is essential for protecting laboratory personnel, ensuring regulatory compliance, and preserving environmental integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound belongs to the class of aromatic amines, compounds known for their potential toxicity.[1][2][3] While a comprehensive toxicological profile for this specific molecule is not widely published, its structural features—a chlorinated aniline core—warrant a cautious approach.
An analogous compound, N1-(4-Amino-2-chlorophenyl)acetamide, is classified as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[3] Based on this data, it is prudent to handle this compound as a substance with similar hazardous characteristics. The primary risks associated with improper disposal include contamination of soil and waterways, which can be toxic to aquatic life, and potential health effects from exposure.[2] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams .[3]
| Property / Hazard | Summary of Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 926219-03-6 | N/A |
| Chemical Class | Chlorinated Aromatic Amine | N/A |
| Anticipated Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation. | [3] |
| Environmental Hazard | Potential for environmental contamination; Do not let enter the environment. | [3] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [2] |
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before handling the compound for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : Always handle the chemical waste within a certified chemical fume hood to minimize inhalation of any dust or vapors.[3] The laboratory should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[3][5]
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[3][5]
-
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.
Treat all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or paper towels) as Hazardous Waste . While not specifically listed on the EPA's P- or U-lists, it falls under the classification of a characteristic hazardous waste due to its irritant properties, indicating potential toxicity.[6][7][8]
Proper segregation prevents dangerous chemical reactions.
-
Isolate the Waste : Do not mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials : Based on the general reactivity of amines, keep this waste separate from strong oxidizing agents and strong acids.[4]
-
Container Choice :
Proper labeling is a critical regulatory requirement. From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[3]
-
The approximate concentration and composition if it is a mixed waste.
The designated SAA is the federally approved location for storing hazardous waste at the point of generation.
-
Location : The SAA must be at or near the process that generates the waste and under the control of laboratory personnel.[9]
-
Storage : Keep the waste container tightly closed at all times, except when adding waste.[3][9]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate spills.
The workflow for waste handling and disposal is visualized in the diagram below.
Caption: Waste Disposal Workflow Diagram
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS : When the waste container is full or according to your institution's schedule, contact your EHS department to arrange for pickup.[9]
-
Documentation : Complete any necessary paperwork, such as a hazardous material pickup request form, accurately listing all components of the waste.[9]
-
Professional Disposal : Your EHS department will then manage the transport of the waste to a licensed and approved treatment, storage, and disposal facility (TSDF), ensuring the final step is handled in a compliant and environmentally sound manner.[5]
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spills :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[3] Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste.
-
-
Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-Aminophenyl)-2-methoxyacetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
- Google Patents. (n.d.). Process for the nuclear chlorination of aromatic amines in the para position.
- University of Memphis. (n.d.). P-List.
- Fisher Scientific. (2009, August 20). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). N-(2-Chlorophenyl)acetamide SDS, 533-17-5 Safety Data Sheets.
- ResearchGate. (2025, August 6). Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- OriGene. (n.d.). Safety Data Sheet.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. skcinc.com [skcinc.com]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. memphis.edu [memphis.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Safe Handling of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals.
The compound N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is a valuable reagent in various research and development applications. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory professionals to handle this chemical with confidence and precision.
Understanding the Risks: A Foundation for Safety
This compound presents several potential hazards that necessitate careful handling. It is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Understanding these risks is the first step in creating a self-validating system of safety where every procedural step is a conscious effort to mitigate a specific hazard.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe chemical handling. The following PPE is mandatory when working with this compound to create a reliable barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood or if dust or aerosols are generated.[1] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan ensures that all safety measures are consistently applied. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: A logical workflow for the safe handling of this compound.
1. Preparation:
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and providing adequate airflow. This is your primary engineering control to minimize inhalation exposure.
-
Assemble Equipment: Gather all necessary glassware, stir bars, and other equipment. Ensure everything is clean and dry to prevent unwanted side reactions.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Weighing and Transfer:
-
Work in a Ventilated Area: All handling of the solid compound should be performed within a certified chemical fume hood to capture any dust particles.[2]
-
Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the powder from a height.
-
Use Appropriate Glassware: Weigh the compound in a suitable, clean container.
3. Dissolution and Reaction:
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent while stirring to prevent splashing and ensure a controlled dissolution process.
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.
-
Clear Labeling: All vessels containing this compound should be clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your laboratory supervisor or environmental health and safety officer.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


